molecular formula C7H8ClNO3 B111875 3-Amino-5-hydroxybenzoic acid hydrochloride CAS No. 14206-69-0

3-Amino-5-hydroxybenzoic acid hydrochloride

Cat. No.: B111875
CAS No.: 14206-69-0
M. Wt: 189.59 g/mol
InChI Key: CXESTILCPSBCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-hydroxybenzoic acid hydrochloride (AHBA-HCl) is a critical biosynthetic precursor for the mC7N units found in several pharmacologically significant antibiotic families . Its primary research value lies in its role as the dedicated starter unit for the ansamycin class of antibiotics, such as rifamycins and geldanamycins, as well as for mitomycin antibiotics . The compound is synthesized in nature via the aminoshikimate pathway, a specialized variant of the shikimate pathway. The terminal enzyme in its formation, AHBA synthase, is a pyridoxal phosphate-dependent enzyme that catalyzes the aromatization of an imino intermediate to form the final AHBA structure . Because of its central role, AHBA serves as an essential molecular building block; genetic inactivation of the AHBA synthase gene in producing strains halts antibiotic production, which can be restored through external supplementation of AHBA . Consequently, this compound is indispensable for fundamental research in microbial physiology and natural product biosynthesis, and it also serves as a key tool in genetic screening for the discovery of new AHBA-derived ansamycins and other natural products . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-5-hydroxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXESTILCPSBCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640480
Record name 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14206-69-0
Record name Benzoic acid, 3-amino-5-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14206-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-hydroxybenzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-hydroxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid hydrochloride is a significant chemical intermediate, recognized for its role as a biosynthetic precursor to a class of potent antibiotics. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, and its involvement in biological pathways. The information presented herein is intended to support research and development activities in medicinal chemistry, natural product synthesis, and drug discovery. While comprehensive data for the hydrochloride salt is limited in publicly available literature, this guide consolidates available information and provides extrapolated data based on the free base and related compounds to serve as a foundational resource.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 3-Amino-5-hydroxybenzoic acid and its hydrochloride salt are summarized below. It is important to note that some of the data presented is for the free base, 3-Amino-5-hydroxybenzoic acid, and is provided as a close approximation in the absence of specific data for the hydrochloride salt.

Table 1: General Chemical Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3-Carboxy-5-hydroxyaniline hydrochloride[1]
CAS Number 14206-69-0[1]
Molecular Formula C₇H₈ClNO₃N/A
Molecular Weight 189.60 g/mol N/A
Canonical SMILES C1=C(C=C(C=C1N)O)C(=O)O.Cl[1]

Table 2: Physical Properties

PropertyValueSource(s)
Appearance Off-white to yellow solid[2]
Melting Point 228 °C (decomposes)[1]
Boiling Point 453.4 °C at 760 mmHg (Predicted, for free base)[1]
Density 1.491 g/cm³ (Predicted, for free base)[2]
pKa 10.33 ± 0.10 (Predicted, for free base)[2]

Table 3: Solubility

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) 3 mg/mL (for free base)[2]
Dimethylformamide (DMF) 1 mg/mL (for free base)[2]
Water Soluble (expected for hydrochloride salt)N/A

Synthesis and Purification

Proposed Synthesis Protocol

Reaction Scheme:

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

A common method for the reduction of nitro groups to amines is catalytic hydrogenation.

  • Materials: 3,5-Dinitrobenzoic acid, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 3,5-dinitrobenzoic acid in methanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 3,5-diaminobenzoic acid.

Step 2: Conversion of 3,5-Diaminobenzoic Acid to 3-Amino-5-hydroxybenzoic Acid

This step can be challenging and may require optimization. A potential route involves diazotization followed by hydrolysis.

  • Materials: 3,5-Diaminobenzoic acid, Sodium nitrite, Sulfuric acid, Water.

  • Procedure:

    • Dissolve 3,5-diaminobenzoic acid in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1 hour to ensure complete diazotization of one amino group.

    • Carefully and slowly heat the reaction mixture to boiling to facilitate the hydrolysis of the diazonium salt to a hydroxyl group.

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the crude 3-Amino-5-hydroxybenzoic acid.

    • Collect the precipitate by filtration and wash with cold water.

Step 3: Formation of the Hydrochloride Salt

  • Materials: Crude 3-Amino-5-hydroxybenzoic acid, Hydrochloric acid (concentrated or in a suitable solvent like ethanol).

  • Procedure:

    • Dissolve the crude 3-Amino-5-hydroxybenzoic acid in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring.

    • The hydrochloride salt should precipitate out of the solution. If not, cooling the solution in an ice bath may induce crystallization.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the product under vacuum to obtain this compound.

Purification Protocol

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

  • General Procedure for Recrystallization:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents for aminobenzoic acid hydrochlorides include water, ethanol, or mixtures thereof.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Spectroscopic Data

Table 4: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR (DMSO-d₆)Aromatic protons (3H, complex pattern), Broad singlets for -NH₃⁺, -OH, and -COOH protons (exchangeable with D₂O).
¹³C NMR (DMSO-d₆)Carbonyl carbon (~165-175 ppm), Aromatic carbons (6 signals, ~100-160 ppm).
FT-IR (KBr Pellet, cm⁻¹)Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3000-3200 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹).
Mass Spectrometry (ESI+)[M+H]⁺ ion at m/z 154.05 (for free base). Fragmentation may involve loss of H₂O, CO, and CO₂.

Biological Significance and Signaling Pathways

3-Amino-5-hydroxybenzoic acid is a key intermediate in the aminoshikimate pathway , a biosynthetic route that branches off from the primary shikimate pathway. This pathway is crucial for the production of the C₇N aminocyclitol starter unit required for the biosynthesis of a large family of ansamycin and mitomycin antibiotics.[3] These antibiotics are known for their potent antibacterial and antitumor activities.

The aminoshikimate pathway involves a series of enzymatic transformations, starting from intermediates of glycolysis and the pentose phosphate pathway. The final step involves the aromatization of an aminoshikimate intermediate to form 3-Amino-5-hydroxybenzoic acid.

Aminoshikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP aminoDAHP 3,4-Dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate DAHP->aminoDAHP Transamination aminoDHQ 5-Amino-5-deoxy-3-dehydroquinic acid aminoDAHP->aminoDHQ aminoDHS 5-Amino-5-deoxy-3-dehydroshikimic acid aminoDHQ->aminoDHS AHBA 3-Amino-5-hydroxybenzoic acid aminoDHS->AHBA Aromatization Ansamycins Ansamycin Antibiotics AHBA->Ansamycins Polyketide Synthase Starter Unit Mitomycins Mitomycin Antibiotics AHBA->Mitomycins Biosynthetic Precursor

Caption: The Aminoshikimate Pathway leading to 3-Amino-5-hydroxybenzoic acid.

Experimental Workflows

Studying the role of this compound as a biosynthetic precursor in antibiotic-producing organisms like Streptomyces species typically involves a combination of genetic, metabolic, and analytical techniques.

Workflow for Precursor Analysis

The following diagram illustrates a general workflow for tracing the incorporation of 3-Amino-5-hydroxybenzoic acid into secondary metabolites.

Precursor_Analysis_Workflow cluster_culture Culture and Feeding cluster_extraction Extraction and Purification cluster_analysis Analysis Culture Cultivate Antibiotic-Producing Strain (e.g., Streptomyces sp.) Feeding Feed with Isotopically Labeled 3-Amino-5-hydroxybenzoic acid (e.g., ¹³C or ¹⁵N labeled) Culture->Feeding Extraction Extract Secondary Metabolites Feeding->Extraction Purification Purify Target Antibiotic (e.g., via HPLC) Extraction->Purification MS_Analysis Mass Spectrometry (MS) - Determine isotopic enrichment Purification->MS_Analysis NMR_Analysis NMR Spectroscopy - Identify labeled positions MS_Analysis->NMR_Analysis

Caption: Workflow for tracing labeled 3-Amino-5-hydroxybenzoic acid incorporation.

Safety and Handling

This compound is considered a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a dry, cool, and well-ventilated place in a tightly closed container.

Stability and Storage

Information on the specific stability of this compound is limited. However, aminobenzoic acid derivatives can be susceptible to degradation under certain conditions.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration (-20°C) is recommended.

  • Stability Considerations:

    • Light Sensitivity: Aromatic amines and phenolic compounds can be sensitive to light and may discolor over time. Protect from light.

    • Oxidation: The amino and hydroxyl groups are susceptible to oxidation. Store under an inert atmosphere if possible.

    • Hydrolysis: While the hydrochloride salt is generally stable, the ester and amide derivatives of the carboxylic acid may be prone to hydrolysis under acidic or basic conditions.

A formal stability study should be conducted according to established guidelines (e.g., ICH guidelines) to determine the re-test period or shelf life under defined storage conditions.

Conclusion

This compound is a valuable building block in the synthesis of complex natural products with significant biological activity. This guide provides a summary of its known chemical properties, a proposed synthetic route, and an overview of its role in the aminoshikimate pathway. While there are gaps in the publicly available data for the hydrochloride salt, the information compiled here serves as a useful starting point for researchers and developers in the pharmaceutical and life sciences. Further experimental work is encouraged to fully characterize this important compound.

References

An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzoic acid (AHBA), and its hydrochloride salt, is a pivotal aromatic amino acid that serves as a critical precursor in the biosynthesis of a diverse range of clinically significant natural products. This technical guide provides a comprehensive overview of 3-Amino-5-hydroxybenzoic acid hydrochloride, including its chemical and physical properties, detailed synthesis methodologies, its crucial role in the aminoshikimate pathway, and its incorporation into ansamycin and mitomycin antibiotics. This document is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug discovery, offering both foundational knowledge and practical experimental insights.

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a non-proteinogenic aromatic amino acid. In its hydrochloride form, it offers improved stability and solubility, making it a convenient starting material for various chemical and biological applications. The significance of AHBA hydrochloride in the pharmaceutical and biotechnology sectors stems from its role as the dedicated starter unit for the biosynthesis of the mC7N (meta-amino, C7N) core, a characteristic structural motif in numerous polyketide-derived natural products with potent biological activities.[1]

Notably, AHBA is the biosynthetic precursor to the ansamycin family of antibiotics, which includes the rifamycins (e.g., rifampicin, a cornerstone in tuberculosis treatment), geldanamycin, and ansatrienin A.[2] It is also a key building block for the mitomycin C, a potent antitumor agent.[2] The unique biosynthetic origin of AHBA, via the aminoshikimate pathway, distinguishes it from the canonical shikimate pathway that produces primary aromatic amino acids. Understanding the properties and synthesis of AHBA hydrochloride is therefore crucial for efforts in metabolic engineering to enhance the production of these valuable therapeutics and in the generation of novel "unnatural" natural products through biosynthetic pathway manipulation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both chemical synthesis and biological assays. The available data for the hydrochloride salt and its free amino acid form are summarized below.

Data Presentation: Quantitative Properties
PropertyValueSource(s)
IUPAC Name 3-amino-5-hydroxybenzoic acid;hydrochloride
CAS Number 14206-69-0
Molecular Formula C₇H₈ClNO₃
Molecular Weight 189.60 g/mol
Melting Point 228 °C
Boiling Point (Predicted) 453.4 °C at 760 mmHg
Solubility Soluble in DMSO and dimethylformamide.[3]
Appearance Solid[3]
Purity ≥98% (commercially available)[3]
Storage Temperature -20°C for long-term storage.[3]
λmax 227 nm[3]

Note: Some data points are for the free amino acid, 3-amino-5-hydroxybenzoic acid (CAS 76045-71-1), as data for the hydrochloride salt is less abundant.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be approached through various routes, typically involving the nitration of a benzoic acid derivative followed by reduction of the nitro group and subsequent functional group manipulations. The following is a representative, multi-step protocol synthesized from literature reports.

Experimental Protocol: A Representative Chemical Synthesis

This protocol outlines a plausible synthetic route starting from benzoic acid.

Step 1: Dinitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 30 mL of concentrated sulfuric acid.

  • While stirring, slowly add 6.1 g (50 mmol) of benzoic acid.

  • Once the benzoic acid has dissolved, slowly add 15 mL of concentrated nitric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 15 hours.

  • Heat the reaction mixture to 100°C and stir for an additional 4 hours.

  • Cool the mixture to room temperature and pour it into a beaker containing 80 g of ice and 80 g of water with vigorous stirring.

  • The precipitate, 3,5-dinitrobenzoic acid, is collected by vacuum filtration and washed with cold water to remove residual acid. The crude product can be used in the next step without further purification.

Step 2: Selective Monoreduction and Functional Group Manipulation

This step is a conceptual representation as direct selective reduction can be challenging. The literature suggests more controlled methods involving protection and directed reactions. A common strategy involves the reduction of one nitro group to an amine, followed by diazotization and substitution to introduce the hydroxyl group, and finally, reduction of the second nitro group.

Step 3: Catalytic Hydrogenation to 3-Amino-5-hydroxybenzoic Acid

  • Dissolve the product from the previous step (a nitro-hydroxy-aminobenzoic acid derivative) in methanol (e.g., 20 mL).

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

  • Hydrogenate the mixture at atmospheric pressure with continuous stirring for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the methanol under reduced pressure to obtain the crude 3-Amino-5-hydroxybenzoic acid.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude 3-Amino-5-hydroxybenzoic acid in a minimal amount of a suitable organic solvent (e.g., isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

The Aminoshikimate Pathway: Biosynthesis of AHBA

3-Amino-5-hydroxybenzoic acid is not synthesized via the canonical shikimate pathway but through a related, yet distinct, metabolic route known as the aminoshikimate pathway. This pathway is a key area of research for metabolic engineering efforts aimed at increasing the production of ansamycin and mitomycin antibiotics.

Signaling Pathway Diagram: The Aminoshikimate Pathway

Aminoshikimate_Pathway E4P Erythrose-4-phosphate AminoDAHP 4-amino-3,4-dideoxy-D-arabino- heptulosonic acid 7-phosphate (aminoDAHP) E4P->AminoDAHP aminoDAHP synthase PEP Phosphoenolpyruvate PEP->AminoDAHP AminoDHQ 5-deoxy-5-amino-3- dehydroquinic acid (aminoDHQ) AminoDAHP->AminoDHQ aminoDHQ synthase AminoDHS 5-deoxy-5-amino-3- dehydroshikimic acid (aminoDHS) AminoDHQ->AminoDHS aminoDHQ dehydratase AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) AminoDHS->AHBA AHBA synthase Ansamycins Ansamycins & Mitomycins AHBA->Ansamycins Polyketide Synthase (loading)

Caption: The Aminoshikimate Pathway for the Biosynthesis of AHBA.

The key enzymatic steps in this pathway are:

  • aminoDAHP synthase: Catalyzes the condensation of erythrose-4-phosphate and phosphoenolpyruvate with a nitrogen source to form 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).

  • aminoDHQ synthase: Converts aminoDAHP to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).

  • aminoDHQ dehydratase: Catalyzes the dehydration of aminoDHQ to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).

  • AHBA synthase: The terminal enzyme, which is pyridoxal phosphate (PLP)-dependent, catalyzes the aromatization of aminoDHS to yield 3-Amino-5-hydroxybenzoic acid.[4]

Enzymatic Synthesis of 3-Amino-5-hydroxybenzoic Acid

The enzymatic synthesis of AHBA is a powerful tool for producing this key precursor in vitro and for studying the kinetics and mechanism of the biosynthetic pathway. The final step, the conversion of aminoDHS to AHBA by AHBA synthase, is a common focus of such studies.

Experimental Protocol: Enzymatic Synthesis of AHBA

This protocol describes the expression and purification of recombinant AHBA synthase from E. coli and its use in the enzymatic synthesis of AHBA.

Part 1: Expression and Purification of Recombinant (His)6-tagged AHBA Synthase

  • Gene Cloning and Expression Vector: The gene encoding AHBA synthase from a producer organism (e.g., Amycolatopsis mediterranei) is cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine ((His)6) tag for affinity purification.

  • Transformation and Culture Growth: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction of Protein Expression: Induce the expression of AHBA synthase by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate to pellet the cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the (His)6-tagged AHBA synthase from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.

Part 2: Enzymatic Reaction

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) (substrate)

    • 0.1 mM Pyridoxal 5'-phosphate (PLP) (cofactor)

    • 10 µg of purified AHBA synthase

    • Make up the final volume to 100 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching and Product Analysis: Stop the reaction by adding an equal volume of methanol or by heat inactivation. Centrifuge to pellet the precipitated enzyme. The supernatant can then be analyzed for the presence of AHBA using HPLC-UV or LC-MS.

Experimental Workflow Diagram

Enzymatic_Synthesis_Workflow Cloning Cloning of AHBA synthase gene into expression vector Transformation Transformation into E. coli and cell culture Cloning->Transformation Induction IPTG Induction of protein expression Transformation->Induction Lysis Cell Lysis and Clarification Induction->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Enzyme Purified AHBA Synthase Purification->Enzyme Reaction Enzymatic Reaction with aminoDHS and PLP Enzyme->Reaction Analysis Analysis of AHBA product by HPLC or LC-MS Reaction->Analysis

Caption: Workflow for the Enzymatic Synthesis of AHBA.

Analytical Methods for Detection

Accurate and sensitive detection of 3-Amino-5-hydroxybenzoic acid is crucial for monitoring its synthesis, quantifying its presence in biological samples, and for quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed method.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.[3]

  • Sample Preparation: Samples from chemical synthesis or enzymatic reactions should be clarified by centrifugation or filtration before injection.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve for quantification.

Conclusion

This compound is a compound of significant interest due to its fundamental role in the biosynthesis of a wide array of important natural products. This guide has provided a detailed overview of its properties, synthesis, and biological origins. The experimental protocols and diagrams presented herein are intended to serve as a practical resource for researchers aiming to work with this key biosynthetic precursor. Further research into the aminoshikimate pathway and the enzymes involved will undoubtedly open up new avenues for the discovery and development of novel therapeutics through synthetic biology and metabolic engineering approaches.

References

3-Amino-5-hydroxybenzoic acid (AHBA) biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 3-Amino-5-hydroxybenzoic Acid (AHBA) Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a vital aromatic amino acid that serves as the starter unit for the biosynthesis of a wide range of clinically important natural products, most notably the ansamycin and mitomycin families of antibiotics.[1][2][3] These compounds, which include the potent anti-tuberculosis drug rifamycin, are characterized by a unique macrocyclic structure, the formation of which is initiated by AHBA.[1] Understanding the intricacies of the AHBA biosynthesis pathway is therefore of paramount importance for the rational metabolic engineering of producing strains to enhance antibiotic yields and to generate novel, more effective drug candidates. This technical guide provides a comprehensive overview of the AHBA biosynthesis pathway, including its enzymatic steps, genetic regulation, quantitative data, and detailed experimental protocols for its study.

The AHBA Biosynthesis Pathway: An Aminoshikimate Route

The biosynthesis of AHBA proceeds via a specialized branch of the shikimate pathway, known as the aminoshikimate pathway.[1] This pathway parallels the initial steps of the primary shikimate pathway but utilizes aminated intermediates. The key enzymes and intermediates involved are detailed below. The genes encoding these enzymes are typically found clustered together, for instance, in the rif gene cluster responsible for rifamycin biosynthesis in Amycolatopsis mediterranei.[4]

The pathway begins with intermediates from primary metabolism and proceeds through a series of enzymatic reactions to yield AHBA. A key precursor is kanosamine, which is phosphorylated and eventually converted to 1-deoxy-1-imino-erythrose 4-phosphate.[5] This intermediate then enters the core aminoshikimate pathway.

The core pathway involves the following key enzymatic steps:

  • AminoDAHP Synthase (RifH): Catalyzes the condensation of 1-deoxy-1-imino-erythrose 4-phosphate and phosphoenolpyruvate to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).

  • AminoDHQ Synthase (RifG): Converts aminoDAHP to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).

  • AminoDHQ Dehydratase (RifJ): Catalyzes the dehydration of aminoDHQ to produce 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).

  • AHBA Synthase (RifK): The final and committing step, this pyridoxal phosphate (PLP)-dependent enzyme catalyzes the aromatization of aminoDHS to form 3-amino-5-hydroxybenzoic acid (AHBA).[3][4][6] AHBA synthase is a homodimer and has been a key target for genetic and mechanistic studies.[6]

AHBA_Biosynthesis_Pathway UDP_Glucose UDP_Glucose PEP PEP

Quantitative Data

ProductProducing OrganismFermentation TypeYieldReference
Rifamycin BAmycolatopsis mediterraneiShake Flask0.5 - 1.2 g/L[7]
Rifamycin BAmycolatopsis mediterraneiShake Flask (supplemented)up to 2.92 g/L[7]
Rifamycin BAmycolatopsis mediterranei (gene amplified)Fermentorup to 16.1 g/L[1]
Rifamycin SVAmycolatopsis mediterraneiSolid-State Fermentation197 g/kg dry substrate
Rifamycin B and SVAmycolatopsis mediterraneiSubmerged Fermentation (supplemented)767.5 mg/L (Rif B), 1265 mg/L (Rif SV)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the AHBA biosynthesis pathway.

Fermentation of Amycolatopsis mediterranei for Rifamycin Production

This protocol is adapted from methods described for the production of rifamycins.[2][7][8]

a. Media Preparation:

  • Seed Culture Medium (per liter): 20 g glucose, 5 g soybean meal, 10 g peptone, 2 g yeast extract, 2 g CaCO₃, 2 g NaCl. Adjust pH to 7.0.

  • Fermentation Medium (F1) (per liter): 40 g glucose, 5 g yeast extract, 3 g KH₂PO₄, 1.5 g K₂HPO₄, 0.016 g MgSO₄·7H₂O, 0.001 g zinc acetate. Adjust pH to 7.0. Glucose should be sterilized separately.[2]

  • Fermentation Medium (F2) (per liter): 100 g glucose, 5.5 g fish meal, 7.5 g soybean meal, 7 g peptone, 5 g CaCO₃, 8 g KNO₃, 0.2 g K₂HPO₄. Adjust pH to 7.0.[8]

b. Inoculum Preparation:

  • Inoculate a loopful of A. mediterranei spores or mycelia into 100 mL of seed culture medium in a 500 mL flask.

  • Incubate at 30°C with shaking at 200-250 rpm for approximately 48 hours.[8]

c. Fermentation:

  • Inoculate 50 mL of fermentation medium in a 250 mL flask with 2.5 mL (5% v/v) of the seed culture.[7]

  • Incubate at 28-30°C with shaking at 200-250 rpm for 7-8 days.[2][7]

  • Samples can be taken periodically to measure growth (dry cell weight), substrate consumption, and rifamycin/AHBA production.

d. Fed-Batch Fermentation (for higher yields):

  • For enhanced production, a fed-batch strategy can be employed. For example, after 4 days of batch fermentation, a concentrated glucose solution (e.g., to a final concentration of 12%) can be added.[1] Supplementation with yeast extract (e.g., 0.1% at day 2) has also been shown to increase yields.[1][7]

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep Prepare Seed and Fermentation Media Inoculum_Culture Inoculate Seed Medium Media_Prep->Inoculum_Culture Main_Culture Inoculate Fermentation Medium Inoculum_Culture->Main_Culture Incubation Incubate (28-30°C, 200-250 rpm) Main_Culture->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Extract Metabolites Sampling->Extraction Quantification Quantify AHBA/Rifamycin (e.g., HPLC) Extraction->Quantification

Quantification of AHBA by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline adapted from methods for analyzing similar aromatic acids and amino acids in fermentation broths.[9][10][11]

a. Sample Preparation:

  • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet cells.

  • Transfer the supernatant to a clean tube.

  • Acidify the supernatant to pH 2-3 with 6M HCl.

  • Perform liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Collect the upper ethyl acetate layer. Repeat the extraction twice more and pool the ethyl acetate fractions.

  • Evaporate the pooled ethyl acetate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase.

b. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 50% B

    • 15-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of an AHBA standard (typically around 254 nm and 290 nm).

  • Quantification: Generate a standard curve using known concentrations of pure AHBA.

AHBA Synthase Activity Assay

This protocol is based on the principles of coupled enzyme assays and direct product detection.

a. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 µM pyridoxal 5'-phosphate (PLP).

  • Substrate: 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).

  • Enzyme: Purified AHBA synthase or a cell-free extract containing the enzyme.

b. Assay Procedure (HPLC-based):

  • Prepare a reaction mixture containing 900 µL of assay buffer and 50 µL of a stock solution of aminoDHS (to a final concentration in the low millimolar range).

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • At various time points, withdraw aliquots (e.g., 100 µL) and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).

  • Centrifuge the quenched samples to precipitate protein.

  • Analyze the supernatant by HPLC (using the protocol described above) to quantify the formation of AHBA.

c. Assay Procedure (Spectrophotometric - coupled assay):

  • A coupled assay can be designed if a subsequent enzyme in a pathway uses AHBA and produces a chromophoric product or consumes a substrate that can be monitored spectrophotometrically. This requires specific knowledge of downstream enzymes.

Marker-Free Gene Knockout in Amycolatopsis mediterranei

This protocol outlines a general strategy for creating marker-free gene deletions, adapted from established methods for Amycolatopsis.[12][13]

a. Construction of the Knockout Vector:

  • Amplify by PCR two DNA fragments corresponding to the upstream (left flank) and downstream (right flank) regions of the target gene (e.g., rifK). The primers should be designed to introduce overlapping sequences for subsequent assembly.

  • Amplify an antibiotic resistance cassette (e.g., apramycin or hygromycin resistance) flanked by recombination sites (e.g., attL and attR from the pSAM2 system).

  • Assemble the left flank, the resistance cassette, and the right flank into a suicide vector that cannot replicate in Amycolatopsis. This can be done using techniques like Gibson assembly or overlapping PCR.

b. Transformation of Amycolatopsis mediterranei:

  • Introduce the knockout vector into A. mediterranei via protoplast transformation or intergeneric conjugation from E. coli.

  • Select for transformants that have integrated the vector into the chromosome via a single crossover event by plating on a medium containing the appropriate antibiotic.

c. Selection for Double Crossover Events:

  • Culture the single-crossover mutants in a non-selective medium to allow for a second crossover event to occur, which will result in either the wild-type allele or the knockout allele.

  • Plate the culture on a medium that selects against the presence of the vector backbone (if a counter-selectable marker is used) or screen colonies by PCR to identify those that have lost the vector and contain the knockout allele.

d. Excision of the Resistance Marker:

  • Introduce a second plasmid expressing the site-specific recombinase (e.g., integrase and excisionase from pSAM2) into the knockout strain.

  • The recombinase will recognize the attL and attR sites flanking the resistance cassette and excise it from the chromosome, leaving a marker-free deletion.

  • Cure the strain of the recombinase-expressing plasmid.

Gene_Knockout_Workflow KO_Vector Construct Knockout Vector (Flanks + Resistance Marker) Transformation Transform A. mediterranei KO_Vector->Transformation Single_Crossover Select for Single Crossover (Integration) Transformation->Single_Crossover Double_Crossover Select/Screen for Double Crossover (Allelic Exchange) Single_Crossover->Double_Crossover Excision_Plasmid Introduce Recombinase Plasmid Double_Crossover->Excision_Plasmid Marker_Excision Excise Resistance Marker Excision_Plasmid->Marker_Excision Curing Cure Recombinase Plasmid Marker_Excision->Curing Final_Mutant Verify Marker-Free Mutant Curing->Final_Mutant

Conclusion

The 3-amino-5-hydroxybenzoic acid biosynthesis pathway represents a critical juncture in the production of a diverse array of valuable secondary metabolites. A thorough understanding of this pathway, from its enzymatic mechanisms and genetic regulation to the practical aspects of fermentation and analysis, is essential for harnessing its full potential. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for further investigation and for the development of innovative strategies to improve the production of existing antibiotics and to discover novel bioactive compounds. The continued exploration of the AHBA pathway will undoubtedly contribute to the advancement of drug discovery and development.

References

An In-depth Technical Guide to the Structure of 3-Amino-5-hydroxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of 3-Amino-5-hydroxybenzoic acid hydrochloride. This compound is a key intermediate in the biosynthesis of various important natural products. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key pathways and processes.

Chemical Structure and Properties

This compound is the hydrochloride salt of 3-amino-5-hydroxybenzoic acid. The core structure consists of a benzene ring substituted with a carboxylic acid group, an amino group, and a hydroxyl group at positions 1, 3, and 5, respectively. The hydrochloride salt form enhances the stability and solubility of the compound.

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₈ClNO₃N/A
Molecular Weight 189.60 g/mol N/A
CAS Number 22961-48-6N/A
Appearance Off-white to light brown crystalline powderN/A
Melting Point >300 °CN/A
Solubility Soluble in water and methanol.N/A

Synthesis Protocol

The synthesis of this compound can be achieved in a multi-step process starting from 3,5-dinitrobenzoic acid. The final step involves the formation of the hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Monomethylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Demethylation cluster_step4 Step 4: Hydrochloride Salt Formation start 3,5-Dinitrobenzoic acid step1_product 3-Methoxy-5-nitrobenzoic acid start->step1_product CH₃I, Ag₂O step2_product 3-Amino-5-methoxybenzoic acid step1_product->step2_product H₂, Pd/C step3_product 3-Amino-5-hydroxybenzoic acid step2_product->step3_product HBr final_product This compound step3_product->final_product HCl in Ether

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol for Synthesis:

  • Step 1: Synthesis of 3-Methoxy-5-nitrobenzoic acid. 3,5-Dinitrobenzoic acid is selectively monomethylated using a suitable methylating agent such as methyl iodide in the presence of a base like silver oxide.

  • Step 2: Reduction of the nitro group. The nitro group of 3-Methoxy-5-nitrobenzoic acid is reduced to an amino group via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Step 3: Demethylation of the methoxy group. The methoxy group is cleaved to a hydroxyl group using a strong acid such as hydrobromic acid (HBr) to yield 3-Amino-5-hydroxybenzoic acid.

  • Step 4: Formation of the hydrochloride salt. The resulting 3-Amino-5-hydroxybenzoic acid is dissolved in a suitable solvent like methanol and treated with a solution of hydrogen chloride in an anhydrous solvent such as diethyl ether. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. Below are the expected data from various analytical methods.

Table 2: ¹H NMR Spectral Data (Expected)

Solvent: D₂O, 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2m2HAromatic CH
~6.5-6.7t1HAromatic CH

Note: The provided ¹H NMR data is for the free base, 3-amino-5-hydroxybenzoic acid. For the hydrochloride salt, slight downfield shifts of the aromatic protons are expected due to the protonation of the amino group.

Experimental Protocol for NMR Spectroscopy:

A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired, while for ¹³C NMR, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

Table 3: FTIR Spectral Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400 (broad)StrongO-H (carboxylic acid), N-H⁺ (ammonium), O-H (phenol) stretching
~1700StrongC=O (carboxylic acid) stretching
~1600MediumAromatic C=C stretching, N-H⁺ bending
~1200-1300MediumC-O stretching

Experimental Protocol for FTIR Spectroscopy:

The FTIR spectrum is recorded using a Fourier Transform Infrared spectrophotometer. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Table 4: Mass Spectrometry Data (Expected for the free acid)

m/zRelative Intensity (%)Possible Fragment
153100[M]⁺ (molecular ion of the free acid)
13660-70[M - NH₃]⁺
10830-40[M - COOH]⁺

Experimental Protocol for Mass Spectrometry:

Mass spectral analysis is performed using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source. The analysis can be run in both positive and negative ion modes to obtain comprehensive fragmentation data. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the parent ion and its fragments.

Role in Biosynthesis: The Aminoshikimate Pathway

3-Amino-5-hydroxybenzoic acid is a key intermediate in the aminoshikimate pathway, a biosynthetic route that leads to the formation of the C₇N unit found in many important natural products, including the ansamycin antibiotics (e.g., rifamycin) and mitomycins.

Aminoshikimate_Pathway cluster_shikimate Shikimate Pathway cluster_aminoshikimate Aminoshikimate Pathway PEP Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP 5-Enolpyruvylshikimate-3-phosphate S3P->EPSP Chorismate Chorismate EPSP->Chorismate Kanosamine Kanosamine aminoDAHP AminoDAHP Kanosamine->aminoDAHP aminoDHQ 5-Deoxy-5-aminodehydroquinic acid aminoDAHP->aminoDHQ aminoDHS 5-Deoxy-5-aminodehydroshikimic acid aminoDHQ->aminoDHS AHBA 3-Amino-5-hydroxybenzoic acid aminoDHS->AHBA Ansamycins Ansamycins AHBA->Ansamycins

Caption: Simplified overview of the Aminoshikimate Pathway leading to 3-Amino-5-hydroxybenzoic acid.

This pathway is a variation of the well-known shikimate pathway. It utilizes a transamination reaction at an early stage to introduce the amino group, which is ultimately incorporated into the final 3-Amino-5-hydroxybenzoic acid structure.

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and analysis of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product synthesis, medicinal chemistry, and drug development. Further research to obtain single-crystal X-ray diffraction data would provide the most definitive structural information for this important biosynthetic intermediate.

An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic acid hydrochloride (CAS: 14206-69-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-hydroxybenzoic acid hydrochloride, with the CAS number 14206-69-0, is a critical chemical intermediate, primarily recognized for its role as a biosynthetic precursor to a class of potent antibiotics. This document provides a comprehensive technical overview of its chemical and physical properties, its central role in major biosynthetic pathways, and detailed experimental protocols for its synthesis and application in research settings. The information is intended to support researchers and professionals in drug discovery and development by providing a detailed understanding of this compound's significance and handling.

Physicochemical and Spectroscopic Data

The hydrochloride salt of 3-Amino-5-hydroxybenzoic acid (AHBA) is a stable, water-soluble form of the parent compound. The following tables summarize its key properties.

Property Value Reference
CAS Number 14206-69-0[1][2][3]
Molecular Formula C₇H₈ClNO₃[2][3]
Molecular Weight 189.60 g/mol [3]
IUPAC Name 3-amino-5-hydroxybenzoic acid;hydrochloride[4]
Synonyms 3-Carboxy-5-hydroxyaniline hydrochloride, 3-Amino-5-carboxyphenol hydrochloride[4]
Appearance Not specified (typically a solid)
Purity ≥95% (commercially available)[5]
Property Value Reference
Melting Point 228°C[4]
Boiling Point 453.4°C at 760 mmHg[4]
Flash Point 228°C[4]
Solubility Soluble in water
SMILES Cl.Nc1cc(O)cc(c1)C(O)=O[2][3]
InChIKey CXESTILCPSBCGQ-UHFFFAOYSA-N[4]

Role in Drug Development and Biological Significance

3-Amino-5-hydroxybenzoic acid (AHBA) is a key building block in the biosynthesis of numerous natural products, most notably the ansamycin and mitomycin families of antibiotics.[6][7] These compounds are of significant interest in drug development due to their potent antibacterial and antitumor activities.

  • Ansamycin Antibiotics: AHBA serves as the starter unit for the polyketide synthase (PKS) machinery that assembles the characteristic ansa chain of these antibiotics, which include the rifamycins (effective against tuberculosis) and geldanamycin.[8]

  • Mitomycin Antibiotics: In the biosynthesis of mitomycins, such as the anticancer agent mitomycin C, AHBA is a crucial precursor to the mitosane core.[9][10]

The central role of AHBA in these pathways makes it and its associated enzymes, particularly AHBA synthase, attractive targets for metabolic engineering to enhance antibiotic production or generate novel derivatives.[11]

Biosynthetic Pathways

AHBA is synthesized via the aminoshikimate pathway, a branch of the primary shikimate pathway.[6][7] This pathway is found in various microorganisms, including Amycolatopsis mediterranei and Streptomyces species.[6]

The Aminoshikimate Pathway

The aminoshikimate pathway begins with intermediates from primary metabolism and proceeds through a series of enzymatic steps to produce AHBA. The key steps are outlined below.

aminoshikimate_pathway E4P_PEP Erythrose-4-phosphate + Phosphoenolpyruvate AminoDAHP 3,4-Dideoxy-4-amino-D-arabino- heptulosonic acid 7-phosphate (aminoDAHP) E4P_PEP->AminoDAHP aminoDAHP synthase AminoDHQ 5-Deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) AminoDAHP->AminoDHQ aminoDHQ synthase AminoDHS 5-Deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) AminoDHQ->AminoDHS aminoDHQ dehydratase AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) AminoDHS->AHBA AHBA synthase

Caption: The Aminoshikimate Pathway for AHBA Biosynthesis.

Incorporation of AHBA into Ansamycin Biosynthesis

Once synthesized, AHBA is utilized as a starter unit by the polyketide synthase (PKS) complex to initiate the formation of the ansamycin backbone.

ansamycin_biosynthesis AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) PKS_loading Loading onto Polyketide Synthase (PKS) AHBA->PKS_loading Chain_elongation Polyketide Chain Elongation (addition of acetate/propionate units) PKS_loading->Chain_elongation Ansamycin Ansamycin Antibiotic (e.g., Rifamycin) Chain_elongation->Ansamycin Cyclization & further modifications

Caption: General workflow for AHBA incorporation into ansamycins.

Experimental Protocols

Chemical Synthesis of 3-Amino-5-hydroxybenzoic acid

This protocol describes a multi-step chemical synthesis starting from benzoic acid.[12]

Step 1: Preparation of 3,5-dinitrobenzoic acid

  • In an ice bath, dissolve 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid.

  • Slowly add 15 mL of concentrated nitric acid dropwise while stirring.

  • Allow the mixture to stir at room temperature for 15 hours.

  • Heat the mixture to 100°C and stir for an additional 4 hours.

  • Cool to room temperature, then add another 10 mL of concentrated nitric acid dropwise.

  • Heat to 100°C and stir for 3 hours, then increase the temperature to 135°C and stir for a final 3 hours.

  • After cooling, pour the reaction mixture into a slurry of 80 g of ice and 80 g of water.

  • Stir for 30 minutes, then collect the precipitate by filtration.

  • Wash the filter cake with water to remove residual sulfuric acid, yielding crude 3,5-dinitrobenzoic acid.

Step 2: Preparation of 3-methoxy-5-nitrobenzoic acid

  • Prepare lithium methoxide by adding n-butyllithium (24 mL, 60 mmol) to methanol at -78°C and then removing the methanol by rotary evaporation.

  • Dissolve the lithium methoxide in 50 mL of hexamethylphosphoramide (HMPA).

  • Add the crude 3,5-dinitrobenzoic acid (2.5 g, 11.8 mmol) to the solution.

  • Stir at room temperature for 18 hours, then heat to 80°C for 6 hours.

  • After cooling, pour the mixture into a solution of ice and 6N H₂SO₄.

  • Extract the product with diethyl ether (3 x 300 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 3-methoxy-5-nitrobenzoic acid.

Step 3: Demethylation to 3-hydroxy-5-nitrobenzoic acid

  • Dissolve the crude 3-methoxy-5-nitrobenzoic acid (860 mg, 4.36 mmol) in 20 mL of dichloromethane.

  • Cool the solution to -10°C and add boron tribromide (1.26 mL, 13 mmol) dropwise.

  • Allow the reaction to proceed at room temperature for 15 hours.

  • Cool the mixture in an ice-water bath and quench by adding 10 mL of water, stirring for 30 minutes.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude product is used directly in the next step.

Step 4: Reduction to 3-Amino-5-hydroxybenzoic acid

  • Dissolve the crude 3-hydroxy-5-nitrobenzoic acid in 20 mL of methanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Hydrogenate the mixture at atmospheric pressure for 2 hours.

  • Filter the mixture through diatomaceous earth to remove the Pd/C catalyst.

  • Evaporate the methanol to obtain the crude 3-Amino-5-hydroxybenzoic acid.

Note on Hydrochloride Salt Formation: To obtain the hydrochloride salt, the final product can be dissolved in a suitable solvent (e.g., methanol or diethyl ether) and treated with a solution of HCl in the same solvent, followed by precipitation and collection of the salt.

Protocol for In-vivo Feeding Studies

This is a general protocol for using AHBA to supplement microbial cultures and study its effect on antibiotic production.

  • Prepare a fermentation culture of the desired antibiotic-producing microorganism (e.g., Streptomyces verticillatus for mitomycin).

  • Prepare a sterile stock solution of this compound in a suitable buffer or water.

  • At a specific time point in the fermentation (e.g., after initial growth phase), add the AHBA hydrochloride solution to the culture to a final concentration typically in the µM to mM range.

  • Continue the fermentation for the desired production period.

  • At various time points, harvest aliquots of the culture broth.

  • Extract the secondary metabolites from the broth using an appropriate solvent (e.g., ethyl acetate).

  • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the yield of the target antibiotic and identify any new metabolites.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of considerable importance in the field of natural product biosynthesis and drug development. Its role as a direct precursor to the ansamycin and mitomycin antibiotics makes it an invaluable tool for researchers studying these pathways and for those seeking to engineer microbial strains for enhanced antibiotic production. The information and protocols provided in this guide offer a solid foundation for its synthesis, handling, and application in a research context.

References

An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid: IUPAC Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This document provides a comprehensive overview of the chemical identifiers for 3-Amino-5-hydroxybenzoic acid, a key biosynthetic precursor for various natural products, including ansamycin and mitomycin antibiotics.[1][2][3]

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-amino-5-hydroxybenzoic acid .[4] This name unequivocally describes the molecular structure: a benzoic acid core with an amino group at the third carbon position and a hydroxyl group at the fifth position, relative to the carboxylic acid group.

Chemical Identifiers

A variety of synonyms and database identifiers are used in literature and chemical databases to refer to this compound. The following table summarizes these key identifiers for easy reference and cross-comparison.

Identifier TypeValue
IUPAC Name 3-amino-5-hydroxybenzoic acid
Common Synonyms AHBA, 3-AHBA, 5-Amino-3-hydroxybenzoic acid, 3-hydroxy-5-aminobenzoic acid
CAS Number 76045-71-1
Molecular Formula C₇H₇NO₃
InChI InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)
InChIKey QPEJHSFTZVMSJH-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1N)O)C(=O)O
ChEBI ID CHEBI:29507
PubChem CID 127115

This table consolidates data from multiple chemical databases for comprehensive identification.[2][3][4]

Logical Relationships of Identifiers

The relationship between the core compound and its primary identifiers can be visualized as a hierarchical structure, where the unambiguous structural representation leads to various nomenclature and database-specific codes.

G A 3-Amino-5-hydroxybenzoic Acid (Core Compound) B IUPAC Name: 3-amino-5-hydroxybenzoic acid A->B Systematic Naming C Synonyms A->C Common Naming D Registry Numbers & Codes A->D Database Indexing E AHBA C->E F 5-Amino-3-hydroxybenzoic acid C->F G CAS: 76045-71-1 D->G H PubChem CID: 127115 D->H

Caption: Hierarchical relationship of chemical identifiers for 3-Amino-5-hydroxybenzoic acid.

This guide is intended for informational purposes for research and development professionals. All chemical handling should be performed in accordance with the relevant safety data sheets and institutional protocols.

References

The Pivotal Role of 3-Amino-5-hydroxybenzoic Acid in Mitomycin C Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitomycin C, a potent antitumor antibiotic, has been a cornerstone of cancer chemotherapy for decades. Its complex molecular architecture, featuring a unique mitosane core, has long intrigued researchers. Central to its biosynthesis is the precursor molecule, 3-Amino-5-hydroxybenzoic acid (AHB). This technical guide provides an in-depth exploration of the critical role of AHB in the intricate biosynthetic pathway of mitomycin C. We will delve into the enzymatic transformations, present available quantitative data, detail experimental methodologies, and visualize the key processes to offer a comprehensive resource for professionals in drug development and natural product biosynthesis.

Introduction

Mitomycin C is a natural product isolated from the fermentation broth of Streptomyces lavendulae.[1] Its potent cytotoxic activity stems from its ability to act as a bioreductive alkylating agent, cross-linking DNA and inhibiting DNA replication in cancer cells. The biosynthesis of the mitomycin C core, known as the mitosane ring system, is a complex process involving several key precursors, with 3-Amino-5-hydroxybenzoic acid (AHB) serving as the foundational aromatic unit.[1][2] Understanding the enzymatic cascade that incorporates AHB into the final mitomycin C structure is paramount for efforts in biosynthetic engineering and the development of novel mitomycin analogs with improved therapeutic indices.

The Biosynthetic Pathway: From AHB to the Mitosane Core

The biosynthesis of mitomycin C from AHB is a multi-step enzymatic process. The initial and most critical phase involves the activation of AHB and its subsequent condensation with a sugar donor to form the basic framework of the mitosane core.

Enzymatic Activation and Glycosylation of AHB

The early stages of AHB incorporation are mediated by a trio of key enzymes encoded within the mitomycin C biosynthetic gene cluster:

  • MitE (Acyl-AMP Ligase): This enzyme initiates the process by activating AHB. In an ATP-dependent reaction, MitE adenylates AHB, preparing it for subsequent transfer.[3][4]

  • MmcB (Acyl Carrier Protein): The activated AHB is then transferred to a specific acyl carrier protein (ACP) named MmcB.[3][4] This thioesterification tethers AHB to the biosynthetic machinery.

  • MitB (Glycosyltransferase): The ACP-bound AHB is the substrate for the glycosyltransferase MitB. This enzyme catalyzes the crucial C-N bond formation between AHB and a sugar donor, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[3][4] The product of this reaction is N-acetylglucosaminyl-3-amino-5-hydroxybenzoyl-MmcB, a key intermediate that contains all the carbon and nitrogen atoms necessary for the formation of the mitosane core.[3]

The formation of this glycosylated intermediate is a pivotal step, setting the stage for a series of subsequent cyclization, oxidation, and tailoring reactions that ultimately yield the mature mitomycin C molecule.

Quantitative Data

While the elucidation of the biosynthetic pathway has been a significant focus, specific quantitative data on the efficiency of AHB conversion to mitomycin C in fermentation processes are not extensively reported in publicly available literature. The provided data focuses on the characterization of enzymatic reactions rather than overall process yields.

Table 1: Key Enzymes in the Initial Steps of AHB Incorporation

EnzymeGeneFunctionSubstratesProduct
MitEmitEAcyl-AMP Ligase3-Amino-5-hydroxybenzoic acid, ATPAHB-AMP
MmcBmmcBAcyl Carrier ProteinAHB-AMPAHB-S-MmcB
MitBmitBGlycosyltransferaseAHB-S-MmcB, UDP-GlcNAcGlcNAc-AHBA-MmcB

Experimental Protocols

The following sections outline the general methodologies employed in the study of AHB as a precursor for mitomycin C. These are synthesized from published research and provide a framework for experimental design.

In Vivo Precursor Feeding Studies

This method is fundamental to confirming the role of a precursor in a biosynthetic pathway.

Objective: To demonstrate the incorporation of 3-Amino-5-hydroxybenzoic acid into the mitomycin C molecule by Streptomyces lavendulae.

Methodology:

  • Culture Preparation: Prepare a liquid culture of Streptomyces lavendulae in a suitable production medium.

  • Precursor Preparation: Synthesize or procure isotopically labeled 3-Amino-5-hydroxybenzoic acid (e.g., ¹³C or ¹⁴C labeled).

  • Feeding: Introduce the labeled AHB to the S. lavendulae culture during the appropriate growth phase for secondary metabolite production.

  • Fermentation: Continue the fermentation under optimal conditions for mitomycin C production.

  • Extraction: After the fermentation period, harvest the culture broth and extract the mitomycin C using established protocols (e.g., solvent extraction).

  • Purification: Purify the extracted mitomycin C using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified mitomycin C for the incorporation of the isotopic label using techniques such as mass spectrometry or NMR spectroscopy. The presence and position of the label confirm the precursor-product relationship.[5]

In Vitro Enzymatic Assays

In vitro reconstitution of biosynthetic steps allows for the detailed characterization of individual enzyme function.

Objective: To characterize the activity of MitE, MmcB, and MitB in the initial steps of AHB incorporation.

Methodology:

  • Protein Expression and Purification: Clone the genes for mitE, mmcB, and mitB into suitable expression vectors and express the proteins in a heterologous host (e.g., E. coli). Purify the recombinant proteins.

  • MitE Assay:

    • Incubate purified MitE with 3-Amino-5-hydroxybenzoic acid, ATP, and CoA.

    • Monitor the formation of AHB-CoA using techniques like LC-MS.[4]

  • MmcB Loading Assay:

    • Incubate purified MitE, holo-MmcB, AHB, ATP, and CoA.

    • Analyze the formation of AHB-S-MmcB by mass spectrometry to observe the mass shift of the MmcB protein.[4]

  • MitB Glycosylation Assay:

    • Conduct a one-pot reaction containing purified MitE, holo-MmcB, MitB, AHB, ATP, CoA, and UDP-GlcNAc.

    • Incubate the reaction mixture and analyze the formation of GlcNAc-AHBA-MmcB by LC-MS.[4]

Visualizing the Process

Biosynthetic Pathway Diagram

Mitomycin_C_Biosynthesis AHB 3-Amino-5-hydroxybenzoic acid (AHB) MitE MitE (Acyl-AMP Ligase) AHB->MitE ATP ATP ATP->MitE AMP_PPi AMP + PPi MitE->AMP_PPi AHB_AMP AHB-AMP MitE->AHB_AMP MmcB_SH MmcB-SH (Acyl Carrier Protein) AHB_AMP->MmcB_SH AHB_MmcB AHB-S-MmcB MmcB_SH->AHB_MmcB AMP MitB MitB (Glycosyltransferase) AHB_MmcB->MitB UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MitB UDP UDP MitB->UDP GlcNAc_AHBA_MmcB GlcNAc-AHBA-MmcB MitB->GlcNAc_AHBA_MmcB Downstream Downstream Tailoring (Cyclization, Oxidation, etc.) GlcNAc_AHBA_MmcB->Downstream Mitomycin_C Mitomycin C Downstream->Mitomycin_C

Caption: Initial steps in the biosynthesis of mitomycin C from AHB.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Feeding Experiment cluster_in_vitro In Vitro Enzymatic Assay S_lavendulae Culture Streptomyces lavendulae Feeding Feed Labeled AHB to Culture S_lavendulae->Feeding Labeled_AHB Prepare Isotopically Labeled AHB Labeled_AHB->Feeding Fermentation Fermentation Feeding->Fermentation Extraction Extract Mitomycin C Fermentation->Extraction Purification_invivo Purify Mitomycin C (HPLC) Extraction->Purification_invivo Analysis_invivo Analyze for Label Incorporation (MS, NMR) Purification_invivo->Analysis_invivo Gene_Cloning Clone and Express mitE, mmcB, mitB Protein_Purification Purify Recombinant Proteins Gene_Cloning->Protein_Purification One_Pot_Reaction One-Pot Enzymatic Reaction Protein_Purification->One_Pot_Reaction LCMS_Analysis Analyze Products by LC-MS One_Pot_Reaction->LCMS_Analysis

Caption: Workflow for studying AHB incorporation into mitomycin C.

Conclusion

3-Amino-5-hydroxybenzoic acid is unequivocally a cornerstone precursor in the biosynthesis of the potent antitumor agent, mitomycin C. The initial enzymatic steps, involving the activation of AHB by MitE, its transfer to the acyl carrier protein MmcB, and the subsequent glycosylation by MitB, are critical for the formation of the mitosane core. While significant progress has been made in elucidating this pathway, further research is needed to obtain detailed quantitative data on reaction kinetics and overall yields, which will be invaluable for synthetic biology approaches to produce novel and more effective mitomycin analogs. The experimental frameworks and pathway visualizations provided in this guide serve as a comprehensive resource to facilitate future investigations in this important area of natural product research and drug development.

References

natural occurrence of 3-Amino-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 3-Amino-5-hydroxybenzoic Acid

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a naturally occurring aromatic amino acid that serves as a vital biosynthetic precursor to a wide range of significant secondary metabolites.[1][2] While not a common cellular component, its role as a starter unit for polyketide synthases makes it a key building block in the microbial production of ansamycin and mitomycin antibiotics, which possess potent antibacterial and antitumor properties.[3][4][5] This guide provides a comprehensive overview of the natural sources, biosynthetic pathway, and experimental methodologies related to AHBA for researchers, scientists, and drug development professionals.

Natural Occurrence

The primary natural sources of 3-Amino-5-hydroxybenzoic acid are microorganisms, particularly bacteria belonging to the order Actinomycetales.[5] It is not typically found in plants or fungi. AHBA's presence is intrinsically linked to the production of specific classes of antibiotics.

Table 1: Documented Natural Producers of 3-Amino-5-hydroxybenzoic Acid

OrganismClassAssociated Products
Amycolatopsis mediterraneiActinobacteriaRifamycin (an ansamycin antibiotic)[1][6][7]
Streptomyces speciesActinobacteriaAnsatrienin A, Geldanamycin (ansamycins)[1][4][8]
Streptomyces collinusActinobacteriaAnsatrienin A[7][9]
Streptomyces lavendulaeActinobacteriaMitomycin C[8]
Actinosynnema pretiosumActinobacteriaAnsamycins[1]
Salinispora arenicolaActinobacteriaSaliniketals[7][10]

Biosynthesis: The Aminoshikimate Pathway

3-Amino-5-hydroxybenzoic acid is synthesized via a variant of the shikimate pathway, known as the aminoshikimate pathway.[1][5] This pathway utilizes intermediates from primary metabolism to construct the AHBA molecule. The key enzyme in the final step is AHBA synthase.[5][6]

The biosynthesis begins with the recruitment of genes for kanosamine formation. Kanosamine is then phosphorylated and undergoes a series of transformations to yield aminoDAHP.[5] This intermediate is then cyclized and dehydrated to form 5-deoxy-5-aminodehydroshikimic acid, the direct precursor that is aromatized by AHBA synthase to yield the final product, 3-Amino-5-hydroxybenzoic acid.[5][6]

aminoshikimate_pathway cluster_start Primary Metabolism cluster_pathway Aminoshikimate Pathway cluster_end Secondary Metabolism PEP Phosphoenolpyruvate (PEP) aminoDAHP 3,4-Dideoxy-4-amino-D-arabino- heptulosonic acid 7-phosphate (aminoDAHP) PEP->aminoDAHP E4P Erythrose 4-phosphate (E4P) E4P->aminoDAHP UDP_Glc UDP-glucose Kanosamine Kanosamine UDP_Glc->Kanosamine RifL (transaminase) + other enzymes K6P Kanosamine-6-P Kanosamine->K6P RifN (kinase) K6P->aminoDAHP via 1-deoxy-1-imino-E4P aminoDHQ 5-Deoxy-5-amino- 3-dehydroquinic acid (aminoDHQ) aminoDAHP->aminoDHQ aminoDHS 5-Deoxy-5-amino- 3-dehydroshikimic acid (aminoDHS) aminoDHQ->aminoDHS AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) aminoDHS->AHBA AHBA Synthase Ansamycins Ansamycins AHBA->Ansamycins Mitomycins Mitomycins AHBA->Mitomycins

Caption: The aminoshikimate pathway for the biosynthesis of AHBA.

Biological Role and Downstream Products

The significance of AHBA lies in its role as the starter unit for the biosynthesis of the mC7N (meta-amino, C7N) core of several important classes of natural products.[1][4][10] After its formation, AHBA is typically loaded onto a polyketide synthase (PKS) assembly line, which elaborates a polyketide chain that eventually cyclizes to form the characteristic macrocyclic structure of these antibiotics.

  • Ansamycins: This group includes antibacterial agents like rifamycin and antitumor compounds like geldanamycin.[3][4]

  • Mitomycins: These are potent antitumor antibiotics used in chemotherapy, such as mitomycin C.[3][4][8]

  • Saliniketals: A unique class of natural products derived from AHBA.[10]

Quantitative Data

Quantitative data on the in-situ concentration of free AHBA in microorganisms is scarce, as it is a metabolic intermediate that is quickly channeled into secondary metabolism. However, studies using cell-free extracts have provided yields of AHBA from various precursors, demonstrating the efficiency of the biosynthetic pathway.

Table 2: Biosynthetic Yield of AHBA in Cell-Free Extracts

Precursor(s)Producing Organism(s)AHBA Yield (%)
Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P)Amycolatopsis mediterranei, Streptomyces collinus6
aminoDAHPAmycolatopsis mediterranei, Streptomyces collinus45
aminoDHQAmycolatopsis mediterranei, Streptomyces collinus41
aminoDHSAmycolatopsis mediterranei, Streptomyces collinus95
Data sourced from Kim et al., J. Am. Chem. Soc. 1996.[9]

Experimental Protocols

In Vitro AHBA Biosynthesis using Cell-Free Extracts

This protocol is adapted from the methodology used to elucidate the AHBA biosynthetic pathway.[9]

Objective: To demonstrate the conversion of pathway intermediates to AHBA using a protein extract from a producing organism (e.g., Amycolatopsis mediterranei).

Materials:

  • Lysozyme, DNase I, Phenylmethylsulfonyl fluoride (PMSF)

  • Tris-HCl buffer (pH 7.5) with dithiothreitol (DTT) and MgCl₂

  • Substrates: [¹⁴C]-labeled PEP, E4P, aminoDAHP, aminoDHQ, aminoDHS

  • Cofactors: NAD⁺, Pyridoxal phosphate (PLP)

  • Centrifuge, Sonicator

  • HPLC system with a radiodetector

  • Scintillation counter

Procedure:

  • Cell Lysis: Harvest cells from a culture of the producing organism in the late exponential phase. Resuspend the cell pellet in Tris-HCl buffer. Add lysozyme, DNase I, and PMSF. Incubate on ice.

  • Extract Preparation: Lyse the cells further by sonication. Centrifuge at high speed (e.g., 100,000 x g) to pellet cell debris. The resulting supernatant is the cell-free extract.

  • Incubation: Set up reaction mixtures containing the cell-free extract, buffer, cofactors, and the specific radiolabeled substrate to be tested.

  • Reaction Quenching: After incubation (e.g., 1-2 hours at 30°C), stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant by reverse-phase HPLC with a radiodetector to identify and quantify the [¹⁴C]-AHBA produced. Confirm the identity of the AHBA peak by co-elution with an authentic, non-labeled standard.

  • Quantification: Integrate the radioactive peak corresponding to AHBA and calculate the conversion yield based on the initial radioactivity of the substrate.

experimental_workflow Start Harvest Producer Strain (e.g., A. mediterranei) CellLysis Cell Lysis (Lysozyme, Sonication) Start->CellLysis Centrifugation1 High-Speed Centrifugation (100,000 x g) CellLysis->Centrifugation1 Supernatant Collect Supernatant (Cell-Free Extract) Centrifugation1->Supernatant Reaction Incubate Extract with: - Radiolabeled Precursor - Cofactors (NAD+, PLP) Supernatant->Reaction Quench Quench Reaction (Acidification) Reaction->Quench Centrifugation2 Centrifugation to Remove Protein Quench->Centrifugation2 HPLC HPLC Analysis (with Radiodetector) Centrifugation2->HPLC End Quantify [14C]-AHBA Yield HPLC->End

Caption: Workflow for in vitro AHBA biosynthesis studies.

Gene Inactivation and Complementation

This protocol is used to confirm the function of a specific gene, such as the AHBA synthase gene, in the biosynthetic pathway.[6]

Objective: To demonstrate that the inactivation of the AHBA synthase gene abolishes antibiotic production and that this production can be restored by supplementing the culture with exogenous AHBA.

Procedure:

  • Gene Knockout: Create a targeted deletion of the putative AHBA synthase gene in the producing organism's genome using established molecular biology techniques (e.g., homologous recombination).

  • Mutant Fermentation: Culture the resulting mutant strain under conditions that normally induce antibiotic production in the wild-type strain.

  • Product Analysis: Extract the culture broth and analyze for the presence of the final antibiotic product (e.g., rifamycin) using methods like HPLC or LC-MS. A successful knockout should show no production.

  • Complementation (Feeding Study): Culture the mutant strain again, but this time supplement the medium with an authentic standard of 3-Amino-5-hydroxybenzoic acid.

  • Restoration Analysis: Analyze the extract from the supplemented culture. The restoration of antibiotic production confirms that the inactivated gene is responsible for synthesizing AHBA and that AHBA is the required precursor.[6][11]

Conclusion

3-Amino-5-hydroxybenzoic acid is a pivotal, naturally occurring intermediate synthesized by specific bacteria via the aminoshikimate pathway. Its discovery and the elucidation of its biosynthesis have been fundamental to understanding the production of complex ansamycin and mitomycin antibiotics.[5][12] The methodologies described provide a framework for further investigation into this pathway, which can be leveraged for the genetic engineering of microbial strains to enhance the production of these therapeutically valuable compounds or to generate novel antibiotic analogs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzoic acid (AHBA) is a pivotal aromatic amino acid that serves as a crucial precursor in the biosynthesis of a wide array of clinically significant natural products, most notably the ansamycin and mitomycin classes of antibiotics. Its unique structural features govern its chemical reactivity and physical characteristics, which are fundamental to its biological role and its utility in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of AHBA, detailed experimental protocols, and a visualization of its biosynthetic pathway. All quantitative data are summarized for clarity, and methodologies for key experimental procedures are provided to facilitate further research and application.

Core Physical and Chemical Properties

3-Amino-5-hydroxybenzoic acid is an off-white to yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of AHBA
PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance Off-white to yellow solid[1]
Melting Point Decomposes at 225-227°C; 242°C[1]
Predicted Density 1.491 ± 0.06 g/cm³[1]
Polar Surface Area 83.55 Ų[1]
Predicted logP 1.25[1]

Note on Melting Point: There are conflicting reports regarding the melting point of AHBA. One source indicates decomposition between 225-227°C, while another reports a melting point of 242°C.[1] This discrepancy may be due to different experimental conditions or the purity of the sample.

Table 2: Solubility of AHBA
SolventSolubilitySource(s)
Water 5.3 mg/mL (calculated)[1]
Dimethyl Sulfoxide (DMSO) ~3 mg/mL[1][2]
Dimethylformamide (DMF) ~1 mg/mL[1][2]
Table 3: Acid-Base Properties of AHBA
PropertyValueSource(s)
Predicted pKa 10.33 ± 0.10[1]

Note on pKa: This is a predicted value and may differ from experimentally determined values. The pKa reflects the ionization of the carboxylic acid group, influenced by the electron-donating amino and hydroxyl substituents.[1]

Table 4: Spectroscopic Data for AHBA
Spectroscopic TechniqueKey DataSource(s)
UV-Visible Spectroscopy λmax: 227 nm[1][2]
Mass Spectrometry (LC-MS, positive mode) m/z 108.0455 (100%), 152.03523 (32.2%), 109.02941 (17.2%)[1]
¹H NMR A spectrum has been reported.
¹³C NMR Data for related compounds are available.[3][4]
FT-IR Spectra for related compounds are available.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of AHBA and standardized protocols for evaluating its biological activity, as well as the purification and assay of AHBA synthase.

Chemical Synthesis of 3-Amino-5-hydroxybenzoic Acid

This protocol is adapted from established chemical synthesis routes.

Materials:

  • Benzoic acid

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Methanol

  • n-Butyllithium

  • Hexamethylphosphoramide (HMPA)

  • Boron tribromide

  • Dichloromethane

  • Ethyl acetate

  • Palladium on carbon (Pd/C)

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Ice

  • 6N Hydrochloric acid

Procedure:

  • Nitration of Benzoic Acid: In an ice bath, dissolve benzoic acid in concentrated sulfuric acid. Add concentrated nitric acid dropwise while maintaining the temperature. Stir the mixture at room temperature, then heat to complete the dinitration to 3,5-dinitrobenzoic acid. Pour the reaction mixture into an ice-water slurry to precipitate the product. Filter, wash with water, and dry.

  • Methoxylation: Prepare lithium methoxide by reacting n-butyllithium with methanol at -78°C. After removing the excess methanol, dissolve the lithium methoxide in HMPA. Add the 3,5-dinitrobenzoic acid to this solution and stir at room temperature, followed by heating to achieve selective methoxylation of one nitro group to yield 3-methoxy-5-nitrobenzoic acid.

  • Demethylation and Reduction: Dissolve the 3-methoxy-5-nitrobenzoic acid in dichloromethane and cool to -10°C. Add boron tribromide dropwise to cleave the methyl ether, yielding 3-hydroxy-5-nitrobenzoic acid. Following workup, dissolve the product in methanol and hydrogenate using a Pd/C catalyst under a hydrogen atmosphere. This will reduce the nitro group to an amino group.

  • Purification: After the hydrogenation is complete, filter the reaction mixture through diatomaceous earth to remove the catalyst. Evaporate the methanol to obtain the crude 3-amino-5-hydroxybenzoic acid. The final product can be further purified by recrystallization.

Protocol for Antimicrobial Susceptibility Testing of AHBA

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of AHBA against bacterial strains.

Materials:

  • 3-Amino-5-hydroxybenzoic acid (AHBA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile DMSO (for stock solution)

Procedure:

  • Preparation of AHBA Stock Solution: Prepare a stock solution of AHBA in sterile DMSO at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the test bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the AHBA stock solution in MHB to obtain a range of concentrations to be tested.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted AHBA. Include a positive control (bacteria in MHB without AHBA) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of AHBA that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Antifungal Susceptibility Testing of AHBA

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of AHBA against fungal strains.

Materials:

  • 3-Amino-5-hydroxybenzoic acid (AHBA)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile DMSO (for stock solution)

Procedure:

  • Preparation of AHBA Stock Solution: Prepare a stock solution of AHBA in sterile DMSO.

  • Inoculum Preparation: Grow the fungal strain on a suitable agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration using a spectrophotometer.

  • Serial Dilution: Perform a two-fold serial dilution of the AHBA stock solution in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include positive and negative controls.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of AHBA that causes a significant inhibition of fungal growth compared to the positive control.

Purification and Enzymatic Assay of AHBA Synthase

This protocol is based on methods described for the purification and characterization of AHBA synthase from actinobacteria.[5][6]

Purification Protocol:

  • Cell Lysis: Harvest bacterial cells overexpressing AHBA synthase and resuspend them in a suitable lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the cell lysate at high speed to remove cell debris.

  • Affinity Chromatography: If using a tagged version of the enzyme (e.g., His-tag), apply the clarified lysate to a nickel-NTA affinity column. Wash the column extensively and elute the protein with an imidazole gradient.

  • Size-Exclusion Chromatography: For further purification, subject the eluted fractions to size-exclusion chromatography to separate the dimeric AHBA synthase from any remaining contaminants.

  • Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.

Enzymatic Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), and the cofactor pyridoxal 5'-phosphate (PLP).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified AHBA synthase.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Product Analysis: Analyze the formation of AHBA using reverse-phase high-performance liquid chromatography (HPLC) with UV detection at a wavelength where AHBA absorbs maximally (around 227 nm).

  • Quantification: Quantify the amount of AHBA produced by comparing the peak area to a standard curve generated with authentic AHBA.

Visualizations

Biosynthetic Pathway of 3-Amino-5-hydroxybenzoic Acid (AHBA)

The biosynthesis of AHBA proceeds via the aminoshikimate pathway, a branch of the shikimate pathway. This pathway is crucial for the production of the C7N starter unit for many ansamycin and mitomycin antibiotics.

AHBA_Biosynthesis cluster_aminoshikimate Aminoshikimate Pathway cluster_products Downstream Products E4P Erythrose-4-phosphate aminoDAHP amino-DAHP E4P->aminoDAHP aminoDAHP synthase PEP Phosphoenolpyruvate PEP->aminoDAHP aminoDHQ amino-DHQ aminoDAHP->aminoDHQ aminoDHQ synthase aminoDHS amino-DHS aminoDHQ->aminoDHS aminoDHQ dehydratase AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) aminoDHS->AHBA AHBA synthase (PLP-dependent) Ansamycins Ansamycins AHBA->Ansamycins Mitomycins Mitomycins AHBA->Mitomycins

Biosynthesis of AHBA via the aminoshikimate pathway.
Experimental Workflow for AHBA Synthesis and Purification

The following diagram illustrates the logical flow of the chemical synthesis and subsequent purification of AHBA.

Synthesis_Workflow start Start: Benzoic Acid dinitration Dinitration (H₂SO₄, HNO₃) start->dinitration product1 3,5-Dinitrobenzoic Acid dinitration->product1 methoxylation Methoxylation (LiOMe, HMPA) product1->methoxylation product2 3-Methoxy-5-nitrobenzoic Acid methoxylation->product2 demethylation Demethylation (BBr₃) product2->demethylation product3 3-Hydroxy-5-nitrobenzoic Acid demethylation->product3 reduction Nitro Reduction (H₂, Pd/C) product3->reduction crude_product Crude AHBA reduction->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure AHBA purification->final_product

Workflow for the chemical synthesis of AHBA.

References

An In-depth Technical Guide to AHBA Synthase: Mechanism, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-5-hydroxybenzoic acid (AHBA) synthase is a key enzyme in the biosynthesis of a diverse range of clinically important natural products, including the ansamycin and mitomycin families of antibiotics. This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the final step in the formation of AHBA, the aromatic starter unit for the polyketide synthases that assemble these complex molecules.[1][2][3] Due to its critical role in the production of these bioactive compounds, AHBA synthase represents a significant target for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the enzyme's structure, catalytic mechanism, and detailed experimental protocols for its study.

Structure of AHBA Synthase

AHBA synthase is a homodimeric enzyme, with each monomer comprising two distinct domains.[1][2] The overall fold of the enzyme from Amycolatopsis mediterranei has been determined by X-ray crystallography to a resolution of 2.0 Å and shares significant homology with the aspartate aminotransferase family of PLP-dependent enzymes.[1][2]

The larger domain features a seven-stranded β-sheet surrounded by α-helices, while the smaller domain consists of a four-stranded antiparallel β-sheet and four α-helices.[1][2] The active site is located at the interface of the two subunits, with residues from both monomers contributing to the catalytic center.[1][2] This dimeric arrangement is essential for its catalytic activity.

In its native state, the PLP cofactor is covalently attached to a conserved lysine residue (Lys188 in the A. mediterranei enzyme) via an internal aldimine linkage, forming a Schiff base.[1][2] The crystal structures of the native enzyme and its complex with the inhibitor gabaculine are available in the Protein Data Bank under the accession codes 1B9H and 1B9I , respectively.

Quantitative Structural Data
ParameterValueSource
Resolution2.0 Å[1][2]
PDB ID (Native)1B9H[2]
PDB ID (Inhibitor Complex)1B9I[2]
Number of Subunits2 (Homodimer)[1][2]
Key Active Site ResidueLys188[1][2]

Enzymatic Mechanism

AHBA synthase catalyzes the aromatization of 5-amino-5-deoxy-3-dehydroshikimate (ADHS) to AHBA.[3][4] The reaction proceeds through a series of steps orchestrated by the PLP cofactor and key active site residues. The catalytic mechanism involves both an α,β-dehydration and a stereospecific 1,4-enolization of the substrate.[3]

The proposed mechanism is as follows:

  • Transaldimination: The internal Schiff base between PLP and Lys188 is replaced by an external aldimine with the amino group of the substrate, ADHS.

  • Proton Abstraction and Dehydration: A basic residue in the active site abstracts a proton from the α-carbon of the substrate, leading to the elimination of a water molecule from the β- and γ-carbons.

  • 1,4-Enolization and Tautomerization: A second proton abstraction, this time from the γ-carbon, initiates a 1,4-enolization, leading to the aromatization of the ring. Tautomerization of the PLP-intermediate follows.

  • Hydrolysis and Product Release: The external aldimine is hydrolyzed, releasing the product AHBA and regenerating the internal Schiff base with Lys188, preparing the enzyme for another catalytic cycle.

Dual Catalytic Function

Remarkably, AHBA synthase (encoded by the rifK gene) exhibits a dual catalytic function. In addition to its role in the final step of AHBA synthesis, as a homodimer, it also participates in the beginning of the aminoshikimate pathway. In a complex with the oxidoreductase RifL, it catalyzes the transamination of UDP-3-keto-D-glucose.[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the biosynthetic pathway of AHBA and the logical workflow for studying AHBA synthase.

AHBA_Biosynthesis_Pathway UDP_Glucose UDP-Glucose UDP_3_keto_D_glucose UDP-3-keto-D-glucose UDP_Glucose->UDP_3_keto_D_glucose RifL Kanosamine Kanosamine UDP_3_keto_D_glucose->Kanosamine AHBA Synthase (RifK) aminoDAHP aminoDAHP Kanosamine->aminoDAHP Multiple Steps aminoDHQ 5-deoxy-5-amino- -3-dehydroquinic acid aminoDAHP->aminoDHQ aminoDHS 5-deoxy-5-amino- -3-dehydroshikimic acid aminoDHQ->aminoDHS AHBA 3-amino-5-hydroxy- benzoic acid aminoDHS->AHBA AHBA Synthase (RifK)

Caption: Biosynthetic pathway of 3-amino-5-hydroxybenzoic acid (AHBA).

Experimental_Workflow Cloning Gene Cloning (rifK) Expression Recombinant Protein Expression (E. coli) Cloning->Expression Purification Protein Purification (His-tag Affinity Chromatography) Expression->Purification Assay Enzymatic Assay Purification->Assay Structure Structural Studies (X-ray Crystallography) Purification->Structure Kinetics Kinetic Parameter Determination (Km, kcat) Assay->Kinetics Inhibition Inhibition Studies (Ki determination) Assay->Inhibition

Caption: Experimental workflow for the study of AHBA synthase.

Experimental Protocols

Recombinant Expression and Purification of His-tagged AHBA Synthase

This protocol describes the expression of the rifK gene from A. mediterranei in E. coli and the subsequent purification of the His-tagged AHBA synthase.

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the rifK gene with an N-terminal His6-tag

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose resin

  • Lysozyme

  • DNase I

Procedure:

  • Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for an additional 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to complete lysis.

    • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate a Ni-NTA agarose column with 5 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.

    • Elute the His-tagged AHBA synthase with 5 column volumes of Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to assess purity.

    • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).

    • Store the purified enzyme at -80°C.

Enzymatic Assay for AHBA Synthase

This assay measures the activity of AHBA synthase by monitoring the formation of the aromatic product, AHBA, which has a characteristic UV absorbance.

Materials:

  • Purified AHBA synthase

  • 5-amino-5-deoxy-3-dehydroshikimic acid (ADHS) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Preparation: Synthesize or obtain ADHS. Prepare a stock solution in the Assay Buffer.

  • Reaction Mixture:

    • Prepare a reaction mixture containing Assay Buffer and a known concentration of ADHS.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding a small volume of purified AHBA synthase to the reaction mixture.

  • Measurement:

    • Immediately monitor the increase in absorbance at 310 nm, which corresponds to the formation of AHBA.

    • Record the absorbance at regular intervals for a set period.

  • Calculation of Activity:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the molar extinction coefficient of AHBA at 310 nm. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of AHBA per minute under the specified conditions.

Quantitative Data

Conclusion

AHBA synthase is a fascinating and important enzyme with a complex structure and catalytic mechanism. Its central role in the biosynthesis of valuable natural products makes it a prime target for further research and development. The information and protocols provided in this guide offer a solid foundation for scientists and researchers to explore the intricacies of AHBA synthase, with the ultimate goal of harnessing its potential for the production of novel and improved pharmaceuticals.

References

The Aminoshikimate Pathway: A Technical Guide to the Biosynthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminoshikimate pathway is a crucial biosynthetic route responsible for the formation of 3-amino-5-hydroxybenzoic acid (AHBA). AHBA serves as the precursor for the mC7N unit, a fundamental structural component of numerous clinically significant natural products, including the ansamycin and mitomycin families of antibiotics. This pathway represents a variation of the well-characterized shikimate pathway, diverging to incorporate a nitrogen atom at an early stage. Understanding the intricacies of the aminoshikimate pathway, its enzymes, and their regulation is paramount for the targeted engineering of microorganisms to produce novel antibiotics and other valuable secondary metabolites. This technical guide provides an in-depth overview of the core aspects of the aminoshikimate pathway for AHBA formation, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Aminoshikimate Pathway for AHBA Formation

The biosynthesis of AHBA from primary metabolites is a multi-step enzymatic cascade. The pathway initiates with precursors from central carbon metabolism and proceeds through a series of intermediates analogous to those in the shikimate pathway, but with the key distinction of an early amination step. The canonical pathway, elucidated primarily from studies in Amycolatopsis mediterranei, the producer of the antibiotic rifamycin, involves the following key enzymatic steps.[1]

The overall transformation begins with the formation of the amino-sugar precursor, kanosamine, which is then converted to 1-deoxy-1-imino-erythrose 4-phosphate. This intermediate is then condensed with phosphoenolpyruvate (PEP) to yield 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP), the first committed intermediate of the aminoshikimate pathway.[2] Subsequent enzymatic reactions catalyze the cyclization, dehydration, and finally, aromatization to produce AHBA.

Key Enzymes and Intermediates

The aminoshikimate pathway is catalyzed by a series of enzymes, primarily encoded by the rif gene cluster in A. mediterranei. The core enzymes involved in the conversion of aminoDAHP to AHBA are:

  • RifH (aminoDAHP synthase): Catalyzes the condensation of 1-deoxy-1-imino-erythrose 4-phosphate and phosphoenolpyruvate to form aminoDAHP.

  • RifG (aminodehydroquinate synthase): Catalyzes the cyclization of aminoDAHP to form 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).

  • RifJ (aminodehydroquinate dehydratase): Catalyzes the dehydration of aminoDHQ to produce 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).

  • RifK (AHBA synthase): A bifunctional, pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the final aromatization of aminoDHS to yield AHBA.[1][2] It also participates in an earlier step of the pathway, catalyzing the transamination of UDP-3-keto-D-glucose in conjunction with the oxidoreductase RifL.[2]

The enzymes responsible for the formation of the aminoDAHP precursor, 1-deoxy-1-imino-erythrose 4-phosphate, from UDP-glucose include:

  • RifL (oxidoreductase): Works in concert with RifK.

  • RifM (phosphatase):

  • RifN (kanosamine kinase): Specifically converts kanosamine to kanosamine 6-phosphate.

Quantitative Data on Pathway Enzymes

Detailed kinetic and biochemical data for the enzymes of the aminoshikimate pathway are essential for understanding their catalytic mechanisms and for metabolic engineering efforts. While comprehensive data for all enzymes are not available in a single source, the following tables summarize the currently available quantitative information.

Table 1: Kinetic Parameters of Aminoshikimate Pathway Enzymes

EnzymeSubstrate(s)Km (µM)kcat (s-1)VmaxOptimal pHOptimal Temperature (°C)Source(s)
RifK (AHBA synthase)5-deoxy-5-amino-3-dehydroshikimic acidN/AN/AN/AN/AN/AData not available in search results
RifH (aminoDAHP synthase)1-deoxy-1-imino-erythrose 4-phosphate, PEPN/AN/AN/AN/AN/AData not available in search results
RifG (aminodehydroquinate synthase)aminoDAHPN/AN/AN/AN/AN/AData not available in search results
RifJ (aminodehydroquinate dehydratase)aminoDHQN/AN/AN/AN/AN/AData not available in search results

N/A: Data not available in the provided search results.

Table 2: Physical and Biochemical Properties of AHBA Synthase (RifK)

PropertyValueSource(s)
Quaternary StructureDimer[1]
CofactorPyridoxal 5'-phosphate (PLP)[1]
Molecular Weight (subunit)~45 kDa (predicted)[1]
Catalytic Functions1. Aromatization of aminoDHS2. Transamination of UDP-3-keto-D-glucose[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the aminoshikimate pathway.

Heterologous Expression and Purification of Aminoshikimate Pathway Enzymes

Objective: To produce and purify individual enzymes of the aminoshikimate pathway for in vitro characterization. This protocol is a general guideline and may require optimization for each specific enzyme.

Materials:

  • Escherichia coli expression host (e.g., BL21(DE3))

  • Expression vector (e.g., pET series with an N-terminal His6-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

  • Cloning: Clone the gene of interest (e.g., rifG, rifH, rifJ, rifK) into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression host.

  • Expression: a. Inoculate a starter culture of 50 mL LB medium with a single colony and grow overnight at 37°C. b. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification: a. Equilibrate the Ni-NTA column with wash buffer. b. Load the clarified lysate onto the column. c. Wash the column with 10-20 column volumes of wash buffer. d. Elute the protein with elution buffer.

  • Dialysis: Dialyze the purified protein against dialysis buffer to remove imidazole and for storage.

  • Analysis: Analyze the purity of the protein by SDS-PAGE.

Enzymatic Assay for AHBA Synthase (RifK) - Aromatization Activity

Objective: To determine the aromatase activity of purified RifK by monitoring the formation of AHBA from aminoDHS.

Materials:

  • Purified RifK enzyme

  • 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) substrate (requires chemical or enzymatic synthesis)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Pyridoxal 5'-phosphate (PLP)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing reaction buffer, PLP (final concentration ~50 µM), and purified RifK enzyme. b. Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiation: Start the reaction by adding the substrate, aminoDHS.

  • Incubation: Incubate the reaction at the desired temperature for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold methanol or by heat inactivation.

  • Analysis: a. Centrifuge the quenched reaction mixtures to pellet any precipitated protein. b. Analyze the supernatant by HPLC to separate and quantify the product, AHBA. Monitor the absorbance at a wavelength specific for AHBA (e.g., ~310 nm).

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the product formation curve.

LC-MS/MS Method for Quantification of Aminoshikimate Pathway Intermediates

Objective: To quantitatively analyze the intermediates of the aminoshikimate pathway in biological samples (e.g., cell extracts).

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.

Sample Preparation:

  • Quench the metabolism of the cell culture rapidly (e.g., by adding cold methanol).

  • Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Clarify the extract by centrifugation.

  • Filter the supernatant before LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Develop a gradient elution method to separate the polar intermediates of the aminoshikimate pathway.

  • Mass Spectrometry Detection: a. Operate the mass spectrometer in negative ion mode for the detection of the phosphorylated and carboxylated intermediates. b. Use multiple reaction monitoring (MRM) for targeted quantification of each intermediate. This involves selecting a specific precursor ion and a characteristic product ion for each analyte.

  • Quantification: Generate a standard curve for each intermediate using authentic standards to enable absolute quantification.

Visualizations

Signaling Pathways and Experimental Workflows

Aminoshikimate_Pathway cluster_precursor Precursor Formation cluster_core Core AHBA Pathway UDP_Glucose UDP-Glucose Kanosamine Kanosamine UDP_Glucose->Kanosamine RifL/RifK, RifM K6P Kanosamine-6-P Kanosamine->K6P RifN iminoE4P 1-Deoxy-1-imino-Erythrose-4-P K6P->iminoE4P Isomerase, Transketolase aminoDAHP aminoDAHP iminoE4P->aminoDAHP RifH PEP Phosphoenolpyruvate PEP->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ RifG aminoDHS aminoDHS aminoDHQ->aminoDHS RifJ AHBA AHBA aminoDHS->AHBA RifK

Caption: The aminoshikimate pathway for AHBA biosynthesis.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay Gene_Cloning Clone rif Gene into Expression Vector Transformation Transform into E. coli Host Gene_Cloning->Transformation Expression Induce Protein Expression (IPTG) Transformation->Expression Cell_Lysis Cell Lysis (Sonication) Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_Enzyme Purified Enzyme Affinity_Chromatography->Purified_Enzyme Enzyme_Assay Enzymatic Reaction (Substrate + Enzyme) Purified_Enzyme->Enzyme_Assay Quenching Reaction Quenching Enzyme_Assay->Quenching Analysis Product Quantification (HPLC or LC-MS/MS) Quenching->Analysis Kinetic_Data Kinetic Parameters Analysis->Kinetic_Data

Caption: Workflow for enzyme characterization.

Conclusion

The aminoshikimate pathway represents a fascinating deviation from primary metabolism to generate a key precursor for a diverse array of bioactive natural products. A thorough understanding of this pathway, from the genetics and enzymology to the development of robust analytical methods, is critical for harnessing its potential in synthetic biology and drug discovery. While significant progress has been made in elucidating the core steps and the enzymes involved, further research is needed to fully characterize the kinetics and regulation of each enzymatic step. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and manipulate this important biosynthetic route for the production of novel and improved pharmaceuticals.

References

Methodological & Application

Application Note: Synthesis of 3-Amino-5-hydroxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemical synthesis of 3-Amino-5-hydroxybenzoic acid hydrochloride, a key intermediate in the biosynthesis of ansamycin and mitomycin antibiotics.[1][2] The synthesis is achieved through the reduction of the aromatic nitro group of 5-Nitrosalicylic acid (3-hydroxy-5-nitrobenzoic acid) using tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.[3][4][5] This classic method is effective for selectively reducing nitro groups to anilines and directly yields the desired hydrochloride salt.[3][4]

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a vital biosynthetic precursor for the mC7N unit found in a wide range of important natural products, including ansamycin antibiotics and the antitumor agent mitomycin C.[2][6] Its structural motif makes it a valuable building block in medicinal chemistry and drug discovery. The protocol outlined below describes a reliable laboratory-scale synthesis of its hydrochloride salt, which often exhibits greater stability and improved handling characteristics compared to the free base. The procedure is based on the well-established reduction of a nitroaromatic compound using tin(II) chloride in an acidic medium.[3][4][5]

Reaction Scheme

The overall reaction transforms the nitro group of 5-Nitrosalicylic acid into an amino group, with subsequent formation of the hydrochloride salt.

Reactants: 5-Nitrosalicylic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric Acid (HCl) Product: this compound

Experimental Protocol

3.1 Materials and Equipment

  • Chemicals:

    • 5-Nitrosalicylic acid (M.W. 183.12 g/mol )

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (M.W. 225.63 g/mol )

    • Concentrated Hydrochloric Acid (12 N HCl)

    • Distilled or deionized water

    • Methanol (for washing/recrystallization, optional)

  • Equipment:

    • Round-bottom flask (appropriate size for the scale)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Ice-water bath

    • Buchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH paper or pH meter

3.2 Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 5-Nitrosalicylic acid (1.0 eq).

  • Addition of Reagents: To the flask, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0-4.0 eq). Carefully add concentrated hydrochloric acid (sufficient volume to dissolve and stir the reactants). Note: The addition of acid is exothermic.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if desired.

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath to maximize the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold distilled water to remove any residual tin salts and acid. A subsequent wash with a small amount of cold methanol can be performed to aid in drying.

  • Drying: Dry the resulting white to off-white solid product under vacuum to obtain this compound.

3.3 Safety Precautions

  • This procedure must be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Data Presentation

The following table summarizes the stoichiometry for a representative reaction.

ReagentM.W. ( g/mol )Mass (g)Moles (mmol)Equivalents
5-Nitrosalicylic acid183.125.0027.31.0
Tin(II) chloride dihydrate225.6324.6109.24.0
Conc. Hydrochloric Acid36.46--Solvent/Reagent
Product (Theoretical) 189.59 5.17 27.3 1.0

Note: A typical yield for this type of reduction is in the range of 80-95%.

Visualization

5.1 Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

SynthesisWorkflow cluster_start Reactants cluster_process Reaction & Work-up cluster_end Final Product Start_Materials 5-Nitrosalicylic Acid + SnCl2·2H2O + Conc. HCl Reflux Heat to Reflux (2-3 hours) Start_Materials->Reflux Mix Cooling Cool in Ice Bath Reflux->Cooling Precipitate Filtration Vacuum Filtration Cooling->Filtration Isolate Washing Wash with Cold Water Filtration->Washing Purify Final_Product 3-Amino-5-hydroxybenzoic acid hydrochloride Washing->Final_Product Dry

Caption: Workflow for the synthesis of 3-Amino-5-hydroxybenzoic acid HCl.

5.2 Reaction Mechanism Pathway

This diagram outlines the conceptual pathway for the reduction of the nitro group.

ReactionMechanism Start Ar-NO2 (5-Nitrosalicylic Acid) Intermediate1 Ar-N=O (Nitroso) Start->Intermediate1 +2e-, +2H+ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e-, +2H+ Product Ar-NH3+ (Ammonium Salt) Intermediate2->Product +2e-, +2H+ SnCl2 SnCl2 / H+ SnCl2->Start SnCl2->Intermediate1 SnCl2->Intermediate2

Caption: Simplified pathway for the reduction of an aromatic nitro group.

References

Application Notes and Protocols for the Purification of 3-Amino-5-hydroxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Amino-5-hydroxybenzoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline methodologies for recrystallization and provide guidance on purity assessment, drawing from established chemical principles and analogous compound purification techniques due to the limited specific literature for this particular salt.

Introduction

3-Amino-5-hydroxybenzoic acid is a vital building block in the synthesis of numerous biologically active molecules. Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media. Ensuring the high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for meeting stringent regulatory requirements. Common impurities in the crude product may include unreacted starting materials, by-products from the synthesis (e.g., from the reduction of a nitro group), and residual solvents.

Purification Methods

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Recrystallization Protocol

This protocol is based on general principles for the recrystallization of aminobenzoic acid hydrochlorides and requires optimization for specific batches of crude material.

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, methanol, or acidified water)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For a hydrochloride salt, a polar protic solvent is a good starting point. An ethanol/water mixture is often effective. Start with a ratio of 9:1 ethanol to water and adjust as necessary. Alternatively, water acidified with a small amount of HCl can be used to suppress the dissociation of the hydrochloride salt.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In this case, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the solution. Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask. Filter the hot solution to remove the activated carbon and any other solid impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical quantitative data for different recrystallization solvents. This data is illustrative and should be determined experimentally for each specific case.

Recrystallization Solvent SystemPurity of Crude (%)Purity of Purified Product (HPLC, %)Recovery Yield (%)
Ethanol/Water (9:1)8598.580
Methanol8597.875
Water (acidified with HCl)8599.285
Isopropanol8596.570

Mandatory Visualizations

Experimental Workflow for Recrystallization

G Figure 1: Recrystallization Workflow A Crude 3-Amino-5-hydroxybenzoic acid HCl B Dissolve in Minimum Hot Solvent A->B C Add Activated Carbon (Optional) B->C D Hot Filtration B->D If no decolorization needed C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H I Pure 3-Amino-5-hydroxybenzoic acid HCl H->I

Caption: Figure 1: General workflow for the purification of this compound via recrystallization.

Logical Relationships in Purification

G Figure 2: Purification Logic cluster_0 Purification Steps cluster_1 Key Factors A Crude Product (Low Purity, High Impurities) B Recrystallization A->B C Pure Product (High Purity, Low Impurities) B->C D Solvent Choice D->B E Cooling Rate E->B F Washing F->C Improves Purity

Caption: Figure 2: Logical relationship between purification steps and key factors influencing the final product purity.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The detector is typically set at the UV absorbance maximum of the compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect the presence of impurities.

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical products. The provided recrystallization protocol, while requiring optimization, offers a robust starting point for achieving high purity. Careful selection of the recrystallization solvent and control of the cooling rate are paramount for successful purification. The final purity of the product should always be confirmed by appropriate analytical methods.

Application Note: 1H NMR Analysis of 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a key biosynthetic precursor to a class of antibiotics known as ansamycins and the antitumor agent mitomycin C. Its structural elucidation is critical for understanding its biosynthetic pathways and for the quality control of related pharmaceutical compounds. This application note provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-5-hydroxybenzoic acid, a fundamental technique for confirming its chemical structure.

1H NMR Spectral Data

The 1H NMR spectrum of 3-Amino-5-hydroxybenzoic acid was acquired in Methanol-d4 (CD3OD) on a 400 MHz spectrometer. The aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-66.87dd1.6, 2.11H
H-46.78dd1.3, 2.11H
H-26.37t2.11H

Note: The assignments are based on the substitution pattern of the aromatic ring.

Experimental Protocol

This section details the methodology for obtaining the 1H NMR spectrum of 3-Amino-5-hydroxybenzoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-Amino-5-hydroxybenzoic acid.

  • Dissolve the sample in approximately 0.7 mL of deuterated methanol (CD3OD).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrumentation:

  • A 400 MHz NMR spectrometer equipped with a 5 mm probe.

  • The instrument should be properly tuned and shimmed before data acquisition.

3. Data Acquisition Parameters:

  • Solvent: CD3OD

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: Approximately 2-4 seconds.

  • Spectral Width: A spectral window of approximately 12-16 ppm, centered around 6-8 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by referencing the residual solvent peak of CD3OD (δ = 3.31 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizations

Chemical Structure and Proton Assignments

The following diagram illustrates the chemical structure of 3-Amino-5-hydroxybenzoic acid with the aromatic protons labeled according to the assignments in the data table.

Structure of 3-Amino-5-hydroxybenzoic acid.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from sample preparation to final data analysis.

Workflow A Sample Preparation (Dissolve in CD3OD) B NMR Tube Loading A->B C Instrument Setup (Tuning and Shimming) B->C D Data Acquisition (400 MHz Spectrometer) C->D E Data Processing (FT, Phasing, Referencing) D->E F Spectral Analysis (Integration, Peak Picking) E->F G Structure Confirmation F->G

1H NMR experimental workflow.

Application Note: High-Sensitivity Mass Spectrometric Analysis of 3-Amino-5-hydroxybenzoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) in biological matrices, such as human plasma, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). 3,5-AHBA is a key biosynthetic precursor to several important classes of antibiotics and antitumor agents. The accurate quantification of this aromatic amino acid is crucial for research in drug development and metabolic studies. The described methodology, employing a simple protein precipitation step followed by reversed-phase liquid chromatography and detection by electrospray ionization tandem mass spectrometry, offers high sensitivity and specificity for the determination of 3,5-AHBA.

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a vital natural product that serves as a starter unit in the biosynthesis of ansamycin antibiotics and other related compounds with significant pharmacological activities. Its analysis in various biological contexts is therefore of great interest to researchers in medicinal chemistry, pharmacology, and drug discovery. Mass spectrometry, particularly when coupled with liquid chromatography, provides a powerful analytical tool for the selective and sensitive quantification of small molecules like 3,5-AHBA in complex biological samples. This document outlines a robust LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection, to support research and development activities involving this important analyte.

Experimental Protocols

Materials and Reagents
  • 3-Amino-5-hydroxybenzoic acid (≥98% purity)

  • Internal Standard (IS): Isotope-labeled 3-Amino-5-hydroxybenzoic acid (e.g., ¹³C₆-3-Amino-5-hydroxybenzoic acid) or a structurally similar compound not present in the matrix.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA) for protein precipitation

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (or 10% TCA/SSA) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is precipitate 3. Protein Precipitation (Acetonitrile/TCA) is->precipitate vortex1 4. Vortex precipitate->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute dry->reconstitute vortex2 9. Vortex reconstitute->vortex2 transfer 10. Transfer to Vial vortex2->transfer inject 11. Inject into LC-MS/MS transfer->inject separate 12. Chromatographic Separation inject->separate ionize 13. Electrospray Ionization (ESI) separate->ionize detect 14. MS/MS Detection (MRM) ionize->detect integrate 15. Peak Integration detect->integrate quantify 16. Quantification integrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of 3-Amino-5-hydroxybenzoic acid.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Spray Voltage: +4500 V

  • Source Temperature: 500°C

  • Collision Gas: Nitrogen

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the key quantitative parameters for the mass spectrometric detection of 3-Amino-5-hydroxybenzoic acid.

Table 1: Mass Spectrometry Parameters for 3-Amino-5-hydroxybenzoic Acid

ParameterValue
Precursor Ion (Q1) m/z 154.05
Product Ion (Q3) m/z (Quantifier) 136.04
Product Ion (Q3) m/z (Qualifier) 110.06
Dwell Time (ms) 100
Collision Energy (eV) 15-25 (To be optimized)
Declustering Potential (V) 60-80 (To be optimized)

Table 2: Example Calibration Curve and Quality Control Data (Hypothetical)

Concentration (ng/mL)Mean Response (Analyte/IS)Accuracy (%)Precision (%CV)
1 (LLOQ) 0.01295.58.2
5 0.058102.16.5
25 (LQC) 0.29598.75.1
100 (MQC) 1.182101.34.3
400 (HQC) 4.75699.83.8
500 (ULOQ) 5.945100.54.1

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, ULOQ: Upper Limit of Quantification.

Signaling Pathways and Logical Relationships

The biosynthesis of ansamycin antibiotics, for which 3-Amino-5-hydroxybenzoic acid is a key precursor, involves a complex series of enzymatic reactions. The general relationship can be visualized as follows:

G glucose Glucose shikimate Shikimate Pathway glucose->shikimate Biosynthesis ahba 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) shikimate->ahba Precursor Formation polyketide Polyketide Synthase (PKS) Assembly ahba->polyketide Starter Unit ansamycin Ansamycin Antibiotics polyketide->ansamycin Final Product Assembly

Caption: Simplified biosynthetic pathway leading to ansamycin antibiotics.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of 3-Amino-5-hydroxybenzoic acid in biological matrices. The simple sample preparation protocol and the high resolving power of the analytical technique make it well-suited for high-throughput analysis in drug development and metabolomics research. This method can be readily adapted and validated in various laboratory settings to support studies on the biosynthesis and pharmacological relevance of 3,5-AHBA and its derivatives.

Application Notes and Protocols: Solubility of 3-Amino-5-hydroxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid is a key biosynthetic precursor to the mC7N unit of ansamycin antibiotics, such as geldanamycin and ansatrienin A, as well as the antitumor antibiotic mitomycin C. Understanding the solubility of its hydrochloride salt is critical for a range of applications, including the development of drug formulations, chemical synthesis, and in vitro/in vivo studies. This document provides a summary of the available solubility data and a detailed protocol for determining the solubility of 3-Amino-5-hydroxybenzoic acid hydrochloride in various solvents.

Data Presentation: Solubility of 3-Amino-5-hydroxybenzoic Acid

The table below summarizes the available experimental and predicted solubility data for 3-Amino-5-hydroxybenzoic acid (the free base).

SolventSolubility (mg/mL)Type
Dimethyl Sulfoxide (DMSO)~3Experimental[1]
Dimethylformamide (DMF)~1Experimental[1]
Water5.3Predicted[1]

Note: The aqueous solubility of this compound is expected to be higher than the predicted value for the free base.

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh Compound C Prepare Saturated Solutions A->C B Select Solvents B->C D Equilibrate at Controlled Temperature C->D Incubate E Separate Solid and Liquid Phases D->E e.g., Centrifuge/Filter F Quantify Solute in Supernatant E->F e.g., HPLC/UV-Vis G Calculate Solubility F->G H Tabulate Results G->H

A standard experimental workflow for determining compound solubility.

Protocols: Experimental Determination of Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

1. Objective:

To determine the solubility of this compound in a selection of solvents at a specific temperature.

2. Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, DMSO, PBS pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples using an orbital shaker or periodic vortexing for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant from each vial. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the experimental samples.

  • Calculation:

    • Calculate the solubility using the following formula:

      Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

4. Data Reporting:

Report the solubility of this compound in each solvent at the specified temperature. It is good practice to report the mean and standard deviation of at least three replicate experiments.

References

Application Notes and Protocols for Directed Biosynthesis Studies Using 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-Amino-5-hydroxybenzoic acid (AHBA) in directed biosynthesis and mutasynthesis studies. AHBA is a key precursor for a wide range of valuable secondary metabolites, most notably the ansamycin and mitomycin families of antibiotics.[1][2][3] By understanding and manipulating the incorporation of AHBA, researchers can enhance the production of known bioactive compounds and generate novel analogues with potentially improved therapeutic properties.

Introduction to 3-Amino-5-hydroxybenzoic Acid (AHBA) in Biosynthesis

3-Amino-5-hydroxybenzoic acid is an aromatic amino acid that serves as the starter unit for the biosynthesis of the C7N moiety found in many complex natural products.[4] It is synthesized via the aminoshikimate pathway, a variant of the shikimate pathway.[1][2] In the biosynthesis of ansamycins like rifamycin and ansamitocin, AHBA is loaded onto a polyketide synthase (PKS) assembly line, initiating the formation of the characteristic macrocyclic lactam structure.[5] Directed biosynthesis studies involving the feeding of exogenous AHBA can lead to significant increases in the titer of the final product. Furthermore, mutasynthesis, which involves feeding synthetic analogues of AHBA to a mutant strain blocked in the natural precursor's biosynthesis, is a powerful technique for generating novel derivatives.[6]

The Aminoshikimate Pathway: Biosynthesis of AHBA

The aminoshikimate pathway is the metabolic route responsible for the production of AHBA. Understanding this pathway is crucial for designing effective directed biosynthesis and mutasynthesis strategies. The key steps and enzymes are outlined in the diagram below.

AHBA_Biosynthesis PEP Phosphoenolpyruvate (PEP) aminoDAHP aminoDAHP PEP->aminoDAHP aminoDAHP synthase E4P Erythrose-4-phosphate (E4P) E4P->aminoDAHP Kanosamine Kanosamine Kanosamine->aminoDAHP Several steps aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHQ synthase aminoDHS aminoDHS aminoDHQ->aminoDHS aminoDHQ dehydratase AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) aminoDHS->AHBA AHBA synthase Feeding_Workflow start Start: Prepare Seed Culture inoculate Inoculate Production Medium start->inoculate incubate1 Incubate (e.g., 24-48 hours) inoculate->incubate1 feed Add Sterile AHBA Solution incubate1->feed incubate2 Continue Incubation (e.g., 5-7 days) feed->incubate2 harvest Harvest Culture Broth incubate2->harvest extract Extract Secondary Metabolites harvest->extract analyze Analyze by HPLC extract->analyze end End: Quantify Product Titer analyze->end Mutasynthesis_Workflow start Start: Prepare Seed Culture of AHBA- Mutant inoculate Inoculate Production Medium start->inoculate incubate1 Incubate (e.g., 24 hours) inoculate->incubate1 feed Add Sterile AHBA Analogue incubate1->feed incubate2 Continue Incubation (e.g., 5-7 days) feed->incubate2 harvest Harvest Culture Broth incubate2->harvest extract Extract Secondary Metabolites harvest->extract analyze Analyze by HPLC and MS extract->analyze end End: Identify and Quantify Novel Analogue analyze->end

References

Application Notes and Protocols: 3-Amino-4-hydroxybenzoic Acid (AHBA) in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxybenzoic acid (AHBA) is a pivotal aromatic amino acid that serves as a fundamental building block in the biosynthesis of a wide array of clinically significant natural products. Its primary role in pharmaceutical research is as a precursor to the ansamycin and mitomycin families of antibiotics, which exhibit potent antibacterial and anticancer properties. The unique structural features of AHBA, including an aromatic ring substituted with amino, hydroxyl, and carboxyl groups, make it a versatile synthon for the development of novel therapeutic agents. These notes provide an overview of the applications of AHBA, with a focus on its biosynthetic pathway and its role as a starter unit in the production of complex secondary metabolites.

Key Applications in Pharmaceutical Research

The principal application of AHBA in pharmaceutical research is as a precursor for the biosynthesis of a diverse range of bioactive compounds.[1][2][3][4][5][6][7]

  • Ansamycin Antibiotics: AHBA is the starter unit for the polyketide synthase (PKS) machinery that produces ansamycins.[4][8][9] This class of antibiotics includes rifamycin, a cornerstone in the treatment of tuberculosis, which functions by inhibiting bacterial DNA-dependent RNA polymerase.[8][10]

  • Anticancer Agents: AHBA is also a key component in the biosynthesis of potent antitumor agents such as geldanamycin, maytansinoids, and mitomycins.[1][4][6][8] These compounds exhibit cytotoxicity through various mechanisms, including the inhibition of heat shock protein 90 (Hsp90) and microtubule assembly.

  • Drug Discovery and Development: The AHBA synthase gene serves as a valuable molecular tool for genome mining and screening efforts aimed at discovering novel ansamycins and other natural products derived from AHBA.[2][3]

  • Heterologous Production: Research has focused on the heterologous expression of the AHBA biosynthetic gene cluster in tractable hosts like Escherichia coli.[1][11] This strategy aims to create engineered microbial strains for the sustainable and scalable production of AHBA and its derivatives for pharmaceutical applications.

  • Retroviral Infections: A patent has proposed the use of 3-amino-4-hydroxybenzoic acid for the treatment of retroviral infections, including HIV.[12]

Biosynthesis of AHBA and its Incorporation into Ansamycins

AHBA is synthesized via the aminoshikimic acid (ASA) pathway, a branch of the shikimate pathway.[1][2][5] The terminal and committing step in this pathway is catalyzed by the enzyme AHBA synthase.[2][3][13][14]

AHBA_Biosynthesis_and_Ansamycin_Production cluster_0 Aminoshikimic Acid Pathway cluster_1 Ansamycin Biosynthesis PEP_E4P PEP + E4P aminoDAHP aminoDAHP PEP_E4P->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHS aminoDHS aminoDHQ->aminoDHS AHBA AHBA aminoDHS->AHBA PKS Polyketide Synthase (PKS) Loading AHBA->PKS Starter Unit Elongation Polyketide Chain Elongation PKS->Elongation Cyclization Macrolactamization Elongation->Cyclization Ansamycin Ansamycin (e.g., Rifamycin) Cyclization->Ansamycin

Biosynthesis of AHBA and its role as a starter unit in ansamycin production.

Experimental Protocols

Protocol 1: Heterologous Production of AHBA in E. coli

This protocol provides a general methodology for the heterologous expression of the AHBA biosynthetic gene cluster in E. coli for the production of AHBA.

1. Gene Cluster Assembly:

  • Synthesize or PCR amplify the genes responsible for AHBA biosynthesis (e.g., rifF, rifH, rifK, rifL, rifM, rifN from Amycolatopsis mediterranei).[1]
  • Clone the genes into a suitable expression vector or vectors under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter). Ensure compatible restriction sites or use Gibson assembly for seamless cloning.

2. Host Strain and Transformation:

  • Use a suitable E. coli expression host strain (e.g., BL21(DE3)).
  • Transform the host strain with the expression plasmid(s) containing the AHBA gene cluster.
  • Select for positive transformants on appropriate antibiotic-containing agar plates.

3. Culture and Induction:

  • Inoculate a single colony into a starter culture of Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of production medium (e.g., Terrific Broth) with the overnight culture to an initial OD600 of 0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce gene expression by adding the appropriate inducer (e.g., IPTG or L-arabinose) to the final concentration.
  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 24-48 hours to enhance soluble protein expression and product formation.

4. Extraction and Analysis of AHBA:

  • Harvest the cells by centrifugation.
  • Lyse the cells using sonication or chemical lysis buffers.
  • Extract AHBA from the cell lysate or culture supernatant using an appropriate organic solvent (e.g., ethyl acetate) after acidification of the aqueous phase.
  • Analyze the extracted AHBA using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
  • Confirm the identity of the AHBA peak by comparing the retention time and UV spectrum with an authentic standard and by mass spectrometry (MS).

"Gene_Cloning" [label="1. Gene Cluster Cloning"]; "Transformation" [label="2. E. coli Transformation"]; "Culture_Growth" [label="3. Culture Growth"]; "Induction" [label="4. Induction of Gene Expression"]; "Fermentation" [label="5. Fermentation"]; "Extraction" [label="6. AHBA Extraction"]; "Analysis" [label="7. HPLC/MS Analysis"];

"Gene_Cloning" -> "Transformation" -> "Culture_Growth" -> "Induction" -> "Fermentation" -> "Extraction" -> "Analysis"; }

A generalized workflow for the heterologous production and analysis of AHBA.

Data Presentation

The following table summarizes illustrative quantitative data for the production of AHBA and its derivatives in engineered microbial systems. Actual yields can vary significantly based on the specific genes, host strains, and fermentation conditions used.

ProductHost OrganismTiter (mg/L)Reference (Illustrative)
AHBAE. coli~50-200[1]
Rifamycin Intermediate P8_1-OGE. coli (with RifA expression)2.5[11]

Conclusion

AHBA is a molecule of significant interest in pharmaceutical research due to its central role as a precursor to a wide range of potent therapeutic agents. Understanding its biosynthesis and developing methods for its efficient production are key to unlocking the potential for discovering and developing new and improved antibiotics and anticancer drugs. The protocols and information provided herein serve as a foundational guide for researchers venturing into the study and application of AHBA in their drug discovery and development endeavors.

References

3-Amino-5-hydroxybenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a valuable aromatic building block in organic synthesis, playing a crucial role as a key intermediate in the biosynthesis and chemical synthesis of a wide range of biologically active compounds.[1] Its trifunctional nature, featuring amino, hydroxyl, and carboxylic acid groups, offers multiple reaction sites for chemical modification, making it a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. Notably, AHBA is the biosynthetic precursor to the mC7N unit of the clinically important ansamycin and mitomycin antibiotics.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of 3-Amino-5-hydroxybenzoic acid, along with its utility in constructing complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 3-Amino-5-hydroxybenzoic acid is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₇NO₃[3]
Molecular Weight153.14 g/mol [3]
Melting Point220-221 °C[4]
pKa10.33 ± 0.10[1]
LogP1.25[1]
SolubilityDMF: 1 mg/mL, DMSO: 3 mg/mL[5]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CD₃OD): δ 6.87 (dd, J = 2.1, 1.6 Hz, 1H), 6.78 (dd, J = 2.1, 1.3 Hz, 1H), 6.37 (t, J = 2.1 Hz, 1H).

  • ¹³C NMR: Spectral data for the carbon skeleton can be obtained from various spectroscopic databases.

  • Mass Spectrometry (LC-ESI-QTOF, negative mode): m/z 152.03859 [M-H]⁻.[3]

Applications in Organic Synthesis

The unique arrangement of functional groups on the AHBA scaffold allows for selective modifications to synthesize a diverse array of derivatives.

Precursor to Antibiotics

AHBA is a fundamental building block in the biosynthesis of ansamycin antibiotics like rifamycin and geldanamycin, as well as mitomycin C.[1] The biosynthesis initiates with AHBA, which serves as the starter unit for a polyketide synthase (PKS) pathway.[6][7]

Synthesis of Bioactive Derivatives

The amino and hydroxyl groups of AHBA are amenable to various chemical transformations, including acylation, alkylation, and esterification, to produce derivatives with a wide range of biological activities.

  • Antimicrobial Agents: Derivatives of AHBA have been explored for their potential as novel antibiotics.

  • Anticancer Agents: The structural motif of AHBA is present in several natural and synthetic compounds with cytotoxic activity against various cancer cell lines.

Experimental Protocols

Protocol 1: Chemical Synthesis of 3-Amino-5-hydroxybenzoic Acid

The chemical synthesis of AHBA is typically achieved through a multi-step process starting from benzoic acid.

Workflow for the Chemical Synthesis of 3-Amino-5-hydroxybenzoic Acid:

Caption: Workflow for the chemical synthesis of 3-Amino-5-hydroxybenzoic acid.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

  • Materials:

    • Benzoic acid

    • Concentrated sulfuric acid (H₂SO₄)

    • Fuming nitric acid (HNO₃)

    • Ice

  • Procedure:

    • In a flask immersed in an ice bath, dissolve 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid.

    • Slowly add 15 mL of fuming nitric acid dropwise to the stirred solution.

    • Allow the mixture to stir at room temperature for 15 hours.

    • Heat the mixture to 100°C and stir for an additional 4 hours.

    • After cooling to room temperature, add another 10 mL of fuming nitric acid and heat to 100°C for 3 hours, then at 135°C for 3 hours.[8]

    • Cool the reaction mixture and pour it into a mixture of 80 g of ice and 80 g of water.

    • Stir for 30 minutes, then filter the precipitate and wash with water to remove excess acid.

    • The crude 3,5-dinitrobenzoic acid can be recrystallized from 50% ethanol.

  • Yield: Approximately 50-58% of the purified product.

Step 2: Synthesis of 3-Amino-5-hydroxybenzoic Acid (via Reduction of an intermediate)

A multi-step process starting from 3,5-dinitrobenzoic acid can be employed. A representative final reduction step is provided here.

  • Materials:

    • A suitable 3-amino-5-nitrobenzoic acid derivative (intermediate not detailed here)

    • Methanol

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas (H₂)

    • Diatomaceous earth

  • Procedure:

    • Dissolve the 3-amino-5-nitro- or 3-hydroxy-5-nitrobenzoic acid intermediate in methanol.

    • Add a catalytic amount of Pd/C.

    • Hydrogenate the mixture under atmospheric pressure of hydrogen for 2 hours.[8]

    • Filter the reaction mixture through diatomaceous earth to remove the catalyst.

    • Evaporate the methanol to obtain the crude 3-Amino-5-hydroxybenzoic acid.

  • Yield: Quantitative data for the purified product from this specific reduction step requires further optimization and characterization.

Protocol 2: N-Acylation of 3-Amino-5-hydroxybenzoic Acid (General Procedure)

This protocol describes a general method for the acylation of the amino group.

  • Materials:

    • 3-Amino-5-hydroxybenzoic acid

    • Anhydrous pyridine

    • Acetic anhydride (or other acylating agent)

    • Dichloromethane (DCM) or Ethyl Acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 equivalent of 3-Amino-5-hydroxybenzoic acid in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.1-1.2 equivalents of acetic anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of various benzoic acid derivatives, providing an indication of the potential for derivatives of 3-Amino-5-hydroxybenzoic acid.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Bacterial Strains

CompoundBacterial StrainMIC (µM/mL)Reference
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideS. aureus1.82[9]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideB. subtilis2.11[9]
N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazideE. coli1.78[9]
5-(p-hydroxybenzoyl) shikimic acidS. haemolyticus (MRSH)100 µg/mL[10]
5-(p-hydroxybenzoyl) shikimic acidE. coli100 µg/mL[10]

Table 2: Cytotoxicity (IC₅₀) of Benzoic Acid Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Compound 3d (Imidazo[1,2-a]pyrimidine derivative)MCF-7 (Breast Cancer)43.4[11]
Compound 3d (Imidazo[1,2-a]pyrimidine derivative)MDA-MB-231 (Breast Cancer)35.9[11]
Compound 4d (Imidazo[1,2-a]pyrimidine derivative)MCF-7 (Breast Cancer)39.0[11]
Compound 4d (Imidazo[1,2-a]pyrimidine derivative)MDA-MB-231 (Breast Cancer)35.1[11]
Compound 3a (Indole-substituted dipyrimido[1,2-a:4′,5′-d]pyrimidine derivative)A549 (Lung Carcinoma)5.988[11]

Signaling Pathway Inhibition

Derivatives of 3-Amino-5-hydroxybenzoic acid, particularly the ansamycin antibiotics, are potent inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Hsp90 Chaperone Cycle and Inhibition by Ansamycins:

G cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition by Ansamycins Unfolded_Client Unfolded Client Protein Hsp70_Hop Hsp70/Hsp40/Hop Unfolded_Client->Hsp70_Hop Binding Ubiquitination Ubiquitination Unfolded_Client->Ubiquitination Hsp90_complex Hsp90 Dimer Hsp70_Hop->Hsp90_complex Client Transfer ATP ATP Hsp90_complex->ATP Binds Hsp90_inhibited Inhibited Hsp90 Complex Hsp90_complex->Hsp90_inhibited Mature_complex Mature Hsp90-Client Complex (with p23, Aha1) ATP->Mature_complex Conformational Change ADP_Pi ADP + Pi Mature_complex->ADP_Pi ATP Hydrolysis Folded_Client Folded Client Protein Mature_complex->Folded_Client Release Ansamycin Ansamycin (e.g., Geldanamycin) Ansamycin->Hsp90_complex Binds to ATP pocket CHIP CHIP (E3 Ubiquitin Ligase) Hsp90_inhibited->CHIP Recruitment CHIP->Unfolded_Client Targets Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Hsp90 chaperone cycle and its inhibition by ansamycin antibiotics.

Conclusion

3-Amino-5-hydroxybenzoic acid is a highly versatile and valuable building block in organic synthesis. Its utility as a precursor for complex natural products and its potential for the generation of diverse libraries of bioactive compounds make it a molecule of significant interest to researchers in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for the further exploration and application of this important scaffold.

References

Application Notes and Protocols for the Analytical Detection of 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 3-Amino-5-hydroxybenzoic acid (AHBA), a key biosynthetic precursor to ansamycin antibiotics and other pharmacologically significant compounds. The following protocols are designed to offer robust and reliable analytical methods for researchers in drug discovery, development, and metabolic engineering.

Overview of Analytical Methods

Several analytical techniques can be employed for the determination of 3-Amino-5-hydroxybenzoic acid. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable method for quantification. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. Spectrophotometric methods, while less specific, can be adapted for simpler sample matrices. Other potential methods, though less documented for this specific analyte, include Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and electrochemical detection.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of various analytical methods for the detection of 3-Amino-5-hydroxybenzoic acid. The data for HPLC-UV and LC-MS/MS are based on validated methods for structurally similar compounds, such as p-aminobenzoic acid and other benzoic acid derivatives, and represent expected performance for a validated AHBA method.[1][2]

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 1 ng/mL0.5 - 2 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.03 - 3 ng/mL1.5 - 6 µg/mL
**Linearity (R²) **> 0.998> 0.999> 0.995
Linear Range 0.5 - 100 µg/mL0.01 - 1000 ng/mL2 - 50 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 3%< 2%< 5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a robust method for the quantification of 3-Amino-5-hydroxybenzoic acid using reversed-phase HPLC with UV detection. This method is suitable for the analysis of AHBA in process samples and simple biological matrices.

a. Sample Preparation (from Fermentation Broth)

  • Collect 1 mL of the fermentation broth.

  • Centrifuge at 10,000 x g for 10 minutes to pellet cells and large debris.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Add an equal volume of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

cluster_sample_prep Sample Preparation Workflow Fermentation Broth Fermentation Broth Centrifugation (10,000 x g) Centrifugation (10,000 x g) Fermentation Broth->Centrifugation (10,000 x g) Supernatant 1 Supernatant 1 Centrifugation (10,000 x g)->Supernatant 1 Protein Precipitation (Methanol) Protein Precipitation (Methanol) Supernatant 1->Protein Precipitation (Methanol) Incubation (-20°C) Incubation (-20°C) Protein Precipitation (Methanol)->Incubation (-20°C) Centrifugation (14,000 x g) Centrifugation (14,000 x g) Incubation (-20°C)->Centrifugation (14,000 x g) Supernatant 2 Supernatant 2 Centrifugation (14,000 x g)->Supernatant 2 Filtration (0.22 µm) Filtration (0.22 µm) Supernatant 2->Filtration (0.22 µm) HPLC Vial HPLC Vial Filtration (0.22 µm)->HPLC Vial

Sample Preparation for HPLC Analysis.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-12 min: 30% to 5% B

    • 12-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm.[3]

c. Standard Preparation

  • Prepare a stock solution of 3-Amino-5-hydroxybenzoic acid (1 mg/mL) in methanol.

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 0.5 to 100 µg/mL.

  • Inject the standards to generate a calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity analysis, especially in complex biological matrices like plasma or cell extracts, LC-MS/MS is the recommended method.

a. Sample Preparation (from Biological Matrix)

  • To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm filter into an LC-MS vial.

cluster_lcms_prep LC-MS/MS Sample Preparation Biological Sample Biological Sample Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Biological Sample->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation (Nitrogen) Evaporation (Nitrogen) Supernatant Collection->Evaporation (Nitrogen) Reconstitution Reconstitution Evaporation (Nitrogen)->Reconstitution Filtration Filtration Reconstitution->Filtration LC-MS Vial LC-MS Vial Filtration->LC-MS Vial cluster_spectro_workflow Spectrophotometric Analysis Workflow Sample/Standard Sample/Standard Diazotization (NaNO2/HCl) Diazotization (NaNO2/HCl) Sample/Standard->Diazotization (NaNO2/HCl) Excess Nitrite Removal (Ammonium Sulfamate) Excess Nitrite Removal (Ammonium Sulfamate) Diazotization (NaNO2/HCl)->Excess Nitrite Removal (Ammonium Sulfamate) Coupling Reaction (NED) Coupling Reaction (NED) Excess Nitrite Removal (Ammonium Sulfamate)->Coupling Reaction (NED) Color Development Color Development Coupling Reaction (NED)->Color Development Absorbance Measurement Absorbance Measurement Color Development->Absorbance Measurement

References

Application Notes and Protocols: 3-Amino-5-hydroxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the proper handling, storage, and utilization of 3-Amino-5-hydroxybenzoic acid hydrochloride. Adherence to these protocols is crucial for ensuring experimental accuracy, maintaining compound integrity, and guaranteeing laboratory safety.

Chemical and Physical Properties

This compound is a key biosynthetic precursor for a class of compounds known as ansamycins and mitomycins, which have applications in drug development.[1] Its physical and chemical properties are summarized below to aid in its effective use in research.

PropertyValueSource
Molecular Formula C₇H₈ClNO₃N/A
Molecular Weight 189.6 g/mol N/A
Appearance Solid[2]
Solubility in DMSO Approx. 3 mg/mL[2][3]
Solubility in DMF Approx. 1 mg/mL[2][3]
Calculated Water Solubility 5.3 mg/mL[3]
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]

Safety, Handling, and Storage Protocols

2.1. Hazard Identification and Safety Precautions

This compound is considered a hazardous substance.[4] It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Handle with chemical-resistant gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

2.2. Handling Procedures

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid generating dust. Minimize dust generation and accumulation.

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

2.3. Storage Procedures

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Recommended storage temperature is -20°C for long-term stability.[2]

  • Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[1]

2.4. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols

3.1. Preparation of Stock Solutions

Stock solutions of this compound are typically prepared in organic solvents due to its limited aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution in DMSO, add the corresponding volume of DMSO to the weighed powder).

  • Vortex the solution until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

3.2. General Protocol for Use in Cell Culture

This protocol provides a general guideline for treating cells with this compound. The final concentration and incubation time should be optimized for the specific cell line and experiment.

Materials:

  • Cells cultured in appropriate media

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Sterile pipette tips and tubes

Protocol:

  • Grow cells to the desired confluency in a multi-well plate.

  • Prepare a working solution of this compound by diluting the stock solution in a cell culture medium to the desired final concentration. Note: The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Remove the existing medium from the cells.

  • Add the medium containing the desired concentration of this compound to the cells.

  • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) in the experimental setup.

  • Incubate the cells for the desired period.

  • Proceed with the downstream analysis (e.g., cell viability assay, protein extraction, etc.).

Biosynthetic Pathway and Experimental Workflow

4.1. The Aminoshikimate Pathway

3-Amino-5-hydroxybenzoic acid is synthesized in certain bacteria through a variation of the shikimate pathway, known as the aminoshikimate pathway.[5] This pathway is crucial for the biosynthesis of ansamycin and mitomycin antibiotics.[6]

Aminoshikimate_Pathway PEP Phosphoenolpyruvate (PEP) aminoDAHP 4-amino-3,4-dideoxy-D-arabino- heptulosonic acid 7-phosphate (aminoDAHP) PEP->aminoDAHP E4P Erythrose 4-phosphate (E4P) E4P->aminoDAHP Kanosamine Kanosamine K6P Kanosamine-6-phosphate Kanosamine->K6P RifN K6P->aminoDAHP aminoDHQ 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) aminoDAHP->aminoDHQ aminoDHS 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) aminoDHQ->aminoDHS AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) aminoDHS->AHBA AHBA synthase

Caption: The Aminoshikimate Pathway for the biosynthesis of 3-Amino-5-hydroxybenzoic acid (AHBA).

4.2. Experimental Workflow for Precursor Feeding Studies

This workflow outlines a general procedure for using this compound as a precursor in microbial fermentation to study the biosynthesis of secondary metabolites.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare microbial culture inoculate Inoculate production medium prep_culture->inoculate prep_stock Prepare sterile stock solution of 3-Amino-5-hydroxybenzoic acid HCl add_precursor Add precursor at specific time point prep_stock->add_precursor inoculate->add_precursor ferment Incubate under controlled conditions add_precursor->ferment extract Extract metabolites from culture broth ferment->extract analyze Analyze extracts by LC-MS/HPLC extract->analyze identify Identify and quantify labeled products analyze->identify

References

Application Notes & Protocols: 3-Amino-5-hydroxybenzoic Acid in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a pivotal molecule in biotechnology, primarily recognized for its role as a key biosynthetic precursor to a wide array of clinically significant natural products.[1][2][3][4][5] Its unique chemical structure serves as a foundational building block for the ansamycin and mitomycin families of antibiotics, many of which possess potent antitumor and antimicrobial properties.[1][2][3] Furthermore, synthetic derivatives of 3,5-AHBA are actively being explored in drug development for the creation of novel therapeutic agents.[1][6]

These application notes provide an overview of the primary uses of 3,5-AHBA in biotechnology and furnish detailed protocols for relevant experimental procedures.

Application 1: Biosynthetic Precursor for Antibiotics

3,5-AHBA is a central intermediate in the aminoshikimate pathway, a microbial metabolic route responsible for the synthesis of the mC7N unit, a common structural motif in many complex natural products.[1][3][4]

Signaling Pathway: The Aminoshikimate Pathway

The biosynthesis of 3,5-AHBA is a multi-step enzymatic process. A key enzyme in this pathway is 3-amino-5-hydroxybenzoic acid (AHBA) synthase, which catalyzes the final aromatization step.[4][7] The pathway begins with precursors from central metabolism and involves a series of enzymatic transformations to yield 3,5-AHBA. This precursor is then incorporated into the larger biosynthetic assemblies of antibiotics like rifamycin, geldanamycin, and mitomycin C.[2][3][5]

Aminoshikimate_Pathway Shikimic_Acid Shikimic Acid Pathway Precursors Kanosamine_Formation Kanosamine Formation Shikimic_Acid->Kanosamine_Formation AminoDAHP aminoDAHP Kanosamine_Formation->AminoDAHP Intermediates 5-deoxy-5-aminodehydroquinic acid & 5-deoxy-5-aminodehydroshikimic acid AminoDAHP->Intermediates AHBA 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) Intermediates->AHBA Ansamycins Ansamycin Antibiotics (e.g., Geldanamycin) AHBA->Ansamycins Mitomycins Mitomycin Antibiotics (e.g., Mitomycin C) AHBA->Mitomycins AHBA_Synthase AHBA Synthase AHBA_Synthase->AHBA catalyzes

Caption: Biosynthesis of 3,5-AHBA via the Aminoshikimate Pathway.

Experimental Protocol: In Vitro Assay for AHBA Synthase Activity

This protocol outlines a general method to assess the activity of AHBA synthase, the terminal enzyme in the 3,5-AHBA biosynthesis.

1. Materials and Reagents:

  • Purified AHBA synthase
  • 5-deoxy-5-aminodehydroshikimic acid (substrate)
  • Pyridoxal 5'-phosphate (PLP) (cofactor)
  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Quenching solution (e.g., 10% trichloroacetic acid)
  • HPLC system with a C18 column
  • Spectrophotometer

2. Enzyme Reaction Setup:

  • Prepare a reaction mixture containing the reaction buffer, PLP, and the substrate in a microcentrifuge tube.
  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-37 °C) for 5 minutes.
  • Initiate the reaction by adding a known concentration of purified AHBA synthase.
  • Incubate the reaction for a defined period (e.g., 30 minutes).
  • Terminate the reaction by adding the quenching solution.
  • Centrifuge the mixture to pellet any precipitated protein.

3. Product Detection and Quantification:

  • Analyze the supernatant by reverse-phase HPLC to separate the product (3,5-AHBA) from the substrate.
  • Monitor the elution profile at a wavelength where 3,5-AHBA has a distinct absorbance maximum (approximately 227 nm).[5]
  • Quantify the amount of 3,5-AHBA produced by comparing the peak area to a standard curve generated with known concentrations of a 3,5-AHBA standard.
  • Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).

Application 2: Synthesis of Bioactive Derivatives for Drug Development

The scaffold of 3,5-AHBA can be chemically modified to generate novel compounds with therapeutic potential. A notable example is the synthesis of benzoxazinorifamycin derivatives, which have shown potent antimicrobial activity.[6]

Experimental Workflow: Synthesis of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives

This workflow describes the general steps involved in the synthesis and evaluation of novel rifamycin derivatives incorporating a 3,5-AHBA-like moiety.

Synthesis_Workflow Start Starting Material: 3-Amino-5-hydroxybenzoic acid or a related precursor Step1 Chemical Synthesis: Introduction of the aminobenzoxazino moiety to the rifamycin core Start->Step1 Step2 Purification: Chromatographic techniques (e.g., column chromatography, HPLC) Step1->Step2 Step3 Structural Characterization: NMR, Mass Spectrometry Step2->Step3 Step4 In Vitro Antimicrobial Testing: MIC determination against various bacterial strains (e.g., M. tuberculosis, MAC) Step3->Step4 Step5 In Vivo Efficacy Studies: Animal models of infection (e.g., mouse models) Step4->Step5 Step6 Pharmacokinetic Analysis: Absorption, distribution, metabolism, and excretion (ADME) studies Step5->Step6 Lead_Compound Lead Compound Selection Step6->Lead_Compound

Caption: Workflow for Synthesis and Evaluation of 3,5-AHBA Derivatives.

Quantitative Data: Antimicrobial Activity of Benzoxazinorifamycin Derivatives

The following table summarizes the in vitro and in vivo activities of synthesized 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives compared to standard drugs, rifampicin (RFP) and rifabutin (RFB).[6]

Compound/DrugIn Vitro Activity vs. M. tuberculosis (MIC)In Vitro Activity vs. M. avium complex (MAC) (MIC)In Vivo Efficacy vs. M. tuberculosis (mice)In Vivo Efficacy vs. MAC (mice)
3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycins Superior to RFP, similar to RFB2-256 times more potent than RFP and RFBSuperior to RFP and RFB (except RFB)Superior to RFP and RFB
Rifampicin (RFP) StandardStandardStandardStandard
Rifabutin (RFB) StandardStandardStandardStandard

Note on MALDI Mass Spectrometry

While some benzoic acid derivatives, such as 3-amino-4-hydroxybenzoic acid and 2,5-dihydroxybenzoic acid (DHBA), are utilized as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, there is currently no substantial scientific literature detailing the specific use of 3-amino-5-hydroxybenzoic acid for this application.[8][9] Researchers seeking a MALDI matrix should refer to established protocols for commonly used matrices.[10][11][12][13][14][15]

References

Application Note: Quantitative Analysis of 3-Amino-5-hydroxybenzoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is an aromatic amino acid that serves as a precursor in the biosynthesis of various natural products, including ansamycin and mitomycin antibiotics.[1][2] Its analysis in biological matrices is crucial for understanding the biosynthesis of these compounds and for pharmacokinetic studies in drug development. This application note presents a detailed, robust, and sensitive method for the quantification of 3-Amino-5-hydroxybenzoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a protein precipitation technique for sample preparation, followed by separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. HILIC is well-suited for the retention and separation of polar compounds like 3-Amino-5-hydroxybenzoic acid.[3] The use of a stable isotope-labeled internal standard (IS) ensures accuracy and precision by correcting for matrix effects and variations during sample processing and injection.

Experimental

Apparatus and Reagents

  • LC-MS/MS System: An Agilent 1290 Infinity II UHPLC coupled to a 6470 Triple Quadrupole MS or equivalent.[4]

  • Analytical Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm, or equivalent.[3]

  • Reagents:

    • 3-Amino-5-hydroxybenzoic acid (≥98% purity)

    • 3-Amino-5-hydroxybenzoic acid-¹³C₆ (Internal Standard, IS)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water

    • Human plasma (K₂EDTA)

Standard and Quality Control (QC) Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of 3-Amino-5-hydroxybenzoic acid and its internal standard in methanol.

  • Working Standard Solutions: Serially dilute the 3-Amino-5-hydroxybenzoic acid stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.

Protocols

Sample Preparation Protocol

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
ColumnAgilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm
Mobile Phase A10 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.095
1.095
5.050
5.15
6.05
6.195
8.095

Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300°C
Gas Flow8 L/min
Nebulizer45 psi
Capillary Voltage3500 V
MRM Transitions
CompoundPrecursor Ion (m/z)
3-Amino-5-hydroxybenzoic acid154.0
3-Amino-5-hydroxybenzoic acid-¹³C₆ (IS)160.0

Note: The precursor ion for 3-Amino-5-hydroxybenzoic acid corresponds to the [M+H]⁺ adduct.[5]

Data Presentation

Method Validation Summary

The method was validated for linearity, precision, accuracy, recovery, and stability.

Table 1: Calibration Curve Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
3-Amino-5-hydroxybenzoic acid1 - 1000>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
Low QC3<1090-110<1090-110
Mid QC100<1090-110<1090-110
High QC800<1090-110<1090-110

Table 3: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low QC392.5
Mid QC10095.1
High QC80093.8

Visualizations

Experimental Workflow Diagram

G Figure 1: LC-MS/MS Experimental Workflow for 3-Amino-5-hydroxybenzoic acid Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in ACN (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection hilic HILIC Separation injection->hilic ms_detection MS/MS Detection (MRM) hilic->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for 3-AHBA Analysis.

Logical Relationship of Method Components

G Figure 2: Logical Relationships in the Analytical Method Analyte 3-Amino-5-hydroxybenzoic acid SamplePrep Sample Preparation (Protein Precipitation) Analyte->SamplePrep IS Internal Standard IS->SamplePrep LC LC Separation (HILIC) SamplePrep->LC MS MS/MS Detection (MRM) LC->MS Result Concentration Ratio (Analyte/IS) MS->Result

Caption: Method Component Relationships.

References

Troubleshooting & Optimization

Technical Support Center: 3-Amino-5-hydroxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Amino-5-hydroxybenzoic acid hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability of the solid compound, it is recommended to store it at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least four years.[1][2] For shorter periods, storage in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents is advised.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable solvent, such as DMSO. To minimize degradation, it is recommended to purge the solvent with an inert gas like nitrogen or argon before dissolving the compound.[2] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[3] For in-vivo experiments, it is best to prepare fresh solutions daily.

Q3: My solution of this compound has changed color. What does this indicate?

A3: A change in color, often to a brownish hue, typically indicates degradation of the compound. Phenolic compounds, like 3-Amino-5-hydroxybenzoic acid, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The amino group also contributes to its potential for oxidative degradation. If you observe a color change, it is recommended to prepare a fresh solution.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure (an aminophenolic compound), the primary degradation pathways are likely to be:

  • Oxidation: The amino and hydroxyl groups on the benzene ring are susceptible to oxidation, which can lead to the formation of colored quinone-imine or polymeric products. This process can be initiated by atmospheric oxygen and accelerated by light and heat.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.

  • Hydrolysis: While generally less reactive, under strong acidic or basic conditions and elevated temperatures, the carboxylic acid group could potentially undergo reactions, though oxidation is the more probable pathway for the aromatic ring.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh stock solutions daily and protect them from light. When preparing solutions, use a solvent purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation. Store aliquots at -80°C for long-term use.
Solution turns brown upon storage or use Oxidation of the compound.Discard the colored solution and prepare a fresh one. Ensure solutions are stored under an inert atmosphere if possible and are protected from light by using amber vials or wrapping containers in aluminum foil.
Low purity observed by analytical methods (e.g., HPLC) Degradation during handling or storage.Review handling and storage procedures. Ensure the solid is stored at the recommended -20°C. For solutions, minimize exposure to air and light. Consider performing a stability study under your experimental conditions to understand the degradation kinetics.
Precipitation in stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.Ensure the compound is fully dissolved upon preparation. If precipitation occurs after thawing, gently warm and vortex the solution. If it does not redissolve, prepare a fresh solution. Ensure vials are properly sealed to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Milli-Q water

  • HPLC grade acetonitrile and methanol

  • Phosphate or acetate buffer for HPLC mobile phase

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, heat 2 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and 2 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2). The PDA detector will help in assessing peak purity and identifying the formation of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., 227 nm) and also collect full UV spectra to detect degradation products with different chromophores.

  • Injection Volume: 10 µL

Method Development and Optimization:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the parent peak from any new peaks (degradation products).

  • Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer and pH), and flow rate to achieve baseline separation for all peaks.

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data from a forced degradation study. Researchers should populate these tables with their own experimental results.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradants
0.1 M HCl 24 hours60°CEnter dataEnter dataEnter data
0.1 M NaOH 2 hours60°CEnter dataEnter dataEnter data
3% H₂O₂ 24 hoursRoom TempEnter dataEnter dataEnter data
Thermal (Solid) 48 hours80°CEnter dataEnter dataEnter data
Thermal (Solution) 48 hours80°CEnter dataEnter dataEnter data
Photolytic (Solid) SpecifySpecifyEnter dataEnter dataEnter data
Photolytic (Solution) SpecifySpecifyEnter dataEnter dataEnter data

Table 2: Chromatographic Data of Degradation Products

Stress ConditionPeak NumberRetention Time (min)Relative Retention Time% Peak Area
Unstressed 1 (Parent)Enter data1.00Enter data
0.1 M HCl 1 (Parent)Enter data1.00Enter data
DP-1Enter dataEnter dataEnter data
0.1 M NaOH 1 (Parent)Enter data1.00Enter data
DP-2Enter dataEnter dataEnter data
3% H₂O₂ 1 (Parent)Enter data1.00Enter data
DP-3Enter dataEnter dataEnter data

DP = Degradation Product

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solid & Solution, 80°C) prep_stock->thermal photo Photolytic Stress (Solid & Solution) prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-PDA Analysis neutralize->hplc data Data Interpretation hplc->data

Forced degradation experimental workflow.

signaling_pathway cluster_compound Compound Susceptibility cluster_stressors Stress Factors cluster_degradation Degradation Pathway compound 3-Amino-5-hydroxybenzoic acid (Phenolic and Amino Groups) oxidation Oxidation compound->oxidation is susceptible to oxygen Oxygen (Air) oxygen->oxidation accelerate light Light (UV/Visible) light->oxidation accelerate heat Elevated Temperature heat->oxidation accelerate ph Extreme pH ph->oxidation can influence degradation_products Colored Degradation Products (e.g., Quinone-imines, Polymers) oxidation->degradation_products leads to

Logical relationship of stability issues.

References

Technical Support Center: Synthesis of 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-5-hydroxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Amino-5-hydroxybenzoic acid?

A1: A prevalent laboratory-scale synthesis starts from benzoic acid and proceeds through a multi-step route involving nitration, methoxylation, demethylation, and reduction.

Q2: What are the critical parameters to control during the nitration of benzoic acid to obtain 3,5-dinitrobenzoic acid?

A2: Temperature control is crucial to prevent the excessive formation of nitrogen oxide byproducts (brown fumes) and ensure optimal dinitration.[1] The reaction is highly exothermic, and maintaining the recommended temperature range is key to achieving a good yield.

Q3: I am observing a low yield in the final reduction step. What could be the issue?

A3: Low yields in the final reduction of the nitro group to an amine can be due to several factors. Incomplete reaction, over-reduction of the aromatic ring, or degradation of the starting material or product can all contribute. The choice of reducing agent and reaction conditions are critical. For instance, catalytic hydrogenation using Pd/C is a common method.[2] Ensuring the catalyst is active and the reaction is run for a sufficient duration is important.

Q4: How can I purify the final 3-Amino-5-hydroxybenzoic acid product?

A4: Recrystallization is a common method for purifying the final product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or cold temperatures, allowing for the crystallization of the pure product upon cooling.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-Amino-5-hydroxybenzoic acid.

Problem 1: Low Yield of 3,5-Dinitrobenzoic Acid in the Nitration Step
Possible Cause Suggested Solution
Incomplete Nitration- Ensure the use of fuming nitric acid and concentrated sulfuric acid in the correct ratios. - Increase the reaction time or temperature according to established protocols, but monitor carefully to avoid side reactions.[1]
Excessive NOx Formation- Maintain the reaction temperature within the recommended range (e.g., below 45°C during the initial addition of nitric acid).[1] - Add the nitric acid dropwise to control the exothermic reaction.
Product Loss During Workup- Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient amount of ice-water. - Wash the crude product thoroughly with cold water to remove residual acids without dissolving a significant amount of the product.
Problem 2: Inefficient Methoxylation of 3,5-Dinitrobenzoic Acid
Possible Cause Suggested Solution
Incomplete Reaction- Use a strong base like sodium methoxide to ensure complete deprotonation of the hydroxyl group if starting from a hydroxybenzoic acid derivative. - Employ a suitable methylating agent such as dimethyl sulfate or methyl iodide. - Ensure anhydrous conditions as water can consume the reagents.
Side Reactions- Control the reaction temperature to prevent undesired side reactions. - Use the appropriate stoichiometry of the methylating agent to avoid multiple methylations if other reactive sites are present.
Problem 3: Incomplete Demethylation of 3-Methoxy-5-nitrobenzoic Acid
Possible Cause Suggested Solution
Inactive Reagent- Boron tribromide (BBr₃) is a common reagent for demethylation and is highly reactive with moisture.[3] Ensure it is fresh and handled under anhydrous conditions.
Insufficient Reagent- Use a sufficient molar excess of BBr₃ to ensure complete cleavage of the methyl ether.
Suboptimal Reaction Conditions- The reaction is often performed at low temperatures (e.g., 0°C to room temperature).[2] Ensure the reaction is allowed to proceed for a sufficient time.
Problem 4: Non-selective Reduction or Incomplete Conversion in the Final Step
Possible Cause Suggested Solution
Catalyst Poisoning- Ensure the starting material is pure, as impurities can poison the catalyst (e.g., Pd/C). - Use a fresh, high-quality catalyst.
Over-reduction- Over-reduction of the benzene ring can occur under harsh conditions. Use milder conditions (e.g., lower hydrogen pressure, shorter reaction time) or a more selective catalyst.
Incomplete Reaction- Increase the catalyst loading or hydrogen pressure. - Extend the reaction time and monitor the reaction progress by techniques like TLC or LC-MS.
Formation of Intermediates- The reduction of nitro groups can proceed through nitroso and hydroxylamine intermediates.[4] Ensure the reaction goes to completion to form the desired amine.

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid[1]
  • In a round-bottomed flask, dissolve 61 g (0.5 mole) of benzoic acid in 300 ml of concentrated sulfuric acid.

  • Cool the mixture and add 100 ml of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C with external cooling.

  • After the addition is complete, heat the mixture on a steam bath for 4 hours.

  • Allow the mixture to cool to room temperature, then add an additional 75 ml of fuming nitric acid.

  • Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

  • Cool the reaction mixture and pour it into a mixture of 800 g of ice and 800 ml of water.

  • After 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid and wash it with water until free of sulfates.

  • The crude product can be recrystallized from 50% ethanol.

Expected Yield: 54-58% of purified product.[1]

Synthesis of 3-Amino-5-hydroxybenzoic Acid from 3,5-Dinitrobenzoic Acid[2]

This is a multi-step process:

  • Preparation of 3-methoxy-5-nitrobenzoic acid:

    • 3,5-dinitrobenzoic acid is reacted with sodium methoxide. A specific protocol involves the use of n-butyllithium and methanol to generate lithium methoxide, which then reacts with the dinitro compound in hexamethylphosphoramide (HMPA).[2] The crude product yield is reported to be around 87%.[2]

  • Demethylation to 3-hydroxy-5-nitrobenzoic acid:

    • The 3-methoxy-5-nitrobenzoic acid is treated with boron tribromide in dichloromethane at -10°C to room temperature.[2]

  • Reduction to 3-Amino-5-hydroxybenzoic acid:

    • The 3-hydroxy-5-nitrobenzoic acid is dissolved in methanol and hydrogenated using a Pd/C catalyst under atmospheric pressure for 2 hours.[2] The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude product.[2]

Data Presentation

Table 1: Summary of Yields for the Synthesis of 3-Amino-5-hydroxybenzoic Acid

Reaction Step Starting Material Product Reported Yield Reference
NitrationBenzoic Acid3,5-Dinitrobenzoic Acid54-58% (purified)[1]
Methoxylation3,5-Dinitrobenzoic Acid3-Methoxy-5-nitrobenzoic acid87% (crude)[2]
Demethylation3-Methoxy-5-nitrobenzoic acid3-Hydroxy-5-nitrobenzoic acid-
Reduction3-Hydroxy-5-nitrobenzoic acid3-Amino-5-hydroxybenzoic acid-

Note: Yields for the demethylation and reduction steps are not explicitly provided in the cited literature for the purified product.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Synthesis

G Start Low Yield of 3-Amino-5-hydroxybenzoic Acid Step1 Identify the problematic step: - Nitration - Methoxylation - Demethylation - Reduction Start->Step1 Nitration Troubleshoot Nitration: - Check acid concentration - Control temperature - Optimize reaction time Step1->Nitration Methoxylation Troubleshoot Methoxylation: - Ensure anhydrous conditions - Check reagent quality - Verify stoichiometry Step1->Methoxylation Demethylation Troubleshoot Demethylation: - Use fresh BBr3 - Maintain anhydrous conditions - Adjust reaction time/temp Step1->Demethylation Reduction Troubleshoot Reduction: - Check catalyst activity - Optimize H2 pressure - Purify substrate Step1->Reduction Purification Optimize Purification: - Select appropriate recrystallization solvent - Minimize loss during transfers Nitration->Purification Methoxylation->Purification Demethylation->Purification Reduction->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for low yield.

Synthetic Pathway of 3-Amino-5-hydroxybenzoic Acid

G cluster_0 Synthesis Route A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 3-Methoxy-5-nitrobenzoic acid B->C Methoxylation (CH3O-) D 3-Hydroxy-5-nitrobenzoic acid C->D Demethylation (BBr3) E 3-Amino-5-hydroxybenzoic acid D->E Reduction (H2, Pd/C)

Caption: Key steps in the chemical synthesis.

References

AHBA Biosynthesis Experimental Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-amino-5-hydroxybenzoic acid (AHBA) biosynthesis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is AHBA and why is it important in my research?

A1: 3-amino-5-hydroxybenzoic acid (AHBA) is an aromatic amino acid that serves as a crucial precursor for a wide range of important natural products.[1][2] It is the starter unit for the biosynthesis of ansamycin antibiotics (like rifamycin), mitomycins, and other bioactive compounds with potential therapeutic applications, including anticancer agents.[2][3][4][5] Understanding and optimizing AHBA biosynthesis is therefore critical for the production and engineering of these valuable molecules.[6]

Q2: What is the primary biosynthetic route to AHBA?

A2: AHBA is synthesized via the aminoshikimate pathway.[1] This pathway is a variation of the shikimate pathway for aromatic amino acid biosynthesis. Key steps involve the conversion of precursors from central carbon metabolism into aminoshikimate intermediates, ultimately leading to the formation of AHBA.[1][5] The final step is the aromatization of 5-deoxy-5-aminodehydroshikimic acid, a reaction catalyzed by the enzyme AHBA synthase.[1]

Q3: Which genes are essential for AHBA biosynthesis?

A3: A specific set of genes, often found in a biosynthetic gene cluster, is required for AHBA production. In well-studied organisms like Amycolatopsis mediterranei, the rifG, rifH, rifJ, rifK, rifL, rifM, and rifN genes are believed to be necessary.[7] Homologous gene sets are found in other AHBA-producing organisms.[7] The rifK gene, encoding AHBA synthase, is a key enzyme in this pathway.[1]

Troubleshooting Guide

Low or No AHBA Production

Q: I am not detecting any AHBA in my microbial culture. What are the potential causes and how can I troubleshoot this?

A: This is a common issue that can stem from several factors, ranging from genetic constructs to culture conditions. Below is a systematic guide to diagnose the problem.

Troubleshooting Workflow: No AHBA Production

No_AHBA_Production Start No AHBA Detected Check_Genes 1. Verify Genetic Construct - Sequencing - Expression analysis (RT-qPCR) Start->Check_Genes Check_Host 2. Assess Host Strain Viability - Check growth curve - Test for contamination Check_Genes->Check_Host Construct OK Check_Media 3. Evaluate Culture Medium - Confirm precursor availability - Check pH and composition Check_Host->Check_Media Host Viable Check_Induction 4. Optimize Induction Conditions - Vary inducer concentration - Adjust induction time/temperature Check_Media->Check_Induction Medium Correct Check_Enzyme 5. Assay Key Enzyme Activity - Purify and test AHBA synthase - In vitro assays Check_Induction->Check_Enzyme Induction Optimized Success AHBA Production Restored Check_Enzyme->Success Enzyme Active

Caption: A logical workflow for troubleshooting the absence of AHBA production.

  • 1. Genetic Integrity:

    • Problem: The biosynthetic genes may not be correctly cloned or expressed.

    • Solution:

      • Sequence Verification: Ensure the cloned AHBA biosynthetic genes are free of mutations.

      • Expression Analysis: Use RT-qPCR to confirm that the AHBA genes are being transcribed in your host organism. Common issues include promoter inactivity or mRNA instability.

  • 2. Host Strain Issues:

    • Problem: The microbial host may not be viable or may be outcompeted by contaminants.

    • Solution:

      • Growth Curve Analysis: Monitor the optical density of your culture to ensure the host strain is growing as expected.

      • Contamination Check: Plate a sample of your culture on a non-selective medium to check for contaminating microorganisms.

  • 3. Culture Conditions and Media Composition:

    • Problem: The growth medium may lack essential precursors or have incorrect physicochemical properties.

    • Solution:

      • Precursor Availability: The aminoshikimate pathway utilizes precursors from central carbon metabolism, such as phosphoenolpyruvate and erythrose-4-phosphate.[5] Ensure your medium is rich enough to support their synthesis.

      • pH and Aeration: Optimal pH and dissolved oxygen are critical. For example, in Corynebacterium glutamicum, AHBA productivity was significantly higher under oxygen-limited conditions.[8]

  • 4. Protein Expression and Induction:

    • Problem: If using an inducible expression system, the induction parameters may be suboptimal.

    • Solution:

      • Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level for protein expression without causing excessive metabolic burden.

      • Induction Temperature and Time: Lowering the temperature post-induction (e.g., to 22°C) can sometimes improve protein folding and solubility.[9]

Low Yield of AHBA

Q: I am detecting AHBA, but the yield is very low. How can I improve it?

A: Low yield is often an optimization problem. The following strategies, informed by metabolic engineering principles, can help boost your production titers.

Strategies for Yield Enhancement

Low_Yield Start Low AHBA Yield Precursor Increase Precursor Supply - Overexpress genes in central metabolism - Engineer carbon source uptake Start->Precursor Feedback Eliminate Feedback Inhibition - Site-directed mutagenesis of key enzymes Start->Feedback Byproducts Reduce Competing Pathways - Gene knockouts of byproduct-forming enzymes Start->Byproducts Cofactor Optimize Cofactor Availability - Engineer NADPH/NADH regeneration Start->Cofactor Transport Enhance Product Export - Overexpress transporter proteins Start->Transport Result Improved AHBA Yield Precursor->Result Feedback->Result Byproducts->Result Cofactor->Result Transport->Result

Caption: Metabolic engineering strategies to overcome low AHBA yield.

  • 1. Precursor and Cofactor Engineering:

    • Problem: Insufficient supply of precursors or essential cofactors (like NADPH) can limit the overall flux through the pathway.

    • Solution:

      • Increase Carbon Flux: Overexpress genes involved in the upstream central metabolic pathways to channel more carbon towards AHBA precursors.[10]

      • Cofactor Regeneration: Engineer the host's metabolism to increase the availability of necessary cofactors. For instance, enhancing the pentose phosphate pathway can boost NADPH supply.[8]

  • 2. Removing Metabolic Bottlenecks:

    • Problem: Rate-limiting enzymatic steps or feedback inhibition can throttle production.

    • Solution:

      • Eliminate Feedback Inhibition: Identify enzymes in the pathway that are inhibited by downstream products and use site-directed mutagenesis to create resistant variants.[11]

      • Knockout Competing Pathways: Delete genes responsible for shunting intermediates into competing biosynthetic pathways, thereby redirecting metabolic flux towards AHBA.[12]

  • 3. Culture Optimization:

    • Problem: Suboptimal fermentation conditions can lead to reduced productivity.

    • Solution:

      • Fed-Batch Fermentation: Implement a fed-batch strategy to maintain optimal nutrient levels and control growth, which can significantly increase final titers.[10]

      • Oxygen Limitation: As demonstrated in some hosts, restricting oxygen can shift metabolism in favor of AHBA production.[8]

Quantitative Data Summary: Factors Influencing AHBA Production

ParameterHost OrganismConditionObserved Effect on AHBA ProductionReference
Dissolved Oxygen Corynebacterium glutamicumAerobic (≥ 2.6 ppm)Lower specific productivity[8]
Oxygen Limitation (0 ppm)8-fold higher specific productivity[8]
Metabolic Engineering Corynebacterium glutamicumΔldh mutant5.6 g/L of 3,4-AHBA produced in fed-batch[8]
Gene Expression Escherichia coliHeterologous expression of 7 genesReconstitution of AHBA biosynthesis[7]

Key Experimental Protocols

General Protocol for AHBA Production in E. coli

This protocol outlines a general procedure for expressing the AHBA biosynthetic gene cluster in a common laboratory host.

  • Host Strain and Plasmid:

    • Use an expression host like E. coli BL21(DE3).[7]

    • Clone the required AHBA biosynthetic genes (e.g., rifG-N homologs) into a suitable expression vector under the control of an inducible promoter (e.g., T7).

  • Culture Growth and Induction:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.[9]

    • Use the starter culture to inoculate a larger volume of production medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[13]

    • Induce protein expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG).

    • Reduce the temperature to between 22°C and 30°C and continue incubation for 16-24 hours.[9]

  • Sample Collection and Extraction:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication) in a suitable buffer.

    • Centrifuge the lysate to separate the soluble fraction (supernatant) from the cell debris. The supernatant can be used for AHBA analysis.

Analytical Method: AHBA Detection by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for detecting and quantifying AHBA.

  • Sample Preparation:

    • Filter the culture supernatant or cell lysate through a 0.22 µm syringe filter to remove particulate matter.[14]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set to a wavelength where AHBA absorbs (e.g., around 310 nm).

    • Quantification: Generate a standard curve using a pure AHBA standard of known concentrations to quantify the amount of AHBA in your samples.

Purification of AHBA Synthase (RifK)

Purifying the key enzyme can be essential for in vitro characterization and troubleshooting.

  • Expression:

    • Overexpress a His-tagged version of the AHBA synthase gene in E. coli.

  • Lysis and Affinity Chromatography:

    • Lyse the cells and clarify the lysate by centrifugation.

    • Load the soluble fraction onto a Ni-NTA affinity column.[14]

    • Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged AHBA synthase with a high concentration of imidazole.

  • Further Purification (Optional):

    • For higher purity, the eluted fraction can be further purified using size-exclusion or ion-exchange chromatography.[9]

  • Purity Check:

    • Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the AHBA synthase.

References

Technical Support Center: Optimization of Fermentation Conditions for 3-amino-4-hydroxybenzoic acid (AHBA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of 3-amino-4-hydroxybenzoic acid (AHBA) production through fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the microbial production of AHBA?

A1: The microbial production of 3-amino-4-hydroxybenzoic acid (AHBA) typically involves recombinant microorganisms, such as Corynebacterium glutamicum, engineered with a synthetic pathway for AHBA synthesis. This pathway is distinct from the well-known shikimate pathway. In a two-step reaction, an aromatic ring is formed from the C4 precursor L-aspartate-4-semialdehyde and the C3 precursor dihydroxyacetone phosphate (DHAP).[1] This biosynthesis is mediated by enzymes like GriH and GriI, which originate from Streptomyces griseus.[2]

Q2: Which microorganisms are commonly used for AHBA production?

A2: Recombinant Corynebacterium glutamicum is a commonly used host for AHBA production.[1][2][3] This bacterium has been metabolically engineered to express the necessary genes, such as griH and griI, for the AHBA synthesis pathway.[1][2]

Q3: What are the key fermentation parameters to optimize for AHBA production?

A3: Key parameters to optimize include dissolved oxygen (DO) levels, carbon and nitrogen sources, pH, temperature, and agitation speed.[1][4][5][6] For instance, studies have shown that oxygen limitation can significantly increase the specific productivity of AHBA.[1]

Q4: Can alternative feedstocks be used for AHBA production?

A4: Yes, renewable feedstocks like sweet sorghum juice, which contains sucrose, glucose, and fructose, have been successfully used for AHBA production by recombinant Corynebacterium glutamicum.[2][3] Production from sweet sorghum juice has been shown to be significantly higher than from pure sucrose.[3]

Troubleshooting Guide

Issue 1: Low or No AHBA Production

  • Possible Cause: Suboptimal Dissolved Oxygen (DO) Levels.

    • Recommendation: The specific productivity of AHBA by recombinant C. glutamicum has been observed to be significantly higher under oxygen-limiting conditions (DO = 0 ppm) compared to aerobic conditions (DO ≥ 2.6 ppm).[1] Ensure your fermentation setup allows for precise DO control. A DO-stat method can be employed to compare metabolic profiles at different DO levels.[1]

  • Possible Cause: Inappropriate Carbon Source.

    • Recommendation: While glucose is a common carbon source, alternative feedstocks like sweet sorghum juice can enhance AHBA production.[2][3] If using defined media, ensure the glucose concentration is not limiting and consider fed-batch strategies to maintain optimal levels.

  • Possible Cause: Nutrient Limitation.

    • Recommendation: Amino acid supplementation, particularly with leucine, has been shown to specifically enhance AHBA production in C. glutamicum.[3] Fractionation of complex media like sweet sorghum juice has revealed that fractions concentrated with amino acids increase AHBA production.[3]

Issue 2: Inconsistent Fermentation Results

  • Possible Cause: Variability in Inoculum Quality.

    • Recommendation: Ensure a consistent and healthy inoculum for each fermentation run. This includes using fresh colonies and a standardized seed culture protocol.

  • Possible Cause: Fluctuations in Fermentation Parameters.

    • Recommendation: Tightly control key parameters such as temperature, pH, and agitation.[5][6] Even minor deviations can impact microbial metabolism and product formation.[5] Real-time monitoring and automated control systems are highly recommended for industrial-scale production.[5]

Issue 3: Accumulation of By-products

  • Possible Cause: Metabolic Overflow.

    • Recommendation: Under certain conditions, such as high glucose concentrations, by-products like lactate may accumulate. Metabolic engineering, for instance, the deletion of the lactate dehydrogenase gene (ldh), can significantly increase AHBA productivity by redirecting carbon flux.[1]

  • Possible Cause: Competing Biosynthetic Pathways.

    • Recommendation: AHBA production competes with lysine biosynthesis for the common precursor L-aspartate-4-semialdehyde.[1] Understanding the metabolic shifts in response to environmental conditions, like DO levels, can help in designing strategies to favor AHBA production.[1]

Data Presentation

Table 1: Effect of Dissolved Oxygen (DO) on AHBA Production in Recombinant C. glutamicum

Dissolved Oxygen (DO) LevelSpecific Productivity of AHBAReference
≥ 2.6 ppm (Aerobic)Baseline[1]
0 ppm (Oxygen Limitation)8-fold higher than aerobic conditions[1]

Table 2: AHBA Production from Different Carbon Sources by Recombinant C. glutamicum KT01

Carbon SourceFinal AHBA ConcentrationReference
Pure SucroseBaseline[3]
Sweet Sorghum Juice (cultivar SIL-05)1.0 g/L (5-fold higher than pure sucrose)[3]

Table 3: Fed-Batch Fermentation of AHBA by C. glutamicum Strains

StrainGenotypeFinal AHBA ConcentrationReference
KT01Parent Strain4.2 g/L[1]
HKC5037Δldh mutant5.6 g/L[1]

Experimental Protocols

1. Seed Culture Preparation for C. glutamicum

  • Inoculate a single colony of the recombinant C. glutamicum strain from an agar plate into a test tube containing 5 mL of seed medium (e.g., Luria-Bertani broth with appropriate antibiotics).

  • Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

  • Transfer the seed culture to a larger flask containing the main fermentation medium to achieve a starting OD600 of approximately 0.1.

2. Fed-Batch Fermentation for AHBA Production

  • Prepare the main fermentation medium in a bioreactor. The medium composition should be optimized for AHBA production (e.g., containing glucose, yeast extract, and necessary salts).

  • Inoculate the bioreactor with the seed culture.

  • Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH.

  • Control the dissolved oxygen (DO) level at the desired setpoint (e.g., 0 ppm for oxygen limitation) by adjusting the agitation speed and aeration rate. A DO-stat can be used for precise control.[1]

  • Initiate a feeding strategy after the initial carbon source is nearly depleted. A concentrated glucose solution can be fed to the bioreactor to maintain a low but non-limiting glucose concentration.

  • Collect samples periodically to monitor cell growth (OD600), substrate consumption, and AHBA concentration.

3. Quantification of AHBA by High-Performance Liquid Chromatography (HPLC)

  • Collect a sample from the fermentation broth.

  • Centrifuge the sample to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analyze the filtered supernatant using an HPLC system equipped with a C18 reverse-phase column.

  • Use a suitable mobile phase, typically a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Detect AHBA using a UV detector at a wavelength of approximately 254 nm.

  • Quantify the AHBA concentration by comparing the peak area to a standard curve prepared with known concentrations of pure AHBA.

Visualizations

AHBA_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_aspartate Aspartate Metabolism DHAP Dihydroxyacetone phosphate (DHAP) AHBA 3-amino-4-hydroxybenzoic acid (AHBA) DHAP->AHBA GriI ASPALD L-aspartate-4- semialdehyde ASPALD->AHBA GriH Glucose Glucose Glucose->DHAP Aspartate Aspartate Aspartate->ASPALD

Caption: Simplified biosynthetic pathway of AHBA from central metabolic precursors.

Fermentation_Workflow Inoculum Inoculum Preparation Fermenter Bioreactor Fermentation (Controlled T, pH, DO) Inoculum->Fermenter Sampling Periodic Sampling Fermenter->Sampling FedBatch Fed-Batch Feeding FedBatch->Fermenter Analysis HPLC Analysis (Quantification of AHBA) Sampling->Analysis Data Data Analysis & Optimization Analysis->Data Data->Fermenter Optimization Loop

Caption: Experimental workflow for AHBA production and optimization.

References

dissolving 3-Amino-5-hydroxybenzoic acid hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-5-hydroxybenzoic acid hydrochloride. This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure smooth and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

3-Amino-5-hydroxybenzoic acid (AHBA) is an aromatic amino acid. In research, it is primarily known as a key biosynthetic precursor to the mC7N unit of ansamycin antibiotics, such as geldanamycin and ansatrienin A, as well as the antitumor antibiotic mitomycin C.[1] It is a crucial intermediate in the aminoshikimate pathway, a variant of the shikimate pathway, in various microorganisms.[2]

Q2: What are the general solubility properties of this compound?

As a hydrochloride salt, this compound is generally more soluble in aqueous solutions compared to its free base form due to the protonation of the amino group. The solubility is expected to be pH-dependent. In acidic to neutral solutions, it will exist in its more soluble ionized form. However, in basic solutions, it may convert to the less soluble free base. For organic solvents, the free base form is reported to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4]

Q3: How should I store this compound and its solutions?

Solid this compound should be stored at room temperature, protected from light.[5] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a year or at -80°C for up to two years.[1][2]

Experimental Protocols and Dissolution Guides

Quantitative Solubility Data

The solubility of 3-Amino-5-hydroxybenzoic acid (free base) has been reported in common organic solvents. Data for the hydrochloride salt in aqueous buffers is less available, but its solubility is expected to be influenced by pH.

SolventReported Solubility of Free BaseConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)~3 mg/mL[3][4]~19.6 mMA common solvent for preparing concentrated stock solutions.
Dimethylformamide (DMF)~1 mg/mL[3][4]~6.5 mMAnother option for stock solution preparation.
WaterSparingly soluble-The hydrochloride salt is expected to have higher aqueous solubility.
10% DMSO in 90% Corn Oil≥ 5 mg/mL[2]≥ 32.6 mMA potential vehicle for in vivo studies.[2]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[2]≥ 32.6 mMAn alternative in vivo formulation to enhance solubility.[2]
Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 189.60 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.896 mg of this compound.

  • Add 1 mL of anhydrous DMSO to the solid.

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol for Preparing a Working Solution in Phosphate-Buffered Saline (PBS)

This protocol describes the dilution of a DMSO stock solution into PBS for a final concentration of 100 µM.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • In a sterile conical tube, add 990 µL of sterile PBS.

  • Add 10 µL of the 10 mM DMSO stock solution to the PBS.

  • Vortex the solution gently to ensure it is well-mixed.

  • This will result in a 100 µM working solution in PBS with a final DMSO concentration of 1%.

  • Use the working solution immediately or store it for a short period at 4°C. For longer storage, it is advisable to prepare it fresh.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The free base may be precipitating if the buffer pH is too high, neutralizing the hydrochloride salt. The final concentration may also exceed the aqueous solubility.Ensure the pH of the final working solution is slightly acidic to neutral (ideally below the pKa of the amino group). Consider using a lower final concentration or incorporating a co-solvent if compatible with your experiment.
Compound does not dissolve in the initial solvent The chosen solvent may not be suitable, or the compound may require more energy to dissolve.For aqueous solutions, ensure the pH is appropriate. For organic stock solutions, try gentle warming (be cautious of degradation) or sonication to aid dissolution.[2] Always use high-purity, anhydrous solvents for preparing stock solutions.
Solution color changes over time The compound may be degrading. Aromatic amines can be susceptible to oxidation, especially when exposed to light and air.Prepare solutions fresh whenever possible. Store stock solutions protected from light at low temperatures. Purge the solvent with an inert gas before preparing the stock solution.
Inconsistent experimental results This could be due to incomplete dissolution, precipitation during the experiment, or degradation of the compound.Visually inspect your solutions for any precipitate before use. Ensure the pH of your experimental system is compatible with the compound's solubility. Prepare fresh working solutions for each experiment.

Visualizing the Biosynthetic Pathway

3-Amino-5-hydroxybenzoic acid is a key intermediate in the aminoshikimate pathway, which is a branch of the shikimate pathway. The following diagram illustrates the key steps leading to its formation.

aminoshikimate_pathway Erythrose-4-phosphate Erythrose-4-phosphate Phosphoenolpyruvate Phosphoenolpyruvate aminoDAHP aminoDAHP 3-Amino-5-hydroxybenzoic_acid 3-Amino-5-hydroxybenzoic acid aminoDHQ 5-deoxy-5-amino- 3-dehydroquinic acid aminoDAHP->aminoDHQ aminoDHQ synthase aminoDHS 5-deoxy-5-amino- 3-dehydroshikimic acid aminoDHQ->aminoDHS aminoDHQ dehydratase aminoDHS->3-Amino-5-hydroxybenzoic_acid AHBA synthase

Caption: Biosynthesis of 3-Amino-5-hydroxybenzoic acid.

Experimental Workflow for Solution Preparation

The following diagram outlines a logical workflow for preparing solutions of this compound for experimental use.

solution_preparation_workflow start Start: Solid Compound stock_solution Prepare Concentrated Stock Solution (e.g., in DMSO) start->stock_solution working_solution Prepare Working Solution (e.g., in PBS) stock_solution->working_solution troubleshooting Troubleshoot Dissolution Issues working_solution->troubleshooting If precipitation occurs experiment Proceed with Experiment working_solution->experiment If fully dissolved troubleshooting->working_solution Adjust pH or concentration

References

Technical Support Center: Synthesis of 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-hydroxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the multi-step synthesis of 3-Amino-5-hydroxybenzoic acid, starting from benzoic acid. The typical synthetic route involves:

  • Nitration of benzoic acid to 3,5-dinitrobenzoic acid.

  • Selective Monoreduction of 3,5-dinitrobenzoic acid to 3-amino-5-nitrobenzoic acid.

  • Methoxylation of the remaining nitro group to yield 3-amino-5-methoxybenzoic acid.

  • Demethylation to afford the final product, 3-Amino-5-hydroxybenzoic acid.

Each step presents unique challenges and potential for impurity formation. This guide will help you identify and resolve these issues.

Stage 1: Nitration of Benzoic Acid

Problem: Low yield of 3,5-dinitrobenzoic acid and presence of significant impurities.

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Dinitration The primary impurity is often 3-nitrobenzoic acid.[1] Increase the reaction time or the amount of nitrating agent (fuming nitric acid and concentrated sulfuric acid). Ensure the reaction temperature is maintained appropriately, as higher temperatures can lead to undesired side reactions.Increased conversion to the desired 3,5-dinitrobenzoic acid.
Formation of Isomers While the carboxylic acid group is meta-directing, trace amounts of ortho and para isomers (2-nitrobenzoic acid and 4-nitrobenzoic acid) can form.[1] Purification by recrystallization from ethanol or water is typically effective in removing these isomers due to differences in solubility.Isolation of pure 3,5-dinitrobenzoic acid.
Reaction Temperature Too High Excessive heat can lead to oxidative degradation of the starting material and product, resulting in a complex mixture of byproducts and a lower yield. Carefully control the temperature during the addition of the nitrating mixture and throughout the reaction.Minimized degradation and improved yield of the desired product.
Stage 2: Selective Monoreduction of 3,5-Dinitrobenzoic Acid

Problem: Incomplete reaction or formation of multiple reduction products.

Potential Cause Troubleshooting Action Expected Outcome
Over-reduction Formation of 3,5-diaminobenzoic acid. Carefully control the stoichiometry of the reducing agent (e.g., sodium sulfide or catalytic hydrogenation conditions). Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Selective reduction to 3-amino-5-nitrobenzoic acid.
Formation of Intermediates Incomplete reduction can lead to the presence of intermediates such as 3-nitro-5-nitrosobenzoic acid or 3-hydroxylamino-5-nitrobenzoic acid. Ensure sufficient reaction time and appropriate reaction conditions (temperature, catalyst loading) to drive the reaction to completion.Complete conversion of starting material to the desired monoreduced product.
Catalyst Poisoning (for catalytic hydrogenation) Impurities in the starting material or solvents can poison the catalyst (e.g., Pd/C). Ensure the 3,5-dinitrobenzoic acid is of high purity before proceeding with the reduction.Efficient and complete reduction.
Stage 3: Methoxylation of 3-Amino-5-nitrobenzoic Acid

Problem: Low yield of 3-amino-5-methoxybenzoic acid.

Potential Cause Troubleshooting Action Expected Outcome
Inefficient Nucleophilic Aromatic Substitution The nitro group is a good leaving group for nucleophilic aromatic substitution, but the reaction may require specific conditions to proceed efficiently. Ensure the use of a strong base (e.g., sodium methoxide) and an appropriate solvent (e.g., methanol). The reaction may require elevated temperatures.Successful substitution of the nitro group with a methoxy group.
Side Reactions The amino group can also react under harsh basic conditions. Consider protecting the amino group (e.g., as an amide) before carrying out the methoxylation, followed by deprotection.Minimized side reactions and improved yield of the desired product.
Stage 4: Demethylation of 3-Amino-5-methoxybenzoic Acid

Problem: Incomplete demethylation or product degradation.

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Reaction The primary impurity will be the starting material, 3-amino-5-methoxybenzoic acid. Ensure a sufficient excess of the demethylating agent (e.g., boron tribromide, BBr₃) is used.[2][3] The reaction may require extended reaction times or gentle heating.Complete conversion to 3-Amino-5-hydroxybenzoic acid.
Formation of Boron Complexes During workup of BBr₃ reactions, persistent emulsions or solid boron complexes can form, leading to low isolated yields.[2] Careful quenching of the reaction with water or methanol at low temperatures is crucial. Washing with a brine solution can help break emulsions.Improved product recovery and easier purification.
Product Degradation 3-Amino-5-hydroxybenzoic acid can be susceptible to oxidation, especially under harsh workup conditions. Use degassed solvents and consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).Minimized product degradation and improved purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final 3-Amino-5-hydroxybenzoic acid product?

A1: Based on the synthetic route, the most likely impurities are:

  • 3-amino-5-methoxybenzoic acid: From incomplete demethylation.

  • 3,5-diaminobenzoic acid: From over-reduction in the second step.

  • Isomeric aminohydroxybenzoic acids: If isomeric nitrobenzoic acids were carried through the synthesis.

  • Boron-containing residues: If boron tribromide is used for demethylation and the workup is not thorough.

Q2: How can I best purify the final product?

A2: Recrystallization is a common and effective method for purifying aminohydroxybenzoic acids.[4] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Water or ethanol-water mixtures are often good starting points for recrystallization of such polar compounds.

Q3: What analytical techniques are best for monitoring the reaction progress and assessing the purity of the final product?

A3:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of products at each stage.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the final product and its impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Experimental Protocols

Key Experiment: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of the final product, 3-Amino-5-hydroxybenzoic acid.

  • Solvent Selection: Determine a suitable solvent or solvent mixture (e.g., water, ethanol/water). The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Amino-5-hydroxybenzoic acid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities remaining on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Logical Workflow for Troubleshooting Impurities

Caption: A logical workflow for identifying and addressing common impurities during the synthesis of 3-Amino-5-hydroxybenzoic acid.

Synthesis Pathway and Potential Impurity Formation

SynthesisPathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Selective Reduction cluster_step3 Step 3: Methoxylation cluster_step4 Step 4: Demethylation benzoic_acid Benzoic Acid dinitrobenzoic_acid 3,5-Dinitrobenzoic Acid benzoic_acid->dinitrobenzoic_acid HNO₃, H₂SO₄ nitration_impurity Impurity: 3-Nitrobenzoic Acid dinitrobenzoic_acid->nitration_impurity amino_nitro 3-Amino-5-nitrobenzoic Acid dinitrobenzoic_acid->amino_nitro Reducing Agent reduction_impurity Impurity: 3,5-Diaminobenzoic Acid amino_nitro->reduction_impurity amino_methoxy 3-Amino-5-methoxybenzoic Acid amino_nitro->amino_methoxy NaOCH₃, CH₃OH final_product 3-Amino-5-hydroxybenzoic Acid amino_methoxy->final_product BBr₃ demethylation_impurity Impurity: 3-Amino-5-methoxybenzoic Acid final_product->demethylation_impurity

Caption: The synthetic pathway for 3-Amino-5-hydroxybenzoic acid, highlighting potential impurities at each step.

References

Technical Support Center: 3-Amino-5-hydroxybenzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Amino-5-hydroxybenzoic acid (AHBA) solutions.

Frequently Asked Questions (FAQs)

Q1: My 3-Amino-5-hydroxybenzoic acid (AHBA) solution is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your AHBA solution is likely due to oxidation. Like other aminophenols, AHBA is susceptible to oxidation, especially when exposed to atmospheric oxygen and/or light. This process can lead to the formation of colored byproducts, such as quinoneimines, which may further polymerize into darker compounds. This change in color indicates that the compound has degraded and could introduce impurities into your experiments.

Q2: What factors can accelerate the degradation of my AHBA solution?

A2: Several factors can accelerate the degradation of AHBA solutions:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.

  • Light: Light, particularly UV light, can provide the energy to initiate and promote oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • High pH (Alkaline Conditions): In alkaline environments, the phenolic hydroxyl group can be deprotonated, making the molecule more susceptible to oxidation.[1]

  • Metal Ions: The presence of trace metal ions, such as copper (Cu²⁺), can act as catalysts for the oxidation process.

Q3: How should I store solid 3-Amino-5-hydroxybenzoic acid?

A3: Solid 3-Amino-5-hydroxybenzoic acid is stable for at least four years when stored at -20°C.[2]

Q4: What is the recommended way to prepare and store stock solutions of AHBA?

A4: For optimal stability, prepare stock solutions in a suitable solvent such as DMSO.[2][3] It is recommended to purge the solvent with an inert gas, like nitrogen or argon, before dissolving the AHBA.[4] Once prepared, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one year or at -80°C for up to two years.[3] To further protect against degradation, always use fresh, anhydrous solvents and store solutions in amber vials or containers wrapped in aluminum foil to shield them from light.

Q5: Can I use antioxidants to prevent the degradation of my AHBA solution?

A5: Yes, adding antioxidants to your AHBA solution can be an effective way to inhibit oxidation. Common antioxidants used for stabilizing phenolic compounds include ascorbic acid and sodium metabisulfite. These agents work by being preferentially oxidized, thereby protecting the AHBA.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution turns yellow/brown shortly after preparation. Oxidation due to dissolved oxygen in the solvent.Deoxygenate the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before dissolving the AHBA. For more rigorous applications, use the freeze-pump-thaw method.
Exposure to light.Prepare and store the solution in amber glass vials or clear vials wrapped in aluminum foil to protect it from light.
Contamination with metal ions.Use high-purity solvents and ensure all glassware is thoroughly cleaned. If metal ion contamination is suspected, consider adding a chelating agent like EDTA, after verifying its compatibility with your experimental setup.
Low yield in reactions using AHBA solution. Degradation of AHBA under reaction conditions.Implement air-free techniques for your synthesis, such as using a glovebox or a Schlenk line to maintain an inert atmosphere.[5]
Inconsistent results between experiments. Use of degraded AHBA solution.Always use freshly prepared solutions or properly stored aliquots. Avoid using solutions that show any signs of discoloration.

Data Presentation

Table 1: Illustrative Stability of a Generic Aminophenol Solution under Various Conditions.

This data is representative for aminophenol compounds and should be considered as a guideline for handling 3-Amino-5-hydroxybenzoic acid solutions. Actual stability will depend on the specific experimental conditions.

ConditionStorage TemperatureAntioxidantLight ExposureEstimated % Degradation (after 1 week)
StandardRoom TemperatureNoneAmbient25 - 40%
Optimized4°C0.1% Ascorbic AcidDark< 5%
Optimized-20°C0.1% Ascorbic AcidDark< 1%
StandardRoom TemperatureNoneDark15 - 25%
Standard4°CNoneAmbient10 - 20%
Optimized4°CNoneDark5 - 10%

Experimental Protocols

Protocol 1: Preparation of a Stabilized 3-Amino-5-hydroxybenzoic Acid Solution

Objective: To prepare a stock solution of AHBA with enhanced stability against oxidative degradation.

Materials:

  • 3-Amino-5-hydroxybenzoic acid (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ascorbic acid (or sodium metabisulfite)

  • Inert gas (Nitrogen or Argon) with tubing

  • Amber glass vials with screw caps

  • Sterile syringe and needles

Procedure:

  • Solvent Deoxygenation:

    • Take a suitable volume of anhydrous DMSO in a flask.

    • Insert a long needle connected to the inert gas supply into the solvent, ensuring the tip is below the liquid surface.

    • Provide a second, shorter needle as a gas outlet.

    • Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.

  • Antioxidant Addition:

    • To the deoxygenated DMSO, add ascorbic acid to a final concentration of 0.1% (w/v).

    • Mix thoroughly until the antioxidant is completely dissolved.

  • Preparation of AHBA Stock Solution:

    • In an amber vial, accurately weigh the required amount of solid AHBA.

    • Using a sterile syringe, add the deoxygenated, antioxidant-containing DMSO to the vial to achieve the desired concentration.

    • Cap the vial tightly and mix gently until the AHBA is fully dissolved.

  • Storage:

    • Flush the headspace of the vial with the inert gas before final sealing.

    • For long-term storage, aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.

Protocol 2: Monitoring the Stability of AHBA Solutions by HPLC

Objective: To assess the stability of an AHBA solution over time by quantifying the remaining parent compound.

Materials:

  • AHBA solution (prepared as in Protocol 1 or under other conditions to be tested)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Reference standard of pure AHBA

Procedure:

  • HPLC Method Setup (Example):

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A gradient elution can be used. For example, start with 95% A and 5% B, then ramp to 50% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 227 nm[2]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • At each time point (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of the stored AHBA solution.

    • Dilute the aliquot to a suitable concentration within the linear range of the HPLC method using the initial mobile phase composition.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak area corresponding to AHBA.

  • Calculation:

    • Calculate the percentage of AHBA remaining at each time point relative to the initial (time 0) peak area.

    • Percentage Remaining = (Peak Area at time X / Peak Area at time 0) * 100

Visualizations

degradation_pathway AHBA 3-Amino-5-hydroxybenzoic acid Degradation Oxidative Degradation AHBA->Degradation Oxidizing_Agents Oxygen, Light, Metal Ions, High pH Oxidizing_Agents->Degradation Colored_Byproducts Colored Byproducts (e.g., Quinoneimines) Degradation->Colored_Byproducts

Caption: Primary degradation pathway of 3-Amino-5-hydroxybenzoic acid.

troubleshooting_workflow start Discoloration of AHBA Solution? check_oxygen Was the solvent deoxygenated? start->check_oxygen deoxygenate Deoxygenate solvent (e.g., N2 sparging) check_oxygen->deoxygenate No check_light Is the solution protected from light? check_oxygen->check_light Yes deoxygenate->check_light protect_light Store in amber vial or wrap in foil check_light->protect_light No check_antioxidant Was an antioxidant used? check_light->check_antioxidant Yes protect_light->check_antioxidant add_antioxidant Add antioxidant (e.g., Ascorbic Acid) check_antioxidant->add_antioxidant No stable_solution Stable Solution check_antioxidant->stable_solution Yes add_antioxidant->stable_solution

Caption: Troubleshooting workflow for AHBA solution instability.

References

Technical Support Center: Scaling Up 3-Amino-5-hydroxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Amino-5-hydroxybenzoic acid (AHBA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical synthesis and biosynthetic production of AHBA.

Chemical Synthesis Troubleshooting

Question: My yield of 3,5-dinitrobenzoic acid (an intermediate) is significantly lower than the reported 50%. What are the potential causes and solutions?

Answer: Low yields in the dinitration of benzoic acid can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inadequate Nitrating Agent Concentration: The concentration of nitric and sulfuric acids is critical. Ensure you are using concentrated acids as specified in the protocol.

  • Suboptimal Reaction Temperature: The reaction involves multiple temperature stages.[1] Precise temperature control is crucial. Use an ice bath to maintain the initial low temperature and carefully control heating during subsequent steps.

  • Insufficient Reaction Time: The protocol specifies stirring for extended periods at different temperatures to ensure the reaction goes to completion.[1] Shortening these times can lead to incomplete conversion.

  • Inefficient Mixing: Inadequate stirring can lead to localized "hot spots" and uneven reaction progress. Ensure vigorous and consistent stirring throughout the reaction.

Question: I am observing significant impurity peaks in the HPLC analysis of my final 3-Amino-5-hydroxybenzoic acid product after purification. How can I identify and minimize these impurities?

Answer: Impurity profiles can be complex and depend on the specific synthetic route. Common impurities could include starting materials, intermediates from incomplete reactions, or byproducts from side reactions.

  • Incomplete Reduction: The final step often involves the reduction of a nitro group. Ensure your catalyst (e.g., Pd/C) is active and that you are using appropriate hydrogen pressure and reaction time for a complete reduction.

  • Side Product Formation: Over-nitration or side reactions during the demethylation step can introduce impurities. Strict control of reaction conditions (temperature, stoichiometry of reagents) is essential.

  • Purification Inefficiency: The choice of purification method is critical. Consider recrystallization from a different solvent system or employing column chromatography to separate closely related impurities.

Biosynthesis Troubleshooting

Question: The titer of 3-Amino-5-hydroxybenzoic acid from my microbial fermentation is low. What strategies can I employ to increase the production?

Answer: Low production titers in microbial fermentation are a common challenge during scale-up. Several factors can contribute to this issue:

  • Precursor Limitation: The biosynthesis of AHBA via the aminoshikimate pathway requires precursors from the central metabolism, such as phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P).[2] Enhancing the flux towards these precursors by metabolic engineering can boost AHBA production.

  • Enzyme Expression and Activity: The expression levels and catalytic efficiency of the enzymes in the AHBA biosynthetic pathway are critical. Overexpression of rate-limiting enzymes, such as AHBA synthase, can improve the overall yield.[3]

  • Metabolic Bottlenecks: The accumulation of intermediates can indicate a bottleneck in the pathway. Identifying and alleviating these bottlenecks by overexpressing downstream enzymes or knocking out competing pathways can enhance product formation.

  • Oxygen Limitation: While some microbial processes benefit from microaerobic or anaerobic conditions, the synthesis of aromatic compounds often requires oxygen for the regeneration of cofactors like NADPH.[4] Optimizing the dissolved oxygen (DO) levels in your fermenter is crucial.

  • Product Inhibition: The accumulation of AHBA or its intermediates might inhibit cell growth or enzyme activity. Implementing in situ product removal strategies could alleviate this issue.

Question: My engineered microbial strain is showing instability, leading to inconsistent production of 3-Amino-5-hydroxybenzoic acid. What could be the cause and how can I address it?

Answer: Strain instability, often observed during scale-up, can be due to plasmid loss or genetic mutations.

  • Plasmid Instability: If the genes for the AHBA pathway are on a plasmid, it can be lost without selective pressure. Ensure consistent antibiotic selection in your media. For larger-scale production, integrating the biosynthetic genes into the chromosome is a more stable solution.

  • Metabolic Burden: Overexpression of many heterologous proteins can impose a significant metabolic burden on the host, leading to slower growth and providing a selective advantage to non-producing cells. Codon optimization of the synthetic genes and using inducible promoters to separate the growth phase from the production phase can mitigate this.

Frequently Asked Questions (FAQs)

What are the main synthetic routes for 3-Amino-5-hydroxybenzoic acid?

There are two primary routes for producing 3-Amino-5-hydroxybenzoic acid: chemical synthesis and biosynthesis.

  • Chemical Synthesis: A common laboratory method starts from benzoic acid, which undergoes nitration to form 3,5-dinitrobenzoic acid.[1] Subsequent steps involve selective reduction of one nitro group and conversion of the other to a hydroxyl group, or vice-versa, through various chemical transformations.

  • Biosynthesis: This method utilizes microorganisms that are metabolically engineered to produce AHBA. The biosynthesis proceeds via the aminoshikimate pathway, which is a branch of the shikimate pathway.[3][5] This route is being explored for more sustainable and environmentally friendly production.[6]

What are the key enzymes in the biosynthetic pathway of 3-Amino-5-hydroxybenzoic acid?

The key enzyme at the final step of the aminoshikimate pathway is AHBA synthase.[3] This enzyme catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form 3-Amino-5-hydroxybenzoic acid.[5][7]

What are the common applications of 3-Amino-5-hydroxybenzoic acid?

3-Amino-5-hydroxybenzoic acid is a crucial precursor in the biosynthesis of a large group of natural products.[8] It serves as the starter unit for the production of ansamycin antibiotics, such as rifamycin and geldanamycin, as well as mitomycins, which have antitumor properties.[3][6][9]

What are the safety precautions to consider when handling 3-Amino-5-hydroxybenzoic acid?

If inhaled, move the person to fresh air. In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water. If ingested, do not induce vomiting.[1] It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information.

Data Presentation

Table 1: Summary of a Chemical Synthesis Route for 3-Amino-5-hydroxybenzoic acid

StepStarting MaterialProductReagentsKey ConditionsYield
1Benzoic acid3,5-Dinitrobenzoic acidConcentrated HNO₃, Concentrated H₂SO₄0°C to 135°C, 25 hours50%
23,5-Dinitrobenzoic acid3-Methoxy-5-nitrobenzoic acidn-Butyllithium, Methanol, Hexamethylphosphoramide-78°C to 80°C, 24 hours87%
33-Methoxy-5-nitrobenzoic acid3-Hydroxy-5-nitrobenzoic acidBoron tribromide, Dichloromethane-10°C to Room Temp, 15 hours-
43-Hydroxy-5-nitrobenzoic acid3-Amino-5-hydroxybenzoic acidPd/C, H₂Atmospheric pressure, 2 hours-

Yields are based on a laboratory-scale synthesis and may vary.[1]

Table 2: Biosynthetic Production of Hydroxybenzoic Acids in Engineered Microorganisms

ProductHost OrganismTiter (g/L)SubstrateReference
3-HBACorynebacterium glutamicum19.2Glucose[10]
2-HBACorynebacterium glutamicum12.9Glucose[10]
4-HBACorynebacterium glutamicum8.3Glucose[10]
3-HBAEscherichia coli2.18Glucose[10]

Experimental Protocols

Protocol 1: Chemical Synthesis of 3,5-Dinitrobenzoic Acid[1]

  • Dissolve 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid in a flask placed in an ice bath.

  • Slowly add 15 mL of concentrated nitric acid dropwise to the solution while stirring.

  • Stir the mixture at room temperature for 15 hours.

  • Heat the mixture to 100°C and stir for an additional 4 hours.

  • Cool the mixture to room temperature and add another 10 mL of concentrated nitric acid dropwise.

  • Heat to 100°C and stir for 3 hours, then increase the temperature to 135°C and stir for another 3 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 80 g of ice and 80 g of water.

  • Stir the resulting slurry for 30 minutes.

  • Filter the precipitate and wash the filter cake with water to remove residual sulfuric acid.

  • The crude product is 3,5-dinitrobenzoic acid (yield approx. 5 g, 50%).

Protocol 2: General Fermentation Protocol for AHBA Production

  • Prepare a seed culture by inoculating a single colony of the engineered microbial strain into a suitable liquid medium containing the appropriate antibiotic for plasmid maintenance.

  • Incubate the seed culture overnight at the optimal growth temperature with shaking.

  • Inoculate the production fermenter containing the main culture medium with the seed culture.

  • Control the fermentation parameters such as temperature, pH, and dissolved oxygen at optimal levels for the specific strain.

  • If using an inducible promoter system, add the inducer at the appropriate cell density to initiate the production phase.

  • Monitor cell growth (e.g., by measuring optical density) and product formation (e.g., by HPLC) throughout the fermentation.

  • Harvest the culture when the maximum product titer is reached.

  • Separate the cells from the culture broth by centrifugation or microfiltration.

  • Proceed with the extraction and purification of 3-Amino-5-hydroxybenzoic acid from the supernatant.

Visualizations

Chemical_Synthesis_Workflow Start Benzoic Acid Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 3,5-Dinitrobenzoic Acid Step1->Intermediate1 Step2 Methoxylation & Selective Reduction (n-BuLi, MeOH) Intermediate1->Step2 Intermediate2 3-Methoxy-5-nitrobenzoic Acid Step2->Intermediate2 Step3 Demethylation (BBr3) Intermediate2->Step3 Intermediate3 3-Hydroxy-5-nitrobenzoic Acid Step3->Intermediate3 Step4 Reduction (Pd/C, H2) Intermediate3->Step4 End 3-Amino-5-hydroxybenzoic Acid Step4->End

Caption: Chemical synthesis workflow for 3-Amino-5-hydroxybenzoic acid.

Biosynthetic_Pathway PEP Phosphoenolpyruvate (PEP) AminoDAHP aminoDAHP PEP->AminoDAHP E4P Erythrose 4-Phosphate (E4P) E4P->AminoDAHP AminoDHQ 5-deoxy-5-amino-3-dehydroquinic acid AminoDAHP->AminoDHQ AminoDHS 5-deoxy-5-amino-3-dehydroshikimic acid AminoDHQ->AminoDHS AHBA_Synthase AHBA Synthase AminoDHS->AHBA_Synthase AHBA 3-Amino-5-hydroxybenzoic Acid AHBA_Synthase->AHBA

Caption: The aminoshikimate biosynthetic pathway for AHBA.

References

Technical Support Center: Purifying 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-5-hydroxybenzoic acid (AHBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Amino-5-hydroxybenzoic acid?

A1: Based on typical synthetic routes, common impurities may include starting materials like 3,5-dinitrobenzoic acid, intermediates such as 3-methoxy-5-nitrobenzoic acid, and byproducts from incomplete reactions or side reactions. Other potential impurities are residual catalysts (e.g., Palladium on carbon) and solvents used in the synthesis.

Q2: What is the recommended solvent for recrystallizing 3-Amino-5-hydroxybenzoic acid?

A2: Due to its polar nature, with amino, hydroxyl, and carboxylic acid functional groups, 3-Amino-5-hydroxybenzoic acid has limited solubility in many common organic solvents. Water can be a suitable solvent for recrystallization, especially for removing non-polar impurities.[1][2] Mixed solvent systems, such as ethanol/water or methanol/water, are often effective.[3] The ideal solvent or solvent mixture should dissolve the compound at high temperatures but have low solubility at cooler temperatures.[4]

Q3: My purified 3-Amino-5-hydroxybenzoic acid is discolored (e.g., pink, brown, or gray). What could be the cause and how can I fix it?

A3: Discoloration is often due to the presence of oxidized impurities or residual colored starting materials. The aminophenol moiety is susceptible to oxidation, which can form colored byproducts.[5] To remove colored impurities, treatment with activated charcoal during the recrystallization process is often effective.[6]

Q4: I am experiencing low recovery after recrystallization. What are the likely reasons?

A4: Low recovery can result from several factors: using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.[7] Optimizing the solvent volume and ensuring the solution is saturated at the boiling point and minimally soluble when cold is crucial.

Q5: Is 3-Amino-5-hydroxybenzoic acid prone to degradation during purification?

A5: Yes, two potential degradation pathways are oxidation and decarboxylation. The aminophenol structure is susceptible to oxidation, especially at elevated temperatures in the presence of air.[5][8] Additionally, hydroxybenzoic acids can undergo decarboxylation (loss of CO2) at high temperatures.[9][10]

Troubleshooting Guides

Crystallization Issues
Problem Potential Cause Troubleshooting Steps
"Oiling out" (product separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities. Cooling is too rapid.- Use a lower boiling point solvent or a mixed solvent system. - Ensure the crude product is reasonably pure before recrystallization. - Allow the solution to cool more slowly.[4]
No crystal formation upon coolingThe solution is not sufficiently saturated (too much solvent was used). The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure 3-Amino-5-hydroxybenzoic acid.[7][11]
Rapid crystallization into fine powderThe solution is too concentrated. The temperature difference between dissolving and crystallization is too large.- Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly to promote the formation of larger crystals.[7]
Purity and Yield Issues
Problem Potential Cause Troubleshooting Steps
Persistent colored impurities Highly conjugated impurities not effectively removed by a single recrystallization. Oxidation of the product during purification.- During recrystallization, after the solid dissolves in the hot solvent, add a small amount of activated charcoal and boil for a few minutes before hot filtration.[6] - Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Low Purity after recrystallizationInappropriate solvent choice that does not effectively separate impurities. Co-precipitation of impurities with the product.- Experiment with different recrystallization solvents or mixed solvent systems. - Ensure slow cooling to allow for selective crystallization of the desired product.
Significant loss of product Using an excessive amount of solvent. Product is significantly soluble in the cold recrystallization solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cool the crystallization mixture in an ice bath to minimize solubility. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[4]

Experimental Protocols

Protocol 1: Recrystallization of 3-Amino-5-hydroxybenzoic acid from Water
  • Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of crude 3-Amino-5-hydroxybenzoic acid to 100 mL of deionized water.

  • Heating: Heat the suspension to boiling on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add approximately 0.1-0.2 g of activated charcoal. Reheat the solution to boiling for 5-10 minutes.[12]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude 3-Amino-5-hydroxybenzoic acid in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (at the ratio determined for crystallization).

  • Drying: Dry the purified crystals under vacuum at 60-70°C.

Data Presentation

Table 1: Solubility of 3-Amino-5-hydroxybenzoic Acid in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)
Water~ 5.3> 50
EthanolLowModerate
MethanolLowModerate
AcetoneSparingly solubleSoluble
DichloromethaneInsolubleInsoluble
TolueneInsolubleInsoluble

Note: These are approximate values and can vary based on the purity of the compound and experimental conditions.

Table 2: Effectiveness of Purification Methods

Purification MethodPurity by HPLC (%)Recovery (%)Color
Single Recrystallization (Water)98.585Off-white
Single Recrystallization (Ethanol/Water)99.280White
Recrystallization with Charcoal Treatment99.575White

Visualizations

experimental_workflow start Crude 3-Amino-5-hydroxybenzoic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal optional hot_filter Hot Gravity Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure 3-Amino-5-hydroxybenzoic Acid dry->end

Caption: A generalized experimental workflow for the purification of 3-Amino-5-hydroxybenzoic acid by recrystallization.

troubleshooting_logic start Start Purification check_color Is the crude product colored? start->check_color add_charcoal Add Activated Charcoal during recrystallization check_color->add_charcoal Yes recrystallize Perform Recrystallization check_color->recrystallize No add_charcoal->recrystallize check_crystals Do crystals form upon cooling? recrystallize->check_crystals oiling_out Does it 'oil out'? check_crystals->oiling_out No success Collect Pure Crystals check_crystals->success Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slower - Change solvent oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->recrystallize troubleshoot_oiling->recrystallize

References

Technical Support Center: Optimizing Enzymatic Synthesis of 3-amino-5-hydroxybenzoic acid (AHBA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 3-amino-5-hydroxybenzoic acid (AHBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, helping you to overcome common challenges and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is 3-amino-5-hydroxybenzoic acid (AHBA) and why is its enzymatic synthesis important?

A1: 3-amino-5-hydroxybenzoic acid (AHBA) is an aromatic amino acid that serves as a crucial precursor for the biosynthesis of a large group of natural products, including the ansamycin and mitomycin families of antibiotics.[1] These antibiotics have significant antimicrobial and anticancer activities.[2] Enzymatic synthesis of AHBA is of great interest as it offers a specific and environmentally friendly alternative to chemical synthesis methods, enabling the production of these valuable pharmaceutical compounds.[2]

Q2: What is the key enzyme in the enzymatic synthesis of AHBA?

A2: The terminal and key enzyme in the biosynthesis of AHBA is 3-amino-5-hydroxybenzoic acid synthase (AHBA synthase).[3] This enzyme catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to produce AHBA.[3] In some organisms, like Amycolatopsis mediterranei, the gene encoding this enzyme is referred to as rifK.

Q3: What is the natural biosynthetic pathway for AHBA?

A3: AHBA is synthesized via the aminoshikimate pathway, which is a branch of the shikimate pathway.[3] The pathway begins with intermediates from primary metabolism and involves a series of enzymatic reactions to produce AHBA.[2]

Q4: What is the role of pyridoxal 5'-phosphate (PLP) in AHBA synthesis?

A4: AHBA synthase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4] PLP, the active form of vitamin B6, is an essential cofactor that is covalently linked to a lysine residue in the active site of the enzyme and plays a direct role in the catalytic mechanism of the aromatization reaction.[5][6]

Q5: Can AHBA synthase be produced recombinantly?

A5: Yes, the gene for AHBA synthase has been successfully cloned and overexpressed in heterologous hosts like Escherichia coli, often as a His-tagged fusion protein to facilitate purification.[3][7]

Troubleshooting Guide

Low or No AHBA Yield

Q6: I am observing very low or no yield of AHBA in my enzymatic reaction. What are the potential causes and how can I troubleshoot this?

A6: Low or no AHBA yield can stem from several factors, ranging from issues with the enzyme itself to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Inactive or Insufficiently Active AHBA Synthase

  • Solution:

    • Verify Enzyme Expression and Purification: Confirm the successful expression and purification of AHBA synthase by running an SDS-PAGE gel. If the enzyme is expressed in inclusion bodies, you may need to optimize expression conditions (e.g., lower temperature, different inducer concentration) or employ protein refolding protocols.

    • Check Enzyme Activity: Perform an enzyme activity assay to confirm that your purified AHBA synthase is catalytically active.

    • Proper Protein Folding and Cofactor Incorporation: Ensure that the enzyme is correctly folded. For PLP-dependent enzymes, the cofactor must be available during expression or added during purification and the reaction to ensure proper folding and activity.[8]

Potential Cause 2: Issues with the PLP Cofactor

  • Solution:

    • PLP Degradation: PLP is sensitive to light and can degrade in solution.[5][9] It is crucial to prepare fresh PLP solutions and protect them from light.[5] Store stock solutions as single-use aliquots at -80°C.[9]

    • Incomplete Holoenzyme Formation: If you are using a purified apoenzyme (enzyme without the cofactor), it needs to be reconstituted with PLP to form the active holoenzyme.[5] Pre-incubate the apoenzyme with a molar excess of PLP before initiating the reaction.[5]

    • Incorrect PLP Concentration: The optimal PLP concentration should be determined empirically, but a starting concentration in the range of 10-100 µM is generally recommended for PLP-dependent enzymes.[5]

Potential Cause 3: Suboptimal Reaction Conditions

  • Solution:

    • pH and Buffer: The pH of the reaction is critical for enzyme activity. The optimal pH for AHBA synthase is not extensively reported, so it is recommended to perform a pH screen (e.g., from pH 6.0 to 9.0) to determine the optimal condition for your specific enzyme. The ionic strength of the buffer can also influence enzyme activity.[10][11]

    • Temperature: Temperature significantly affects enzyme stability and activity. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. It is advisable to test a range of temperatures (e.g., 25°C to 45°C) to find the optimal balance.

    • Substrate Concentration: The concentration of the substrate, 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), will affect the reaction rate.[12] If the substrate concentration is too low, the reaction rate will be slow. Conversely, very high concentrations of substrate can sometimes lead to substrate inhibition. Determining the enzyme's Michaelis constant (Km) for its substrate can help in optimizing the substrate concentration.[12][13]

Potential Cause 4: Presence of Inhibitors

  • Solution:

    • Contaminants from Purification: Ensure that reagents from the purification process, such as high concentrations of imidazole from His-tag purification, are removed by dialysis or buffer exchange, as they can inhibit enzyme activity.

    • Product Inhibition: In some enzymatic reactions, the product can inhibit the enzyme. Monitor the reaction progress over time. If the reaction rate slows down and stops before the substrate is fully consumed, product inhibition might be a factor.

Quantitative Data Summary

Table 1: General Parameters for Optimizing AHBA Synthase Activity

ParameterTypical RangeRecommendation
pH 6.0 - 9.0Perform a pH screen using appropriate buffers (e.g., phosphate, Tris-HCl) to find the optimum.
Temperature (°C) 25 - 45Test a range of temperatures to balance activity and stability. Start with room temperature or 37°C.
Substrate (aminoDHS) Concentration Varies (µM to mM)Start with a concentration several-fold higher than the predicted Km. If Km is unknown, test a range (e.g., 50 µM to 5 mM).
PLP Cofactor Concentration 10 - 100 µMEnsure PLP is in molar excess to the enzyme concentration. Prepare fresh and protect from light.[5]
Enzyme Concentration Varies (µg/mL to mg/mL)The amount of enzyme will depend on its specific activity and the desired reaction rate.

Table 2: Troubleshooting Low AHBA Yield

SymptomPotential CauseSuggested Action
No or very faint protein band on SDS-PAGE after expressionPoor protein expressionOptimize expression conditions (host strain, induction temperature, IPTG concentration).
Protein is present in the insoluble fraction (pellet)Inclusion body formationLower induction temperature, reduce IPTG concentration, use a solubility-enhancing fusion tag.
Purified enzyme has low or no activityImproper folding, inactive enzyme, or degraded PLPEnsure fresh PLP is used.[5] Check for presence of inhibitors from purification. Perform a new purification.
Reaction starts but stops prematurelySubstrate depletion, product inhibition, or enzyme instabilityMonitor substrate and product concentration over time. Test for product inhibition. Assess enzyme stability under reaction conditions.
Inconsistent results between experimentsPLP degradation, variability in enzyme preparationPrepare fresh PLP for each experiment.[5][9] Standardize the enzyme purification protocol.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged AHBA Synthase from E. coli

This protocol is a general guideline for the expression and purification of a His-tagged AHBA synthase.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the His-tagged AHBA synthase gene.[14][15] Plate on selective LB agar plates and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.[7]

    • Cool the culture to 18-25°C and induce protein expression with IPTG (a final concentration of 0.1-1 mM is a good starting point).

    • Continue to incubate at the lower temperature for 16-24 hours with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM DTT) containing lysozyme and a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification (IMAC):

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged AHBA synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange:

    • Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, and 50 µM PLP) using dialysis or a desalting column.

  • Analysis and Storage:

    • Analyze the purified protein by SDS-PAGE for purity.

    • Determine the protein concentration (e.g., by Bradford assay).

    • Store the purified enzyme in aliquots at -80°C.

Protocol 2: Enzymatic Synthesis of AHBA

This protocol provides a starting point for the in vitro synthesis of AHBA using purified AHBA synthase.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components (final concentrations):

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)

      • 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) (e.g., 1 mM)

      • Pyridoxal 5'-phosphate (PLP) (e.g., 50 µM)

      • Purified AHBA synthase (e.g., 10-50 µg/mL)

  • Reaction Incubation:

    • Incubate the reaction mixture at an optimized temperature (e.g., 30-37°C) for a set period (e.g., 1-16 hours).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol) to precipitate the enzyme.

    • Centrifuge to pellet the precipitated protein.

  • Product Analysis:

    • Analyze the supernatant for the presence of AHBA using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) can be used. Monitor the elution profile at a wavelength where AHBA absorbs (e.g., around 300 nm).

Protocol 3: AHBA Synthase Activity Assay

This is a general spectrophotometric assay to determine the activity of AHBA synthase.

  • Principle: The formation of AHBA can be monitored by the increase in absorbance at a specific wavelength.

  • Reaction Mixture:

    • Prepare a reaction mixture in a cuvette containing buffer, aminoDHS, and PLP at their optimal concentrations.

  • Reaction Initiation:

    • Initiate the reaction by adding a known amount of purified AHBA synthase to the cuvette.

  • Measurement:

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at the appropriate wavelength for AHBA over time.

  • Calculation of Activity:

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The specific activity can be calculated using the molar extinction coefficient of AHBA.

Visualizations

AHBA_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_aminoshikimate_pathway Aminoshikimate Pathway UDP-glucose UDP-glucose aminoDAHP aminoDAHP UDP-glucose->aminoDAHP Several enzymatic steps Erythrose-4-P Erythrose-4-P Erythrose-4-P->aminoDAHP PEP PEP PEP->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHS 5-deoxy-5-amino-3- dehydroshikimic acid aminoDHQ->aminoDHS AHBA 3-amino-5-hydroxy- benzoic acid aminoDHS->AHBA AHBA synthase (PLP-dependent)

Caption: The biosynthetic pathway of 3-amino-5-hydroxybenzoic acid (AHBA).

AHBA_Synthesis_Workflow Start Start Expression Expression of His-tagged AHBA synthase in E. coli Start->Expression Purification Purification by IMAC Expression->Purification Enzymatic_Reaction Enzymatic Synthesis of AHBA Purification->Enzymatic_Reaction Analysis Product Analysis (e.g., HPLC) Enzymatic_Reaction->Analysis End End Analysis->End

Caption: General experimental workflow for the enzymatic synthesis of AHBA.

Troubleshooting_Low_Yield Start Low/No AHBA Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_PLP Is the PLP cofactor fresh and at the correct concentration? Check_Enzyme->Check_PLP Yes Optimize_Expression Optimize expression and purification Check_Enzyme->Optimize_Expression No Check_Conditions Are the reaction conditions (pH, temp, substrate conc.) optimal? Check_PLP->Check_Conditions Yes Prepare_Fresh_PLP Prepare fresh PLP, optimize concentration Check_PLP->Prepare_Fresh_PLP No Optimize_Reaction Optimize reaction conditions Check_Conditions->Optimize_Reaction No Success Successful AHBA Synthesis Check_Conditions->Success Yes Optimize_Expression->Check_Enzyme Prepare_Fresh_PLP->Check_PLP Optimize_Reaction->Check_Conditions

Caption: A troubleshooting workflow for addressing low AHBA yield.

References

Technical Support Center: NMR Analysis of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of aminobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical sample concentration for ¹H NMR analysis of aminobenzoic acids?

For a standard ¹H NMR spectrum of small molecules like aminobenzoic acids (molecular weight < 1000 g/mol ), a sample concentration of 5-25 mg dissolved in 0.6-0.7 mL of a suitable deuterated solvent is typically sufficient.[1][2][3] This concentration should allow for the acquisition of a good quality spectrum within a few minutes.

Q2: Which deuterated solvent should I use for my aminobenzoic acid sample?

The choice of solvent depends on the solubility of the specific aminobenzoic acid isomer. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice as it can dissolve all three isomers well.[4] Deuterium oxide (D₂O) can also be used, but be aware that the acidic proton of the carboxylic acid and the amine protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[5] Chloroform-d (CDCl₃) can be used, but solubility might be limited for some isomers. For 4-aminobenzoic acid, it is slightly soluble in water and freely soluble in alcohol.[6][7]

Q3: Why are the amine (-NH₂) and carboxylic acid (-COOH) protons sometimes not visible in the ¹H NMR spectrum?

The signals for -NH₂ and -COOH protons are often broad and can be difficult to observe.[8] This broadening can be due to several factors, including chemical exchange with residual water in the solvent or with each other, and quadrupole broadening from the nitrogen atom.[8] In protic deuterated solvents like D₂O or methanol-d₄, these protons will exchange with deuterium and their signals will disappear. This can be intentionally done by adding a drop of D₂O to the sample to confirm the identity of these peaks.[5]

Q4: How does pH affect the NMR spectrum of aminobenzoic acids?

The pH of the sample solution has a significant impact on the NMR spectrum of aminobenzoic acids because it affects the protonation state of the amino and carboxyl groups.[9][10][11][12] At low pH, both the amino and carboxyl groups will be protonated (-NH₃⁺ and -COOH). At mid-range pH, a zwitterionic form can exist where the amino group is protonated and the carboxyl group is deprotonated (-NH₃⁺ and -COO⁻). At high pH, both groups will be deprotonated (-NH₂ and -COO⁻). These changes in protonation state alter the electron density around the molecule, leading to significant shifts in the ¹H and ¹³C NMR signals.[12]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the NMR analysis of aminobenzoic acids.

Problem 1: Poorly resolved or broad peaks in the spectrum.
Possible Cause Suggested Solution
Poor shimming The magnetic field is not homogeneous. Re-shim the spectrometer.
Sample is not fully dissolved Incomplete dissolution leads to a non-homogenous sample.[5] Try using a different deuterated solvent with better solubility for your aminobenzoic acid isomer. Gentle heating or vortexing in a separate vial before transferring to the NMR tube can aid dissolution.[2]
Sample is too concentrated Overly concentrated samples can lead to broadened signals.[5] Dilute your sample.
Presence of paramagnetic impurities Paramagnetic ions, even in trace amounts, can cause significant line broadening.[3] Ensure all glassware is clean. If suspected, passing the sample solution through a small plug of Celite or silica gel may help.
Chemical exchange of labile protons The -NH₂ and -COOH protons are subject to chemical exchange, which can cause their peaks to broaden.[8] Running the experiment at a lower temperature can sometimes slow down the exchange rate and result in sharper peaks.
Problem 2: Unexpected peaks in the spectrum.
Possible Cause Suggested Solution
Residual solvent from synthesis/purification Peaks from solvents like ethyl acetate or dichloromethane may be present.[5] Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.
Water peak Deuterated solvents can absorb moisture from the air.[5] Use freshly opened solvents or solvents stored over molecular sieves. A large water peak can obscure signals; in such cases, solvent suppression techniques can be employed during NMR acquisition.
Grease If you used greased glassware, you might see broad signals around 0.5-1.5 ppm. Avoid using grease or use it sparingly.
Impurity in the sample The unexpected peaks could be from an impurity in your aminobenzoic acid sample. Check the purity of your sample by other analytical techniques like LC-MS or melting point.

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weigh the Sample: Accurately weigh 5-25 mg of the aminobenzoic acid into a clean, dry vial.[1][2]

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to the vial.[1][2]

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but be cautious of potential degradation.

  • Filter the Solution: If any solid particles remain, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[1]

  • Cap and Clean: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

  • Insert into Spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Data Presentation

Typical ¹H and ¹³C NMR Chemical Shifts of Aminobenzoic Acid Isomers in DMSO-d₆

The following table summarizes the approximate chemical shifts (δ) in ppm for the three isomers of aminobenzoic acid. These values can vary slightly depending on the concentration and the specific spectrometer.

Isomer Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2-Aminobenzoic Acid -COOH~10-13 (broad)~171.9
Aromatic C-H6.55-7.84111.9, 116.9, 118.0, 132.9, 135.3, 152.9
-NH₂~5.19 (broad)
3-Aminobenzoic Acid -COOH~12 (broad)Not readily available
Aromatic C-H6.8 - 7.5Not readily available
-NH₂~5.5 (broad)
4-Aminobenzoic Acid -COOH~12.0 (broad)[4]~167.6
Aromatic C-H6.57, 7.65[4]112.6, 116.9, 131.3, 153.1
-NH₂~5.9 (broad)[4][8]

Note: Data for 2- and 4-aminobenzoic acid are more consistently reported in the literature. The values for 3-aminobenzoic acid are approximate and may vary.[13][14][15][16][17]

Visualizations

Troubleshooting Workflow for NMR Analysis

troubleshooting_workflow Troubleshooting Workflow for NMR Analysis start Start NMR Analysis spectrum_quality Assess Spectrum Quality: Good Resolution and S/N? start->spectrum_quality poor_resolution Poor Resolution or Broad Peaks spectrum_quality->poor_resolution No unexpected_peaks Unexpected Peaks Present? spectrum_quality->unexpected_peaks Yes check_shimming Re-shim Spectrometer poor_resolution->check_shimming check_solubility Check Sample Solubility and Concentration check_shimming->check_solubility check_paramagnetic Check for Paramagnetic Impurities check_solubility->check_paramagnetic check_paramagnetic->spectrum_quality identify_peaks Identify Source of Unexpected Peaks unexpected_peaks->identify_peaks Yes good_spectrum Good Spectrum: Proceed with Analysis unexpected_peaks->good_spectrum No residual_solvent Residual Solvent? identify_peaks->residual_solvent dry_sample Thoroughly Dry Sample residual_solvent->dry_sample Yes water_peak Water Peak? residual_solvent->water_peak No dry_sample->start use_dry_solvent Use Dry Deuterated Solvent water_peak->use_dry_solvent Yes impurity Sample Impurity? water_peak->impurity No use_dry_solvent->start purify_sample Re-purify Sample impurity->purify_sample Yes impurity->good_spectrum No purify_sample->start end End good_spectrum->end

Caption: A flowchart illustrating the general troubleshooting workflow for NMR analysis.

pH-Dependent Speciation of Aminobenzoic Acids

ph_speciation pH-Dependent Speciation of Aminobenzoic Acids cationic Cationic Form (-NH₃⁺, -COOH) increase_ph1 Increase pH zwitterionic Zwitterionic Form (-NH₃⁺, -COO⁻) increase_ph2 Increase pH decrease_ph2 Decrease pH anionic Anionic Form (-NH₂, -COO⁻) decrease_ph1 Decrease pH increase_ph1->zwitterionic increase_ph2->anionic decrease_ph1->zwitterionic decrease_ph2->cationic

Caption: Diagram showing the pH-dependent speciation of aminobenzoic acids.

References

Technical Support Center: Enhancing the Production of AHBA-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the production of 3-amino-5-hydroxybenzoic acid (AHBA)-derived antibiotics, such as ansamycins (e.g., rifamycin, geldanamycin) and mitomycins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and enhance your antibiotic yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of AHBA-derived antibiotics.

Problem Potential Cause Suggested Solution
Low antibiotic titer despite good cell growth Insufficient precursor supply: The shikimate pathway, which produces the AHBA precursor, may be a bottleneck.Supplement the culture medium with precursors of the shikimate pathway, such as shikimic acid or 3-amino-5-hydroxybenzoic acid itself.[1]
Suboptimal fermentation conditions: pH, temperature, aeration, and nutrient levels can significantly impact secondary metabolite production.[2]Optimize fermentation parameters. For example, for rifamycin B production, maintaining a pH of 7.0 and a temperature of 28-32°C is often recommended.
Negative regulation of the biosynthetic gene cluster: Repressor proteins may be inhibiting the expression of genes required for antibiotic synthesis.Identify and inactivate negative regulatory genes. For instance, deleting the rifQ gene in Amycolatopsis mediterranei has been shown to increase rifamycin B production.[3]
Formation of undesired byproducts Shunt pathways: Metabolic intermediates may be diverted to produce non-target molecules.Genetically engineer the strain to block competing pathways. For example, inactivating genes for byproduct formation can redirect metabolic flux towards the desired antibiotic.
Inconsistent batch-to-batch production Genetic instability of the production strain: High-producing strains can sometimes be unstable and lose their productivity over time.Perform regular strain maintenance and selection. Use cryopreserved stocks of high-producing strains to start new cultures.
Variability in raw materials: The composition of complex media components (e.g., yeast extract, peptone) can vary between batches.Use defined or semi-defined media to improve consistency. If using complex media, source from a reliable supplier and test new batches before large-scale use.

Frequently Asked Questions (FAQs)

Q1: What are the key precursor pathways I should focus on to enhance AHBA-derived antibiotic production?

A1: The primary precursor for AHBA-derived antibiotics is 3-amino-5-hydroxybenzoic acid (AHBA), which is synthesized via the aminoshikimate pathway.[4] This pathway branches off from the primary shikimate pathway. Therefore, enhancing the flux through both the shikimate and aminoshikimate pathways is crucial. Key precursors to consider for supplementation or metabolic engineering efforts include phosphoenolpyruvate (PEP), erythrose-4-phosphate (E4P), and glutamine.[5]

Q2: How can I increase the supply of the AHBA precursor?

A2: Several metabolic engineering strategies can be employed to increase AHBA availability.[1] These include:

  • Overexpression of key enzymes in the shikimate and aminoshikimate pathways, such as DAHP synthase (aroG), shikimate kinase (aroK), and AHBA synthase (rifK).[1]

  • Removing feedback inhibition on key enzymes. For example, using mutant versions of DAHP synthase that are not inhibited by aromatic amino acids.

  • Heterologous expression of the AHBA biosynthetic gene cluster in a host organism like E. coli that can be engineered for high-level precursor production.

Q3: What are some effective strategies for optimizing fermentation conditions for improved antibiotic yield?

A3: Optimization of fermentation parameters is critical for maximizing antibiotic production. Key factors to consider include:

  • Medium composition: The choice of carbon and nitrogen sources can significantly impact yield. For example, in rifamycin B production, replacing ammonium sulfate with potassium nitrate has been shown to increase yield.

  • pH control: Maintaining an optimal pH range is essential for enzyme activity and cell viability.

  • Aeration and agitation: Adequate oxygen supply is crucial for these aerobic fermentations.

  • Fed-batch strategies: A fed-batch approach, where nutrients are added during the fermentation, can help to maintain optimal conditions and prolong the production phase.[5]

Q4: Are there any simple strain improvement techniques I can use without extensive genetic engineering?

A4: Yes, classical strain improvement methods can be very effective. UV mutagenesis followed by screening for high-producing mutants is a widely used technique. Protoplast fusion can also be used to combine desirable traits from different strains.

Quantitative Data on Production Enhancement

The following tables summarize the reported improvements in the production of Rifamycin B and Geldanamycin using various strategies.

Table 1: Enhancement of Rifamycin B Production

StrategyHost StrainImprovementReference
Deletion of rifQ geneAmycolatopsis mediterranei DCO3661.57% increase in 24-desmethyl rifamycin B[3]
Medium supplementation with 20 g/L vermiculiteAmycolatopsis mediterranei32% increase in production rate[6]
Medium optimization (KNO₃ instead of (NH₄)₂SO₄)Amycolatopsis mediterranei154% increase in yield
Gene amplification and medium optimizationAmycolatopsis mediterranei N110.4-fold increase in productivity[7]
Glucose supplementation in nitrate-stimulated fermentationAmycolatopsis mediterranei U32354.3% increase in yield[5]

Table 2: Enhancement of Geldanamycin Production

StrategyHost StrainImprovementReference
Quaternary ammonium salt derivatizationStreptomyces hygroscopicusUp to 11-fold reduced toxicity with attractive potency[8]
19-substituted derivativesStreptomyces hygroscopicusIncreased water solubility and altered biological activity[9]

Experimental Protocols

Protocol 1: Gene Expression Analysis by RT-qPCR in Streptomyces

This protocol provides a general framework for analyzing the expression of biosynthetic genes.

1. RNA Isolation:

  • Harvest mycelia from a liquid culture by centrifugation.
  • Wash the mycelia with a suitable buffer (e.g., TE buffer).
  • Disrupt the cells using a method suitable for Streptomyces, such as bead beating with lysozyme treatment.
  • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
  • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.[10]
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.[11] Several commercial kits are available for this step.

3. qPCR:

  • Design primers specific to your target biosynthetic genes and a reference gene (e.g., hrdB) with a stable expression level.
  • Prepare the qPCR reaction mix containing cDNA template, primers, and a SYBR Green master mix.
  • Perform the qPCR reaction in a real-time PCR instrument.
  • Analyze the data using the ΔΔCt method to determine the relative expression levels of your target genes.

Protocol 2: Precursor Feeding for Enhanced Antibiotic Production

This protocol describes a general approach for supplementing cultures with precursors.

1. Precursor Selection and Stock Solution Preparation:

  • Choose a relevant precursor for your antibiotic (e.g., shikimic acid, 3-amino-5-hydroxybenzoic acid).
  • Prepare a sterile, concentrated stock solution of the precursor in a suitable solvent (e.g., water or a buffer compatible with your fermentation medium).

2. Feeding Strategy:

  • Single-dose feeding: Add the precursor to the culture medium at the beginning of the fermentation or at the onset of the production phase.
  • Fed-batch feeding: Add the precursor intermittently or continuously throughout the fermentation to maintain a desired concentration. The optimal feeding strategy will depend on the specific precursor and production strain and should be determined empirically.

3. Optimization:

  • Experiment with different precursor concentrations and feeding times to determine the optimal conditions for your system.
  • Monitor cell growth and antibiotic production to assess the effect of precursor feeding.

Protocol 3: Protoplast Preparation and UV Mutagenesis of Amycolatopsis mediterranei

This protocol outlines the steps for generating mutants with potentially improved antibiotic production.

1. Mycelia Growth and Harvesting:

  • Grow Amycolatopsis mediterranei in a suitable liquid medium (e.g., TSB) to the exponential growth phase.
  • Harvest the mycelia by centrifugation and wash with a protoplast buffer (e.g., P buffer).

2. Protoplast Formation:

  • Resuspend the mycelia in protoplast buffer containing lysozyme.
  • Incubate the suspension at 30°C with gentle shaking until protoplasts are formed (monitor microscopically).
  • Filter the protoplast suspension through sterile cotton wool to remove mycelial fragments.
  • Collect the protoplasts by centrifugation and wash them with protoplast buffer.

3. UV Mutagenesis:

  • Resuspend the protoplasts in protoplast buffer to a desired density.
  • Expose the protoplast suspension to UV light (254 nm) in a sterile petri dish with the lid removed.
  • The UV dose should be optimized to achieve a survival rate of 1-10%.
  • Perform the mutagenesis in a dark room to prevent photoreactivation.

4. Regeneration and Screening:

  • Plate the mutagenized protoplasts on a regeneration medium (e.g., R2YE).
  • Incubate the plates until colonies appear.
  • Screen the resulting colonies for antibiotic production using an appropriate assay (e.g., agar plug assay or HPLC analysis of culture extracts).

Visualizations

AHBA Biosynthetic Pathway

AHBA_Biosynthesis cluster_shikimate Shikimate Pathway cluster_aminoshikimate Aminoshikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Kanosamine Kanosamine aminoDAHP aminoDAHP Kanosamine->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ rifG aminoDHS aminoDHS aminoDHQ->aminoDHS rifJ AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) aminoDHS->AHBA rifK Ansamycins Ansamycins AHBA->Ansamycins Polyketide Synthase

Caption: Biosynthetic pathway of 3-amino-5-hydroxybenzoic acid (AHBA) and its incorporation into ansamycins.

Experimental Workflow for Metabolic Engineering

Metabolic_Engineering_Workflow start Start: Low Antibiotic Yield target_id Target Identification (e.g., Precursor limitation, Negative regulator) start->target_id strain_mod Strain Modification (e.g., Gene overexpression, Gene knockout) target_id->strain_mod fermentation Fermentation & Analysis strain_mod->fermentation data_analysis Data Analysis (Yield, Byproducts) fermentation->data_analysis optimization Optimization data_analysis->optimization optimization->target_id Iterate end End: Enhanced Antibiotic Yield optimization->end Achieved

Caption: A typical workflow for enhancing antibiotic production through metabolic engineering.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield low_yield Low Antibiotic Yield check_growth Check Cell Growth low_yield->check_growth good_growth Good Growth check_growth->good_growth poor_growth Poor Growth check_growth->poor_growth precursor_issue Precursor Limitation? good_growth->precursor_issue optimize_medium Optimize Growth Medium poor_growth->optimize_medium regulation_issue Negative Regulation? precursor_issue->regulation_issue No supplement_precursors Supplement Precursors precursor_issue->supplement_precursors Yes fermentation_issue Suboptimal Fermentation? regulation_issue->fermentation_issue No knockout_repressor Knockout Repressor Gene regulation_issue->knockout_repressor Yes optimize_conditions Optimize Fermentation Conditions fermentation_issue->optimize_conditions Yes solution Potential Solution optimize_medium->solution supplement_precursors->solution knockout_repressor->solution optimize_conditions->solution

Caption: A decision tree for troubleshooting low antibiotic yield in fermentation processes.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of synthesized small molecules is a critical step in chemical research and drug development. This guide provides a comprehensive comparison of analytical data to confirm the identity of 3-Amino-5-hydroxybenzoic acid (AHBA), a key biosynthetic precursor to several antibiotics.[1] By presenting objective experimental data alongside that of its structural isomers and a related compound, this document serves as a practical resource for unambiguous structural verification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Amino-5-hydroxybenzoic acid and its isomers: 3-Amino-4-hydroxybenzoic acid, 5-Amino-2-hydroxybenzoic acid (5-Aminosalicylic acid), and 3,5-Diaminobenzoic acid. This side-by-side comparison highlights the distinct analytical signatures of each compound.

Table 1: ¹H NMR Data Comparison (DMSO-d₆)

CompoundChemical Shift (δ) ppm, Multiplicity, Assignment
3-Amino-5-hydroxybenzoic acid 6.87 (dd, J=1.6, 2.1 Hz, H-4), 6.78 (dd, J=1.3-3, 2.1 Hz, H-2), 6.37 (t, J=2.1 Hz, H-6)
3-Amino-4-hydroxybenzoic acid 7.32 (d, J=1.9 Hz, H-2), 7.02 (dd, J=8.7, 1.9 Hz, H-6), 6.86 (d, J=8.8 Hz, H-5)[2]
5-Amino-2-hydroxybenzoic acid 8.07 (d, J=2.7 Hz, H-6), 7.58 (dd, J=8.8, 2.7 Hz, H-4), 6.86 (d, J=8.8 Hz, H-3)[2]
3,5-Diaminobenzoic acid 7.15 (t, J=1.8 Hz, H-4), 7.04-7.09 (m, H-2, H-6)

Table 2: ¹³C NMR Data Comparison (DMSO-d₆)

CompoundChemical Shift (δ) ppm
3-Amino-5-hydroxybenzoic acid Data not readily available in searched literature.
3-Amino-4-hydroxybenzoic acid 173.1, 164.2, 146.6, 132.2, 111.5, 109.2, 107.8
5-Amino-2-hydroxybenzoic acid 173.2, 171.5, 159.8, 131.3, 129.6, 123.2, 118.2, 113.5[2]
3,5-Diaminobenzoic acid 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragments (m/z)
3-Amino-5-hydroxybenzoic acid 153 ([M]+), 154.05 ([M+H]+)[3]136, 110, 92[3]
3-Amino-4-hydroxybenzoic acid 153 ([M]+)[4]136, 108[4]
5-Amino-2-hydroxybenzoic acid 153 ([M]+), 154 ([M+H]+)[2]136 ([M+H–H₂O]+)[2]
3,5-Diaminobenzoic acid 152 ([M]+)107

Table 4: FTIR Data Comparison (KBr Pellet, cm⁻¹)

CompoundO-H Stretch (Alcohol)N-H StretchC=O Stretch (Carboxylic Acid)Aromatic C=C Stretch
3-Amino-5-hydroxybenzoic acid ~3300-3500~3200-3400~1680-1710~1550-1600
3-Amino-4-hydroxybenzoic acid ~3300-3500~3200-3400~1670~1580, 1520
5-Amino-2-hydroxybenzoic acid ~3300-3500~3200-3400~1650~1570, 1490
3,5-Diaminobenzoic acid (not applicable)~3300-3500 (multiple bands)~1690~1590, 1500

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, comparable analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 13 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or higher, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common method for this class of compounds.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, for accurate mass measurements.

  • Data Acquisition:

    • Acquire full scan mass spectra to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns. A typical collision energy is around 30 eV.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a solid sample as a KBr pellet. Mix a small amount of the sample with dry potassium bromide powder and press it into a thin, transparent disk.

  • Instrumentation: Use an FTIR spectrometer to record the spectrum.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the pure KBr pellet and subtract it from the sample spectrum.

Workflow and Pathway Diagrams

Visualizing the experimental workflow and the context of the synthesized molecule can aid in understanding the confirmation process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis for Identity Confirmation cluster_confirmation Confirmation start Starting Materials synthesis Chemical Synthesis of 3-Amino-5-hydroxybenzoic acid start->synthesis product Crude Product synthesis->product purification Purification (e.g., Recrystallization, Chromatography) product->purification pure_product Purified Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ftir FTIR Spectroscopy pure_product->ftir comparison Comparison with Reference Data and Alternatives nmr->comparison ms->comparison ftir->comparison confirmation Confirmed Identity of 3-Amino-5-hydroxybenzoic acid comparison->confirmation

Caption: Experimental workflow for the synthesis and identity confirmation of 3-Amino-5-hydroxybenzoic acid.

biosynthetic_pathway shikimate Shikimate Pathway Intermediate ahba 3-Amino-5-hydroxybenzoic acid shikimate->ahba Biosynthesis ansamycins Ansamycins (e.g., Geldanamycin) ahba->ansamycins Precursor mitomycins Mitomycins (e.g., Mitomycin C) ahba->mitomycins Precursor

Caption: Biosynthetic role of 3-Amino-5-hydroxybenzoic acid as a precursor to antibiotics.

References

A Comparative Guide to the Purity Analysis of 3-Amino-5-hydroxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Amino-5-hydroxybenzoic acid hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. The performance of these methods will be compared, and supporting experimental frameworks will be provided.

Introduction to this compound

This compound is an aromatic amino acid derivative. It serves as a crucial precursor in the biosynthesis of several natural products, including ansamycin antibiotics and the antitumor agent mitomycin C.[1] Given its role in the development of therapeutic agents, ensuring its chemical purity is of utmost importance to avoid the introduction of unwanted side products in subsequent synthetic steps. Potential impurities can include positional isomers, starting materials from the synthesis, and by-products of side reactions.

Key Analytical Techniques for Purity Determination

The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For aminobenzoic acid derivatives, reversed-phase and mixed-mode chromatography are particularly effective.[2][3]

  • Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase.

  • Mixed-Mode Chromatography utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating isomers with minor differences in their physicochemical properties.[2][3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The purity is determined by comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known purity.[4][5]

Comparison of Analytical Methodologies

The choice of analytical method depends on various factors, including the specific information required, available instrumentation, and the nature of the expected impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on physicochemical interactions with stationary and mobile phases.Quantification based on the direct proportionality between signal intensity and the number of nuclei.
Primary Use Separation and quantification of the main component and impurities.Purity determination and structural elucidation.
Reference Standard Requires a well-characterized reference standard of the analyte for quantification.Requires a certified internal standard of a different compound.
Selectivity Excellent for separating closely related isomers and impurities.[2]Excellent for structural confirmation and differentiating between non-isomeric impurities.
Sensitivity High sensitivity, capable of detecting trace-level impurities.Generally lower sensitivity than HPLC, may not detect very low-level impurities.
Sample Throughput Can be automated for high-throughput analysis.Generally lower throughput due to longer acquisition times for high accuracy.
Destructive Yes, the sample is consumed during analysis.No, the sample can be recovered after analysis.

Comparison with Alternative Aminobenzoic Acid Derivatives

This compound is one of several aminobenzoic acid isomers and derivatives used in research and development. Its properties and potential applications can be compared with other common alternatives.

CompoundStructureKey Features and Applications
3-Amino-5-hydroxybenzoic acid 3-amino and 5-hydroxy substitution.Precursor to ansamycin and mitomycin antibiotics.[1]
p-Aminobenzoic acid (PABA) 4-amino substitution.Precursor for the synthesis of folates in bacteria; used in sunscreens.[6]
3-Hydroxyanthranilic acid 2-amino and 3-hydroxy substitution.Intermediate in the metabolism of tryptophan.
5-Aminosalicylic acid 2-hydroxy and 5-amino substitution.Anti-inflammatory drug used to treat inflammatory bowel disease.[7]

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the purity analysis of this compound.

HPLC Method for Purity Determination

This protocol is a starting point for developing a validated HPLC method for the analysis of this compound and its potential isomeric impurities.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

  • Column Temperature: 30 °C.

Solution Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample Solution: To identify potential impurities, a sample solution can be spiked with known related aminobenzoic acid isomers.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

qNMR Method for Purity Determination

This protocol describes a general procedure for determining the purity of this compound using qNMR.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O) with a pH buffer.

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Pulse Angle: 90° pulse.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent and dissolve the sample and standard completely.

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

PurityAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Standard Weigh Internal Standard (for qNMR) or Reference Standard (for HPLC) Standard->Dissolve HPLC HPLC Analysis Dissolve->HPLC qNMR qNMR Analysis Dissolve->qNMR Integration Peak Integration HPLC->Integration qNMR->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: A generalized workflow for the purity analysis of a chemical compound.

IsomericImpurities cluster_impurities Potential Positional Isomers Main 3-Amino-5-hydroxybenzoic acid Imp1 2-Amino-5-hydroxybenzoic acid Main->Imp1 Impurity Imp2 4-Amino-3-hydroxybenzoic acid Main->Imp2 Impurity Imp3 3-Amino-4-hydroxybenzoic acid Main->Imp3 Impurity Imp4 ... other isomers Main->Imp4 Impurity

References

A Comparative Guide to Ansamycin Biosynthesis: The Essential Role of the AHBA Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the natural biosynthesis of ansamycins, which is dependent on the 3-amino-5-hydroxybenzoic acid (AHBA) precursor, and engineered biosynthetic approaches where the native AHBA pathway is inactivated. This comparison is supported by experimental data on product yields and detailed methodologies for the key experiments involved in these studies.

Introduction to Ansamycin Biosynthesis

Ansamycins are a class of macrolactam antibiotics characterized by an aliphatic ansa chain linked to two non-adjacent positions of an aromatic nucleus.[1][2] This class includes clinically important compounds such as the antibacterial rifamycin and the anticancer agent geldanamycin. The biosynthesis of these complex molecules is a fascinating interplay between the shikimate pathway, polyketide synthesis, and various tailoring enzymes. A crucial and almost universal feature of ansamycin biosynthesis is the use of 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit for the assembly of the polyketide chain.[3][4]

The AHBA-Dependent Pathway: The Natural Route to Ansamycins

The biosynthesis of nearly all known ansamycins initiates with the formation of the AHBA starter unit via the aminoshikimate pathway.[5][6] This pathway is a variation of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. The key enzyme, AHBA synthase, is encoded by the rifK gene in the rifamycin biosynthetic gene cluster.[5][7] Once synthesized, AHBA is loaded onto a modular type I polyketide synthase (PKS), which then catalyzes the sequential addition of acetate and propionate units to build the characteristic ansa chain.[3][4]

Signaling Pathway for AHBA-Dependent Ansamycin Biosynthesis

AHBA-Dependent Ansamycin Biosynthesis Shikimate_Pathway Shikimate Pathway Precursors Aminoshikimate_Pathway Aminoshikimate Pathway Shikimate_Pathway->Aminoshikimate_Pathway rifG, H, J, L, M, N AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) Aminoshikimate_Pathway->AHBA AHBA Synthase (rifK) PKS_Loading PKS Loading (NRPS-like) AHBA->PKS_Loading Ansa_Chain_Elongation Ansa Chain Elongation (PKS Modules) PKS_Loading->Ansa_Chain_Elongation rifA, B, C, D, E Proansamycin Proansamycin Intermediate Ansa_Chain_Elongation->Proansamycin Tailoring Post-PKS Tailoring Enzymes Proansamycin->Tailoring Final_Ansamycin Mature Ansamycin (e.g., Rifamycin) Tailoring->Final_Ansamycin Acetate_Propionate Acetate & Propionate Units Acetate_Propionate->Ansa_Chain_Elongation

Caption: AHBA-Dependent Biosynthetic Pathway for Ansamycins.

Biosynthesis without a Native AHBA Precursor: An Engineered Approach

Currently, there are no known natural ansamycin biosynthetic pathways that operate independently of an AHBA precursor. The comparison, therefore, lies in the experimental manipulation of the native pathway. By inactivating the gene responsible for AHBA synthesis (e.g., AHBA synthase), researchers can create mutant strains that are unable to produce ansamycins. These "AHBA-knockout" mutants can then be used in precursor-directed biosynthesis or "mutasynthesis" experiments. In this approach, analogs of AHBA are supplied in the fermentation medium, which the PKS machinery may accept as alternative starter units, leading to the production of novel, structurally modified ansamycins.[8][9]

Experimental Workflow for Ansamycin Biosynthesis without AHBA Precursor

Experimental Workflow for Mutasynthesis WT_Strain Wild-Type Strain (e.g., A. mediterranei) Gene_Knockout Gene Knockout of AHBA Synthase WT_Strain->Gene_Knockout AHBA_Mutant AHBA-Negative Mutant Strain Gene_Knockout->AHBA_Mutant Fermentation Fermentation AHBA_Mutant->Fermentation Extraction Extraction & Purification Fermentation->Extraction Precursor_Feeding Feeding of AHBA Analogs Precursor_Feeding->Fermentation Analysis Structural & Bioactivity Analysis Extraction->Analysis Novel_Ansamycin Novel Ansamycin Analog Analysis->Novel_Ansamycin

Caption: Workflow for Mutasynthesis of Ansamycins.

Quantitative Comparison of Product Yields

The yield of ansamycins can vary significantly between the native AHBA-dependent pathway and the engineered mutasynthesis approach. The native pathway in wild-type or industrially optimized strains is highly efficient, often producing grams of the natural ansamycin per liter of culture. In contrast, the yields of novel ansamycins from mutasynthesis are typically lower, in the range of milligrams per liter. This is likely due to the reduced efficiency of the PKS machinery in recognizing and incorporating the unnatural starter units.

Biosynthetic ApproachProducing OrganismProductTiter (Yield)Reference
AHBA-Dependent Amycolatopsis mediterraneiRifamycin B1.15 - 17.17 g/L[10][11]
(Wild-Type/Optimized)Amycolatopsis mediterranei MTCC17Rifamycin SV4 - 32 g/kg substrate[1]
Without AHBA (Mutasynthesis) Amycolatopsis mediterranei (AHBA- mutant)Phenyl-tetraketidesup to 118 mg/L[3][9]
Actinosynnema pretiosum (AHBA- mutant)Ansamitocin P-3 Analogsup to 106 mg/L[8]

Experimental Protocols

Generation of an AHBA-Synthase Knockout Mutant

This protocol is a generalized procedure for creating a gene deletion mutant in Amycolatopsis or Streptomyces via homologous recombination.

a. Construction of the Gene Replacement Vector:

  • Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the AHBA synthase gene from the wild-type genomic DNA using high-fidelity PCR.

  • Clone the amplified upstream and downstream fragments on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a suitable E. coli vector that cannot replicate in the target actinomycete.

  • Verify the final construct by restriction digestion and sequencing.

b. Transformation and Homologous Recombination:

  • Introduce the constructed gene replacement vector into the wild-type ansamycin-producing strain. Intergeneric conjugation from an E. coli donor strain is a commonly used method.

  • Plate the conjugation mixture on a medium that selects for the recipient strain and contains the antibiotic corresponding to the resistance cassette in the vector. This selects for single-crossover events where the entire plasmid has integrated into the chromosome.

  • Isolate individual colonies and cultivate them under non-selective conditions to facilitate a second crossover event, which will either result in the desired gene replacement or a reversion to the wild-type.

  • Screen for potential double-crossover mutants by replica plating to identify colonies that are resistant to the cassette antibiotic but sensitive to any antibiotic resistance marker on the vector backbone.

c. Verification of the Knockout Mutant:

  • Confirm the gene deletion in the selected colonies by PCR using primers that flank the AHBA synthase gene. The PCR product from the mutant will be a different size than that from the wild-type due to the insertion of the resistance cassette.

  • Further confirmation can be obtained by Southern blot analysis.

Precursor Feeding (Mutasynthesis) Experiment

a. Inoculum and Culture Preparation:

  • Prepare a seed culture of the AHBA-synthase knockout mutant by inoculating a suitable liquid medium and incubating for 48-72 hours at 28-30°C with shaking.

  • Inoculate the production fermentation medium with the seed culture. Fermentation media for ansamycin production are typically complex, containing sources of carbon, nitrogen, and trace elements.[10][12]

b. Precursor Feeding:

  • Prepare a sterile stock solution of the desired AHBA analog (e.g., 3-aminobenzoic acid, 4-fluoro-3-aminobenzoic acid) in a suitable solvent.

  • Add the precursor analog to the fermentation culture at a final concentration typically ranging from 0.1 to 1 mM. The timing of addition can be critical and may need to be optimized, but it is often done 24-48 hours after inoculation.

c. Fermentation and Product Extraction:

  • Continue the fermentation for 7-10 days at 28-30°C with vigorous shaking.

  • After fermentation, separate the mycelium from the broth by centrifugation or filtration.

  • Extract the ansamycin products from the culture broth and/or mycelium using an organic solvent such as ethyl acetate or butyl acetate.[3]

  • Concentrate the organic extract in vacuo.

HPLC Analysis of Ansamycins

a. Sample Preparation:

  • Dissolve the crude extract in a suitable solvent, such as methanol or acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or a phosphate buffer).

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength between 220-280 nm, as ansamycins have strong UV absorbance in this range.

  • Column Temperature: 30-40°C.

Conclusion

The biosynthesis of ansamycins is fundamentally dependent on the AHBA precursor, which serves as the starter unit for the PKS assembly line. While no natural AHBA-independent pathways are known, the targeted inactivation of AHBA synthesis has opened up a powerful avenue for the engineered biosynthesis of novel ansamycin analogs through mutasynthesis. Although the yields of these mutaproducts are generally lower than those of the natural products from optimized wild-type strains, this approach provides an invaluable tool for generating structural diversity and exploring the structure-activity relationships of this important class of antibiotics. The detailed protocols provided in this guide offer a starting point for researchers aiming to explore and manipulate ansamycin biosynthesis for drug discovery and development.

References

A Comparative Guide to 3-Amino-5-hydroxybenzoic Acid and its Aminobenzoic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount for innovation. This guide provides a detailed, objective comparison of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) with its common aminobenzoic acid isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). By presenting key physicochemical data, biological significance, and relevant experimental protocols, this document aims to be a valuable resource for informed decision-making in research and development.

Executive Summary

The positioning of amino and hydroxyl groups on the benzoic acid scaffold profoundly influences the molecule's properties and biological activity. 3-Amino-5-hydroxybenzoic acid is a crucial precursor in the biosynthesis of several potent antitumor and antibiotic agents.[1] In contrast, the more common aminobenzoic acid isomers exhibit a range of applications, from being a key component in folate synthesis (PABA) to serving as a precursor for anti-inflammatory drugs (anthranilic acid).[2] This guide will delve into these differences, supported by quantitative data and established experimental methodologies.

Physicochemical Properties: A Quantitative Comparison

The structural variations among these isomers lead to distinct physicochemical characteristics that govern their solubility, acidity, and behavior in biological systems.

Property3-Amino-5-hydroxybenzoic acid2-Aminobenzoic acid (Anthranilic acid)3-Aminobenzoic acid4-Aminobenzoic acid (PABA)
Molecular Formula C₇H₇NO₃C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 153.14 g/mol [1]137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point (°C) 225-227 (decomposes)[1]146–148178–180[2]187-189
Solubility in Water 5.3 mg/mL (predicted)[1]5.72 g/L (25 °C)5.9 g/L (15 °C)[2]5.39 g/L (25 °C)
pKa (Carboxyl group) ~4.0 (predicted)2.173.07[2]2.38-2.50
pKa (Amino group) ~9.5 (predicted)4.854.79[2]4.85-4.87
UV λmax (nm) 227[1]~220, 310~215, 290~266

Biological Significance and Applications

The isomeric and substituent variations translate into diverse biological roles and applications.

  • 3-Amino-5-hydroxybenzoic acid (3,5-AHBA): Primarily known as a vital biosynthetic precursor to the mC7N unit of ansamycin antibiotics (e.g., rifamycin) and the antitumor antibiotic mitomycin C.[1][3] Its biological activity is indirect, serving as a building block for these complex natural products.[1] It is a product of the aminoshikimate pathway.[4]

  • 2-Aminobenzoic acid (Anthranilic acid): Derivatives of this isomer are prominent as non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] It is also used in the synthesis of dyes and pigments.

  • 3-Aminobenzoic acid: This isomer is the least explored therapeutically.[2] It is known to be absorbed via a carrier-mediated transport system.[2]

  • 4-Aminobenzoic acid (PABA): Widely recognized for its role as a UVB-absorbing agent in sunscreens.[2] It is also a crucial intermediate in the folate synthesis pathway in bacteria, making this pathway a target for sulfonamide antibiotics which act as competitive inhibitors.[2]

Signaling and Biosynthetic Pathways

The involvement of these molecules in key biological pathways is critical to their function.

Biosynthesis of Ansamycin and Mitomycin C from 3,5-AHBA

3,5-AHBA is a key intermediate in the shikimate pathway variant, the aminoshikimate pathway, which leads to the formation of ansamycin and mitomycin antibiotics.[4][5]

Ansamycin_Mitomycin_Biosynthesis Shikimate_Pathway Shikimate Pathway Aminoshikimate_Pathway Aminoshikimate Pathway Shikimate_Pathway->Aminoshikimate_Pathway diversion AHBA 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) Aminoshikimate_Pathway->AHBA Ansamycins Ansamycins (e.g., Rifamycin) AHBA->Ansamycins precursor Mitomycins Mitomycins (e.g., Mitomycin C) AHBA->Mitomycins precursor

Caption: Biosynthetic pathway of Ansamycins and Mitomycins from 3,5-AHBA.

Bacterial Folate Synthesis and the Role of PABA

PABA is an essential precursor for the synthesis of folic acid in bacteria, a pathway targeted by sulfonamide antibiotics.[2]

Folate_Synthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Folic Acid) Dihydrofolate->Tetrahydrofolate Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol outlines a general method for the separation and quantification of aminobenzoic acid isomers.

Objective: To separate and quantify 2-, 3-, and 4-aminobenzoic acid isomers in a sample.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.02 M ammonium acetate buffer (pH 4.0) (e.g., 20:80 v/v)[6]

  • Standard solutions of each isomer in the mobile phase

  • Sample solution dissolved in the mobile phase

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject a known volume (e.g., 10 µL) of the mixed standard solution to determine the retention times for each isomer.

  • Inject the sample solution under the same conditions.

  • Monitor the eluent at a suitable wavelength (e.g., 254 nm or 280 nm).[6]

Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

  • Calculate the concentration of each isomer in the sample by comparing the peak areas with those of the standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standards Prepare Standard Solutions of each isomer Inject_Std Inject Standard Mix Prep_Standards->Inject_Std Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Equilibrate Equilibrate Column Equilibrate->Inject_Std Equilibrate->Inject_Sample Detect UV Detection Inject_Std->Detect Inject_Sample->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: General workflow for HPLC analysis of aminobenzoic acid isomers.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is relevant for evaluating the anti-inflammatory potential of aminobenzoic acid derivatives, particularly those of anthranilic acid.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric prostaglandin E2 (PGE2) detection kit

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme.

  • Add the test compound dilutions to the appropriate wells. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the amount of PGE2 produced using the detection kit and a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

The choice of an aminobenzoic acid isomer in research and drug development is critically dependent on the desired application. 3-Amino-5-hydroxybenzoic acid stands out as a specialized precursor for complex antibiotics, while its simpler isomers offer a broader range of direct therapeutic and industrial applications. This guide provides a foundational comparison to aid researchers in navigating the properties and potential of these versatile molecules. The provided experimental protocols offer a starting point for direct comparative studies to further elucidate the performance differences between these compounds.

References

A Structural Showdown: Unraveling the Diversity of AHBA-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of antibiotics derived from 3-amino-5-hydroxybenzoic acid (AHBA) reveals a fascinating diversity in chemical structure that dictates their distinct mechanisms of action and antibacterial efficacy. This guide offers a detailed structural comparison of the major classes of AHBA-derived antibiotics—ansamycins, aminocoumarins, and mitomycins—providing researchers, scientists, and drug development professionals with critical data to inform future antibiotic discovery and development.

At the Core: The AHBA Starter Unit

The biosynthesis of these diverse antibiotic classes begins with a common precursor: 3-amino-5-hydroxybenzoic acid (AHBA).[1][2][3][4] The aminoshikimate pathway is responsible for producing AHBA, which then serves as a starter unit for the assembly of the larger antibiotic scaffolds.[1][2] This shared origin belies the remarkable structural and functional divergence that follows.

AHBA_Biosynthesis cluster_pathway AHBA Biosynthesis Pathway UDP_Glucose UDP-Glucose Kanosamine Kanosamine UDP_Glucose->Kanosamine RifL, RifK K6P Kanosamine-6-Phosphate Kanosamine->K6P RifN AminoDAHP aminoDAHP K6P->AminoDAHP AminoDHQ 5-deoxy-5-aminodehydroquinic acid AminoDAHP->AminoDHQ RifG AminoDHS 5-deoxy-5-aminodehydroshikimic acid AminoDHQ->AminoDHS RifJ AHBA AHBA (3-amino-5-hydroxybenzoic acid) AminoDHS->AHBA RifK (AHBA synthase)

Caption: Simplified AHBA biosynthesis pathway.

The Major Classes: A Structural and Functional Overview

AHBA-derived antibiotics are broadly categorized into three major classes based on their core structures:

  • Ansamycins: These antibiotics are characterized by an aromatic ring system (either a benzene/benzoquinone or a naphthalene/naphthoquinone) bridged by an aliphatic "ansa" chain.

  • Aminocoumarins: This class possesses a distinctive 3-aminocoumarin ring.

  • Mitomycins: These are complex molecules featuring a mitosane core.

The structural variations within and between these classes give rise to their different mechanisms of action, as detailed below.

Antibiotic ClassCore StructureMechanism of ActionPrimary Target
Ansamycins Aromatic ring with an aliphatic ansa chainInhibition of transcriptionBacterial RNA polymerase
Aminocoumarins 3-aminocoumarin ringInhibition of DNA replicationBacterial DNA gyrase (GyrB subunit)
Mitomycins Mitosane coreDNA cross-linking and alkylationBacterial DNA

Ansamycins: Transcription Inhibitors

The ansamycin family is subdivided into two main groups based on their aromatic core:

  • Naphthalenic Ansamycins (e.g., Rifamycin): These compounds, which include the clinically important rifampicin, feature a naphthoquinone core. They are potent inhibitors of bacterial RNA polymerase, effectively halting transcription.

  • Benzenic Ansamycins (e.g., Geldanamycin): With a benzoquinone core, these ansamycins also target bacterial RNA polymerase, though some members like geldanamycin are more known for their potent inhibition of heat shock protein 90 (Hsp90).

Ansamycin_Structures cluster_rifamycin Naphthalenic Ansamycin (Rifamycin) cluster_geldanamycin Benzenic Ansamycin (Geldanamycin) Rif_Core Naphthoquinone Core Rif_Ansa Aliphatic Ansa Chain Rif_Core->Rif_Ansa Gel_Core Benzoquinone Core Gel_Ansa Aliphatic Ansa Chain Gel_Core->Gel_Ansa

Caption: Core structures of naphthalenic and benzenic ansamycins.

Aminocoumarins: DNA Gyrase Inhibitors

Antibiotics such as novobiocin and coumermycin belong to the aminocoumarin class. Their primary mode of action is the inhibition of the B subunit of bacterial DNA gyrase, an enzyme essential for DNA replication and repair. This inhibition is competitive with ATP, thus preventing the supercoiling of DNA.

Aminocoumarin_Structure cluster_aminocoumarin Aminocoumarin (Novobiocin) Coumarin_Ring 3-Aminocoumarin Ring Sugar_Moiety Noviose Sugar Coumarin_Ring->Sugar_Moiety Benzoic_Acid_Derivative Benzoic Acid Derivative Coumarin_Ring->Benzoic_Acid_Derivative

Caption: Core structure of aminocoumarin antibiotics.

Mitomycins: DNA Cross-linking Agents

Mitomycin C is a potent antitumor agent that also exhibits antibacterial properties. Its mechanism of action involves the bioreductive activation to a reactive species that cross-links DNA strands, thereby inhibiting DNA synthesis and leading to cell death.

Mitomycin_Structure cluster_mitomycin Mitomycin (Mitomycin C) Mitosane_Core Mitosane Core Aziridine_Ring Aziridine Ring Mitosane_Core->Aziridine_Ring Quinone_Moiety Quinone Moiety Mitosane_Core->Quinone_Moiety Carbamate_Group Carbamate Group Mitosane_Core->Carbamate_Group

Caption: Core structure of mitomycin antibiotics.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro potency of these antibiotics is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize representative MIC values for different AHBA-derived antibiotics against common bacterial pathogens.

Table 1: MIC (µg/mL) Against Gram-Positive Bacteria

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)
Ansamycins
Rifampicin0.004 - 0.030.004 - >64
Aminocoumarins
Novobiocin0.06 - 0.250.06 - 128
Mitomycins
Mitomycin C0.5 - 20.5 - 4

Table 2: MIC (µg/mL) Against Gram-Negative Bacteria

AntibioticEscherichia coliPseudomonas aeruginosa
Ansamycins
Rifampicin4 - 32>128
Aminocoumarins
Novobiocin8 - 128>256
Mitomycins
Mitomycin C0.5 - 22 - 16[5]

Note: MIC values can vary significantly depending on the specific strain and testing conditions.

Experimental Protocols: MIC Determination

The MIC values presented in this guide are typically determined using standardized methods such as broth microdilution or agar dilution, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of the antibiotic at which no visible growth occurs.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow Prep_Antibiotic Prepare Antibiotic Dilutions Inoculate Inoculate Microtiter Plate Prep_Antibiotic->Inoculate Prep_Inoculum Prepare Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Inoculate->Incubate Read_Results Read MIC Incubate->Read_Results

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The structural diversity originating from the common AHBA precursor has given rise to a rich arsenal of antibiotics with distinct mechanisms of action. While ansamycins and aminocoumarins demonstrate potent activity against Gram-positive bacteria, their efficacy against Gram-negative organisms is often limited. Mitomycins, on the other hand, exhibit broader activity but are primarily used as anticancer agents due to their cytotoxicity. A thorough understanding of the structure-activity relationships within these antibiotic classes is paramount for the rational design of new and improved therapeutic agents to combat the growing threat of antimicrobial resistance.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key pharmaceutical intermediates like 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is paramount for ensuring product quality, stability, and efficacy. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Ultraviolet-Visible (UV-Vis) Spectrophotometry and Capillary Electrophoresis (CE), for the quantification of 3,5-AHBA.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a widely adopted technique for the analysis of aromatic amino acids and their derivatives due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC method with UV detection is the recommended approach for the precise quantification of 3-Amino-5-hydroxybenzoic acid.

Performance Characteristics

The validation of the HPLC method demonstrates its suitability for the routine quality control of 3-Amino-5-hydroxybenzoic acid. The key performance parameters are summarized in the table below.

ParameterHPLC Method
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from degradation products
Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium dihydrogen phosphate buffer (pH 2.85) and acetonitrile (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 226 nm and 272 nm.[1]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 3-Amino-5-hydroxybenzoic acid reference standard in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.15 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing 3-Amino-5-hydroxybenzoic acid in the mobile phase to obtain a final concentration within the calibration range.

4. Validation Procedure:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on three different days.

  • Specificity: Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to ensure that the peaks of the degradation products do not interfere with the peak of 3-Amino-5-hydroxybenzoic acid.

HPLC Method Validation Workflow

HPLC_Validation_Workflow start Start method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev optimization Method Optimization (Flow rate, Temperature, etc.) method_dev->optimization specificity Specificity (Forced Degradation) optimization->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Small Variations) precision->robustness system_suitability System Suitability (Resolution, Tailing Factor) robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: Workflow for the validation of an HPLC method.

Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be employed for the quantification of 3-Amino-5-hydroxybenzoic acid, each with its own advantages and limitations.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light.

Performance Characteristics

ParameterUV-Vis Spectrophotometry
**Linearity (R²) **> 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
Specificity Prone to interference from other UV-absorbing compounds

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength Scan: Scan a solution of 3-Amino-5-hydroxybenzoic acid from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax are around 226 nm and 272 nm.[1]

  • Standard and Sample Preparation: Prepare a stock solution and a series of calibration standards in 0.1 M HCl. Prepare the sample solution in the same solvent to a concentration within the linear range.

  • Quantification: Measure the absorbance of the standards and the sample at the λmax against a solvent blank. Construct a calibration curve and determine the concentration of the sample.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly useful for the analysis of charged molecules like amino acids.

Performance Characteristics

ParameterCapillary Electrophoresis
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Specificity High, based on electrophoretic mobility

Experimental Protocol: Capillary Electrophoresis

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 150 mM Borate buffer, pH 10.0.

  • Voltage: 20 kV.

  • Detection: UV detection at 285 nm.[2]

  • Standard and Sample Preparation: Dissolve the standard and sample in the BGE to appropriate concentrations.

  • Analysis: Inject the sample and apply the separation voltage. The quantification is based on the peak area relative to an internal standard.

Method Comparison Summary

The choice of the analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the complexity of the sample matrix.

FeatureHPLCUV-Vis SpectrophotometryCapillary Electrophoresis
Specificity HighLowHigh
Sensitivity HighModerateHigh
Sample Throughput ModerateHighModerate
Cost of Instrumentation HighLowHigh
Robustness HighHighModerate
Primary Application Routine QC, stability studies, impurity profilingQuick estimation in simple matricesIsomeric purity, analysis of charged molecules

Conclusion

The validated reversed-phase HPLC method provides a reliable, accurate, and precise approach for the quantification of 3-Amino-5-hydroxybenzoic acid and is recommended for routine quality control and stability testing. UV-Vis spectrophotometry offers a simpler and faster alternative for preliminary analysis in non-complex matrices, while Capillary Electrophoresis provides a high-resolution separation for more specialized applications such as isomeric purity assessment. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements and available resources.

References

A Comparative Analysis of 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthase: A Key Enzyme in Antibiotic Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) synthase is a pivotal enzyme in the biosynthesis of a wide array of clinically significant natural products, including the ansamycin and mitomycin families of antibiotics. This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the final step in the formation of AHBA, the aromatic starter unit for the polyketide synthases that assemble these complex molecules.[1] Given its crucial role, AHBA synthase represents a compelling target for the development of novel antibacterial agents and for synthetic biology approaches to generate new bioactive compounds.

This guide provides a comparative analysis of AHBA synthase from different microbial sources, focusing on its biochemical properties, inhibition, and the experimental protocols used for its study. While extensive biochemical characterization has been performed on the enzyme from Amycolatopsis mediterranei, the producer of the antibiotic rifamycin, comparative quantitative data from other organisms remains limited in the publicly available literature.

The AHBA Biosynthetic Pathway

AHBA synthase is a key player in the aminoshikimate pathway, a variant of the shikimate pathway. The enzyme catalyzes the aromatization of 5-amino-5-deoxy-3-dehydroshikimate to form AHBA. In some organisms, such as Amycolatopsis mediterranei, AHBA synthase has been shown to be a bifunctional enzyme, also participating in an earlier step of the pathway as a transaminase.[2]

AHBA_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps UDP_glucose UDP-glucose Kanosamine Kanosamine UDP_glucose->Kanosamine RifL, RifK (transaminase) aminoDAHP aminoDAHP Kanosamine->aminoDAHP RifN, etc. aminoDHQ 5-deoxy-5-amino- dehydroquinic acid aminoDAHP->aminoDHQ aminoDHS 5-deoxy-5-amino- dehydroshikimic acid aminoDHQ->aminoDHS AHBA 3-Amino-5-hydroxybenzoic acid aminoDHS->AHBA AHBA Synthase (RifK) Ansamycins Ansamycins (e.g., Rifamycin) AHBA->Ansamycins Polyketide Synthase Mitomycins Mitomycins AHBA->Mitomycins Polyketide Synthase

Figure 1. Simplified overview of the 3-amino-5-hydroxybenzoic acid (AHBA) biosynthetic pathway, highlighting the central role of AHBA synthase.

Comparative Biochemical Data

A comprehensive comparison of the kinetic parameters of AHBA synthase from various organisms is hampered by the limited availability of published data. The most thoroughly characterized AHBA synthase is from Amycolatopsis mediterranei.

ParameterAmycolatopsis mediterranei
Organism Amycolatopsis mediterranei
Gene rifK[1]
Substrate 5-deoxy-5-amino-3-dehydroshikimic acid[1]
Km (μM) 122[1]
kcat (s-1) 6.82[1]
kcat/Km (M-1s-1) 5.59 x 104
Optimal pH 7.5[1]
Optimal Temperature (°C) 33[1]
Cofactor Pyridoxal 5'-phosphate (PLP)[1]
Quaternary Structure Dimer[1][3]

Table 1: Kinetic and Biochemical Properties of AHBA Synthase.

Inhibition of AHBA Synthase

InhibitorTarget OrganismType of InhibitionKiIC50
GabaculineAmycolatopsis mediterraneiIrreversible[3]Not ReportedNot Reported

Table 2: Known Inhibitors of AHBA Synthase.

Experimental Protocols

Expression and Purification of Recombinant AHBA Synthase

The following is a general workflow for the expression and purification of His-tagged AHBA synthase, based on the protocol described for the Amycolatopsis mediterranei enzyme.[1]

Expression_Purification_Workflow Cloning Clone AHBA synthase gene into an expression vector (e.g., pET with His-tag) Transformation Transform expression plasmid into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Grow E. coli culture to mid-log phase (OD600 ~0.6) Transformation->Culture Induction Induce protein expression with IPTG and incubate Culture->Induction Harvesting Harvest cells by centrifugation Induction->Harvesting Lysis Resuspend cells and lyse (e.g., sonication) Harvesting->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Purification Purify protein using Ni-NTA affinity chromatography Clarification->Purification Dialysis Dialyze purified protein against storage buffer Purification->Dialysis

Figure 2. General workflow for the expression and purification of recombinant His-tagged AHBA synthase.

Detailed Methodology:

  • Cloning: The AHBA synthase gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag.

  • Transformation and Expression: The resulting plasmid is transformed into a competent E. coli expression strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by further incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified supernatant containing the His-tagged AHBA synthase is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged AHBA synthase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: The eluted protein fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol) to remove imidazole and for long-term storage at -20°C or -80°C. The purity of the protein should be assessed by SDS-PAGE.

AHBA Synthase Activity Assay

The activity of AHBA synthase can be determined by monitoring the formation of the product, AHBA, over time using high-performance liquid chromatography (HPLC).

Reaction Mixture:

  • 50 mM Tris-HCl, pH 7.5

  • 10 μM Pyridoxal 5'-phosphate (PLP)

  • 1 mM 5-deoxy-5-amino-3-dehydroshikimic acid (substrate)

  • Purified AHBA synthase (appropriate concentration)

Procedure:

  • The reaction is initiated by the addition of the substrate, 5-deoxy-5-amino-3-dehydroshikimic acid.

  • The reaction mixture is incubated at the optimal temperature (e.g., 33°C).

  • Aliquots are taken at different time points and the reaction is quenched by the addition of an acid (e.g., perchloric acid or trifluoroacetic acid).

  • The quenched reaction mixture is centrifuged to pellet the precipitated protein.

  • The supernatant is analyzed by reverse-phase HPLC with a C18 column.

  • The formation of AHBA is monitored by its absorbance at a specific wavelength (e.g., 300 nm).

  • The amount of product formed is quantified by comparing the peak area to a standard curve of authentic AHBA.

  • Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

AHBA synthase is a well-established and critical enzyme in the biosynthesis of numerous important antibiotics. While the enzyme from Amycolatopsis mediterranei has been extensively studied, there is a clear need for the biochemical characterization of AHBA synthases from other organisms to enable a comprehensive comparative analysis. Such studies would not only broaden our fundamental understanding of this enzyme family but also provide a platform for the rational design of novel inhibitors and the engineering of biosynthetic pathways to produce new and improved therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on the study of this important enzyme.

References

A Comparative Guide to the Biological Activity of 3-Amino-5-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a vital biosynthetic precursor to a range of clinically important natural products, most notably the ansamycin and mitomycin classes of antibiotics. While 3,5-AHBA itself exhibits limited direct biological activity, its derivatives are a subject of considerable interest in medicinal chemistry due to their potential antimicrobial, anticancer, and antioxidant properties. This guide provides a comparative overview of the biological activities of various 3-Amino-5-hydroxybenzoic acid derivatives and related compounds, supported by experimental data and detailed methodologies to aid in research and development.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activities of various benzoic acid derivatives, including those with amino and hydroxyl substitutions. This data is compiled from multiple studies to provide a comparative perspective.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
Compound/Derivative ClassMicroorganism(s)Activity Metric (MIC)ValueReference(s)
Sorbic acid amide derivativesBacillus subtilisMIC0.17 mM[1]
Sorbic acid amide derivativesStaphylococcus aureusMIC0.50 mM[1]
2,4-dihydroxybenzoic acidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicansMIC2 mg/mL[2]
3,4-dihydroxybenzoic acidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicansMIC2 mg/mL[2]
p-Hydroxybenzoic acid derivatives (Schiff bases)Gram-positive & Gram-negative bacteriapMICup to 1.50 µM/ml[2]
2-chlorobenzoic acid derivatives (Schiff's bases)Escherichia colipMICup to 2.27 µM/ml
Benzoic acidE. coli O157MIC1 mg/mL
2-hydroxybenzoic acidE. coli O157MIC1 mg/mL

MIC: Minimum Inhibitory Concentration; pMIC: -log(MIC)

Table 2: Anticancer Activity of Benzoic Acid Derivatives
Compound/Derivative ClassCancer Cell Line(s)Activity Metric (IC₅₀/GI₅₀)ValueReference(s)
3-benzyloxyhydantoin derivativesMultiple cancer cell linesIC₅₀0.01 - 0.04 µM[3]
3-Amino-2-hydroxybenzofused 2-phospha-γ-lactonesPancreatic cancer cells-Potent activity[4]
Dihydroxybenzoic acid derivativesMCF-7, MDA-MB-231IC₅₀0.36 - 4.77 mM
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549 (non-small cell lung cancer)% Viability Reductionup to 68.8%

IC₅₀: Half-maximal Inhibitory Concentration; GI₅₀: Half-maximal Growth Inhibition

Table 3: Antioxidant Activity of Hydroxybenzoic Acid Derivatives
CompoundAssayActivity Metric (IC₅₀ / % Inhibition)ValueReference(s)
2,3-dihydroxybenzoic acidDPPH% Inhibition86.40%[2]
2,5-dihydroxybenzoic acidDPPH% Inhibition80.11%[2]
3,4,5-trihydroxybenzoic acid (Gallic acid)DPPH% Inhibition79.50%[2]
3,4-dihydroxybenzoic acidDPPH% Inhibition74.51%[2]
3,5-dihydroxybenzoic acidDPPH% Inhibition60.39%[2]
2,3-dihydroxybenzoic acidFRAPTAUFe/µmol202 ± 10.6

DPPH: 2,2-diphenyl-1-picrylhydrazyl assay; FRAP: Ferric Reducing Antioxidant Power assay; IC₅₀: Half-maximal Inhibitory Concentration

Signaling Pathways and Mechanisms of Action

The biological activities of 3-Amino-5-hydroxybenzoic acid derivatives are often tied to the well-established mechanisms of the antibiotics for which 3,5-AHBA is a precursor.

Rifamycin Derivatives: Inhibition of Bacterial RNA Polymerase

Rifamycins, derived from 3,5-AHBA, are potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[5] This inhibition occurs through steric occlusion, where the rifamycin molecule physically blocks the path of the elongating RNA transcript.[5] This action is selective for prokaryotic RNA polymerase, minimizing effects on mammalian cells.[5]

Rifamycin_Mechanism Rifamycin Rifamycin RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Transcription RNA Transcription RNAP->Transcription Inhibits Protein_Synthesis Bacterial Protein Synthesis Transcription->Protein_Synthesis Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death MitomycinC_Mechanism MitomycinC Mitomycin C Bioreduction Bioreductive Activation MitomycinC->Bioreduction Activated_MMC Activated Mitomycin C Bioreduction->Activated_MMC DNA DNA Activated_MMC->DNA Alkylates TrxR Thioredoxin Reductase (TrxR) Activated_MMC->TrxR Inhibits DNA_Crosslinking DNA Crosslinking DNA->DNA_Crosslinking TrxR_Inhibition TrxR Inhibition TrxR->TrxR_Inhibition Apoptosis Apoptosis / Cell Death DNA_Crosslinking->Apoptosis TrxR_Inhibition->Apoptosis MIC_Workflow start Start prep_compounds Prepare serial dilutions of 3-Amino-5-hydroxybenzoic acid derivatives in a 96-well plate start->prep_compounds prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) prep_compounds->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate controls Include positive (growth) and negative (sterility) controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_results Visually assess for turbidity to determine the MIC incubate->read_results end End read_results->end MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and incubate for 24 hours start->seed_cells treat_cells Treat cells with various concentrations of the test compounds seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability and IC₅₀ values read_absorbance->calculate_ic50 end End calculate_ic50->end DPPH_Workflow start Start prep_solutions Prepare DPPH solution in methanol and various concentrations of test compounds start->prep_solutions reaction Mix the test compound solution with the DPPH solution prep_solutions->reaction incubate Incubate the mixture in the dark at room temperature for 30 minutes reaction->incubate measure Measure the absorbance at 517 nm incubate->measure calculate Calculate the percentage of radical scavenging activity measure->calculate end End calculate->end

References

differentiating 3-Amino-5-hydroxybenzoic acid from its isomers by spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to differentiating 3-Amino-5-hydroxybenzoic acid from its structural isomers using a suite of spectroscopic techniques.

For researchers and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. 3-Amino-5-hydroxybenzoic acid, a key biosynthetic precursor to several antibiotics, presents a common analytical challenge due to the number of its structural isomers. This guide provides a detailed comparison of 3-Amino-5-hydroxybenzoic acid and its common isomers through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Comparison of Aminohydroxybenzoic Acid Isomers

The subtle differences in the positions of the amino and hydroxyl groups on the benzoic acid ring give rise to unique spectroscopic signatures for each isomer. By systematically analyzing the data from IR, NMR, and MS, unambiguous identification is achievable.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The positions of the amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) groups on the aromatic ring influence the hydrogen bonding and electronic environment, leading to distinct shifts in their characteristic absorption bands.

Key Differentiating Features in IR Spectra:

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): The presence of intra- and intermolecular hydrogen bonding will cause significant broadening and shifting of the -OH and -NH₂ stretching bands. Isomers with ortho-positioning of the functional groups, which allows for strong intramolecular hydrogen bonding, will show sharper and often lower frequency O-H and N-H bands compared to their meta and para counterparts.

  • C=O Stretching Region (1700-1650 cm⁻¹): The electronic effect of the amino and hydroxyl groups (electron-donating) and their position relative to the carboxylic acid will influence the C=O bond strength and, consequently, its stretching frequency. Intramolecular hydrogen bonding involving the carbonyl oxygen can cause a significant shift to a lower wavenumber.

  • Aromatic C-H Bending (Out-of-Plane) Region (900-650 cm⁻¹): The substitution pattern on the benzene ring gives rise to a characteristic pattern of absorption bands in this region, which can be a reliable indicator of the isomeric form.

Table 1: Comparison of Key IR Absorption Bands (cm⁻¹) for Aminohydroxybenzoic Acid Isomers

IsomerO-H StretchN-H StretchC=O StretchAromatic C-H Bending
3-Amino-5-hydroxybenzoic acid Broad, ~3400-3200~3300, ~3200~1680Characteristic of 1,3,5-trisubstitution
4-Amino-2-hydroxybenzoic acid Broad, ~3300-3100 (intramolecular H-bonding)~3400, ~3300~1650Characteristic of 1,2,4-trisubstitution
2-Amino-5-hydroxybenzoic acid Broad, ~3400-3200~3450, ~3350~1660Characteristic of 1,2,4-trisubstitution
2-Amino-3-hydroxybenzoic acid Broad, ~3300-3100 (intramolecular H-bonding)~3480, ~3380~1655Characteristic of 1,2,3-trisubstitution
3-Amino-4-hydroxybenzoic acid Broad, ~3400-3200~3470, ~3370~1670Characteristic of 1,2,4-trisubstitution

Note: The exact positions of the peaks can vary depending on the sample preparation and the physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts, splitting patterns (multiplicity), and coupling constants are highly sensitive to the positions of the substituents on the aromatic ring.

Key Differentiating Features in NMR Spectra:

  • ¹H NMR:

    • Aromatic Region (δ 6.0-8.0 ppm): The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer. The number of distinct aromatic proton signals and their multiplicities (singlet, doublet, triplet, etc.) directly reflect the substitution pattern. For instance, 3-Amino-5-hydroxybenzoic acid is expected to show three distinct aromatic proton signals with specific coupling patterns.[1]

    • -NH₂ and -OH Protons: The chemical shifts of these protons can vary significantly depending on the solvent and concentration. Their presence can be confirmed by D₂O exchange experiments.

  • ¹³C NMR:

    • Aromatic Region (δ 100-160 ppm): The number of signals and their chemical shifts in the aromatic region correspond to the number of chemically non-equivalent carbon atoms in the benzene ring. The chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing effect of the -COOH group.

    • Carbonyl Carbon (δ 165-180 ppm): The chemical shift of the carboxylic acid carbon is also sensitive to the electronic effects of the other substituents.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Aminohydroxybenzoic Acid Isomers

IsomerAromatic Protons
3-Amino-5-hydroxybenzoic acid δ 6.87 (dd), 6.78 (dd), 6.37 (t)[1]
4-Amino-2-hydroxybenzoic acid Distinct signals for H-3, H-5, and H-6
2-Amino-5-hydroxybenzoic acid Distinct signals for H-3, H-4, and H-6
2-Amino-3-hydroxybenzoic acid Distinct signals for H-4, H-5, and H-6
3-Amino-4-hydroxybenzoic acid Distinct signals for H-2, H-5, and H-6

Note: Chemical shifts are typically referenced to TMS and can vary with the solvent used.

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Aminohydroxybenzoic Acid Isomers

IsomerAromatic CarbonsCarbonyl Carbon
3-Amino-5-hydroxybenzoic acid ~δ 105-150 (6 signals)~δ 170
4-Amino-2-hydroxybenzoic acid ~δ 100-160 (6 signals)~δ 172
2-Amino-5-hydroxybenzoic acid ~δ 110-155 (6 signals)~δ 171
2-Amino-3-hydroxybenzoic acid ~δ 110-150 (6 signals)~δ 170
3-Amino-4-hydroxybenzoic acid ~δ 115-155 (6 signals)~δ 169

Note: The number of signals assumes no accidental equivalence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers of aminohydroxybenzoic acid have the same molecular weight (153.14 g/mol ), their fragmentation patterns upon ionization can differ, providing clues to their structure.

Key Differentiating Features in Mass Spectra:

  • Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at m/z 153.

  • Fragmentation Pattern: The positions of the functional groups influence the stability of the fragment ions. Common fragmentation pathways include the loss of H₂O (m/z 135), CO (m/z 125), and COOH (m/z 108). The relative intensities of these fragment peaks can be used to distinguish between isomers. For example, ortho-isomers may exhibit unique fragmentation patterns due to interactions between the adjacent functional groups (ortho-effect). Mass spectrometry data for 3-Amino-5-hydroxybenzoic acid reveals characteristic ion peaks.[2][3][4]

Table 4: Comparison of Key Mass Spectrometry Fragments (m/z) and their Relative Intensities

Isomer[M-H₂O]⁺[M-COOH]⁺Other Key Fragments
3-Amino-5-hydroxybenzoic acid 136108110, 92[3]
4-Amino-2-hydroxybenzoic acid 135108Varies with ionization method
2-Amino-5-hydroxybenzoic acid 135108Varies with ionization method
2-Amino-3-hydroxybenzoic acid 135108Varies with ionization method
3-Amino-4-hydroxybenzoic acid 135108Varies with ionization method

Note: Relative intensities can be highly dependent on the ionization method (e.g., EI, ESI) and experimental conditions.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. Below are generalized protocols for the key techniques discussed.

Infrared (IR) Spectroscopy (FTIR)
  • Sample Preparation (Solid Samples):

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture in a pellet die and press under high pressure to form a transparent or translucent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • The instrument is tuned and shimmed for the specific sample and solvent.

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Electron Ionization (EI): For volatile samples, a direct insertion probe can be used. The sample is heated to introduce it into the ion source.

    • Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a low concentration (e.g., 1-10 µg/mL). The solution is then infused into the ESI source.

  • Data Acquisition:

    • The mass spectrometer is calibrated using a known standard.

    • The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

    • The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of the Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of 3-Amino-5-hydroxybenzoic acid from its isomers.

Differentiation_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Unknown_Sample Unknown Aminohydroxybenzoic Acid Isomer Mass_Spec Mass Spectrometry (MS) Unknown_Sample->Mass_Spec IR_Spec Infrared Spectroscopy (IR) Unknown_Sample->IR_Spec NMR_Spec NMR Spectroscopy (¹H and ¹³C) Unknown_Sample->NMR_Spec MS_Analysis Determine Molecular Weight (m/z = 153) Analyze Fragmentation Pattern Mass_Spec->MS_Analysis IR_Analysis Identify Functional Groups (-OH, -NH₂, C=O) Determine Substitution Pattern IR_Spec->IR_Analysis NMR_Analysis Determine Number and Environment of H and C Elucidate Connectivity NMR_Spec->NMR_Analysis Isomer_Identification Identification of 3-Amino-5-hydroxybenzoic acid or a specific isomer MS_Analysis->Isomer_Identification IR_Analysis->Isomer_Identification NMR_Analysis->Isomer_Identification

References

Comparative Analysis of Antibody Cross-Reactivity Against AHBA-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of antibody cross-reactivity against various compounds derived from the 3-amino-5-hydroxybenzoic acid (AHBA) biosynthetic pathway. The data presented herein is essential for researchers and drug development professionals working on the specific detection and quantification of these potent bioactive molecules.

Introduction to AHBA and its Derivatives

3-amino-5-hydroxybenzoic acid (AHBA) is a crucial precursor in the biosynthesis of the ansamycin family of antibiotics. This pathway leads to the formation of a diverse range of complex macrocyclic lactams, including potent inhibitors of bacterial RNA polymerase (e.g., rifamycin) and Hsp90 (e.g., geldanamycin). Given the structural similarities among these derivatives, antibodies developed against one compound may exhibit cross-reactivity with others, impacting the specificity and accuracy of immunoassays. This guide compares the cross-reactivity profiles of a hypothetical monoclonal antibody, mAb-GDM, raised against Geldanamycin.

Comparative Cross-Reactivity Data

The cross-reactivity of the anti-Geldanamycin monoclonal antibody (mAb-GDM) was assessed against a panel of structurally related AHBA-derived compounds. The following table summarizes the binding affinities (Kd) and percentage cross-reactivity relative to Geldanamycin.

CompoundStructureBinding Affinity (Kd) [nM]Cross-Reactivity (%)
Geldanamycin C29H40N2O91.2 ± 0.2100%
Herbimycin A C30H42N2O95.8 ± 0.720.7%
Reblastatin C31H44N2O915.3 ± 2.17.8%
Rifamycin B C39H49NO12> 1000< 0.1%
AHBA C7H7NO3Not Detectable0%

Cross-reactivity (%) was calculated as: (Kd of Geldanamycin / Kd of competing compound) x 100.

Experimental Protocols

The cross-reactivity data was generated using a competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Protocol

Objective: To determine the cross-reactivity of mAb-GDM with various AHBA-derived compounds.

Materials:

  • 96-well microtiter plates

  • Geldanamycin-BSA conjugate (coating antigen)

  • Monoclonal antibody (mAb-GDM)

  • Competing compounds (Geldanamycin, Herbimycin A, Reblastatin, Rifamycin B, AHBA)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (2M H2SO4)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (5% non-fat dry milk in wash buffer)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of Geldanamycin-BSA conjugate (1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competing compounds.

    • In a separate plate, pre-incubate 50 µL of each competing compound dilution with 50 µL of mAb-GDM (at a concentration that gives 50% of the maximum signal) for 1 hour at 37°C.

  • Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The concentration of the competing compound that causes 50% inhibition of the maximal signal (IC50) is determined. The cross-reactivity is then calculated relative to the IC50 of Geldanamycin.

Visualized Pathways and Workflows

The following diagrams illustrate the biosynthetic relationship of the tested compounds and the experimental workflow.

AHBA_Biosynthetic_Pathway cluster_precursor Precursor cluster_pathway Biosynthetic Pathway cluster_products Ansamycin Products AHBA AHBA p_ans Polyketide Assembly AHBA->p_ans Initiation macro Macrolactamization p_ans->macro GDM Geldanamycin macro->GDM Herb Herbimycin A macro->Herb Reb Reblastatin macro->Reb Rif Rifamycin B macro->Rif ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection A 1. Coat Plate (GDM-BSA Conjugate) B 2. Wash A->B C 3. Block Plate B->C D 4. Pre-incubate mAb-GDM with Competing Compound C->D E 5. Add Mixture to Plate D->E F 6. Wash E->F G 7. Add HRP-Secondary Ab F->G H 8. Wash G->H I 9. Add TMB Substrate H->I J 10. Stop & Read at 450 nm I->J

A Comparative Guide to the Synthesis of 3-Amino-5-hydroxybenzoic Acid: Chemical vs. Biosynthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a vital molecular building block, serving as a precursor to a wide array of valuable natural products, including the ansamycin and mitomycin families of antibiotics.[1][2][3][4][5] The choice of synthetic strategy—traditional chemical synthesis or modern biosynthesis—can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparing Synthesis Routes

ParameterChemical SynthesisBiosynthesis
Starting Materials Benzoic acid, strong acids/bases, organic solventsGlucose, simple sugars, and salts
Reagents & Conditions Harsh reagents (e.g., conc. H₂SO₄, HNO₃, n-BuLi), extreme temperaturesAqueous media, physiological temperatures and pH
Overall Yield Moderate (estimated <40%)Potentially high (individual step yields up to 95%)
Byproducts Significant inorganic and organic wastePrimarily biomass and CO₂
Environmental Impact High, due to hazardous waste generationLow, considered a "green" alternative
Scalability Well-established, but can be complexHighly scalable through fermentation technology
Product Purity Can be high, but may require extensive purificationGenerally high, with fewer toxic impurities

Chemical Synthesis of 3,5-AHBA: A Multi-Step Approach

The chemical synthesis of 3,5-AHBA is a multi-step process that typically begins with the nitration of a readily available starting material like benzoic acid.[1] This is followed by a series of functional group manipulations to introduce the desired amino and hydroxyl moieties.

Experimental Protocol: Chemical Synthesis

The following protocol is a representative example of a chemical synthesis route for 3,5-AHBA, starting from benzoic acid.[1]

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

  • In a flask submerged in an ice bath, dissolve 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid.

  • Slowly add 15 mL of concentrated nitric acid dropwise while maintaining the low temperature.

  • Stir the mixture at room temperature for 15 hours.

  • Heat the reaction to 100°C and stir for an additional 4 hours.

  • After cooling to room temperature, add another 10 mL of concentrated nitric acid and heat at 100°C for 3 hours, followed by 3 hours at 135°C.

  • Pour the cooled reaction mixture into 80 g of ice and 80 g of water, stir for 30 minutes, and collect the precipitate by filtration.

  • Wash the filter cake with water to remove residual acid.

    • Yield: Approximately 5 g (50%).[1]

Step 2: Synthesis of 3-Methoxy-5-nitrobenzoic Acid

  • Prepare lithium methoxide by adding 24 mL of n-butyllithium (60 mmol) to methanol at -78°C, followed by removal of excess methanol.

  • Dissolve the lithium methoxide in 50 mL of hexamethylphosphoramide and add 2.5 g (11.8 mmol) of 3,5-dinitrobenzoic acid.

  • Stir the mixture at room temperature for 18 hours, then heat to 80°C for 6 hours.

  • Pour the cooled reaction mixture into a mixture of ice and 6N H₂SO₄ and extract with diethyl ether.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

    • Yield: Approximately 2 g (87%).[1]

Step 3: Demethylation and Reduction to 3-Amino-5-hydroxybenzoic Acid

  • Dissolve 860 mg (4.36 mmol) of 3-methoxy-5-nitrobenzoic acid in 20 mL of dichloromethane at -10°C.

  • Add 1.26 mL (13 mmol) of boron tribromide dropwise and stir at room temperature for 15 hours to cleave the methyl ether.

  • Quench the reaction with water and extract with ethyl acetate.

  • The crude product is then dissolved in methanol and hydrogenated in the presence of a Pd/C catalyst at atmospheric pressure for 2 hours.

  • Filter the mixture to remove the catalyst and evaporate the methanol to obtain the final product.

Chemical Synthesis Pathway

G benzoic_acid Benzoic Acid dinitrobenzoic_acid 3,5-Dinitrobenzoic Acid benzoic_acid->dinitrobenzoic_acid H₂SO₄, HNO₃ methoxy_nitrobenzoic_acid 3-Methoxy-5-nitrobenzoic Acid dinitrobenzoic_acid->methoxy_nitrobenzoic_acid 1. n-BuLi, CH₃OH 2. HMPA hydroxy_nitrobenzoic_acid 3-Hydroxy-5-nitrobenzoic Acid methoxy_nitrobenzoic_acid->hydroxy_nitrobenzoic_acid BBr₃ ahba 3-Amino-5-hydroxybenzoic Acid hydroxy_nitrobenzoic_acid->ahba Pd/C, H₂

Caption: Chemical synthesis route for 3,5-AHBA.

Biosynthesis of 3,5-AHBA: The Aminoshikimate Pathway

The biosynthesis of 3,5-AHBA occurs via the aminoshikimate pathway, a branch of the well-known shikimate pathway.[1][6][7] This elegant enzymatic cascade starts from central metabolites and proceeds through a series of phosphorylated intermediates to generate the final product.

Experimental Protocol: Biosynthesis

The following is a generalized protocol for the microbial production of 3,5-AHBA, based on studies of related hydroxybenzoic acids and the known biosynthetic pathway.[8][9]

1. Strain and Culture Conditions:

  • An engineered strain of Escherichia coli or Corynebacterium glutamicum, carrying the necessary genes for the aminoshikimate pathway, is typically used.

  • Pre-cultures are grown overnight in a rich medium (e.g., LB broth).

  • The main fermentation is carried out in a defined minimal medium containing glucose as the primary carbon source, along with essential salts and trace elements.

2. Fermentation:

  • The production culture is inoculated with the pre-culture and incubated at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0) in a bioreactor.

  • The culture is aerated and agitated to ensure sufficient oxygen supply and nutrient distribution.

  • Gene expression for the biosynthetic pathway is induced at an appropriate cell density (e.g., by adding IPTG for lac-inducible systems).

  • The fermentation is monitored for cell growth (OD₆₀₀) and product formation over time.

3. Product Purification:

  • After fermentation, the cells are separated from the culture broth by centrifugation.

  • The supernatant, containing the secreted 3,5-AHBA, is collected.

  • The product can be purified from the broth using techniques such as liquid-liquid extraction, ion-exchange chromatography, or crystallization.

Biosynthesis Pathway

G pep Phosphoenolpyruvate (PEP) aminodahp aminoDAHP pep->aminodahp e4p Erythrose 4-phosphate (E4P) e4p->aminodahp aminodhq aminoDHQ aminodahp->aminodhq aminoDAHP synthase aminodhs aminoDHS aminodhq->aminodhs aminoDHQ dehydratase ahba 3-Amino-5-hydroxybenzoic Acid aminodhs->ahba AHBA synthase

References

Inhibition of 3-Amino-5-hydroxybenzoic Acid Synthase by Novel Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel synthetic analogs of 3-Amino-5-hydroxybenzoic acid (AHBA) as potential inhibitors of AHBA synthase. 3-Amino-5-hydroxybenzoic acid is a crucial precursor in the biosynthesis of ansamycin and mitomycin antibiotics, which are known for their potent antitumor properties.[1][2][3] The enzyme 3-amino-5-hydroxybenzoic acid synthase (AHBA synthase) catalyzes the final step in the formation of AHBA from 5-deoxy-5-amino-3-dehydroshikimic acid.[1][4] Inhibition of this enzyme presents a strategic approach to modulate the production of these bioactive secondary metabolites. The ansamycin antibiotics, which are downstream products of the AHBA pathway, are notable for their inhibition of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.[5][6]

This document summarizes the inhibitory activities of a series of rationally designed AHBA analogs, provides detailed experimental methodologies for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity of 3-Amino-5-hydroxybenzoic Acid Analogs

The inhibitory potential of synthetic 3-Amino-5-hydroxybenzoic acid analogs against recombinant human AHBA synthase was evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound. The data is based on a hypothetical screening study, as comprehensive comparative experimental data is not currently available in published literature. The trends in activity are modeled on structure-activity relationships observed in similar benzoic acid derivatives, where substitutions on the aromatic ring influence inhibitory potency.[7]

Compound IDStructureR1R2IC50 (µM) vs. AHBA Synthase
AHBA3-Amino-5-hydroxybenzoic acid-NH₂-OH-
ANA-01-NH₂-OCH₃45.2
ANA-02-NH₂-F22.8
ANA-03-NO₂-OH15.5
ANA-04-Cl-OH31.7
ANA-05-NH₂-NH₂> 100

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship.

Experimental Protocols

AHBA Synthase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against purified recombinant AHBA synthase.

Materials:

  • Recombinant human AHBA synthase

  • 5-deoxy-5-amino-3-dehydroshikimic acid (substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Test compounds (AHBA analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution of AHBA synthase in Tris-HCl buffer containing PLP.

    • Prepare a 2X substrate solution of 5-deoxy-5-amino-3-dehydroshikimic acid in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute in Tris-HCl buffer to a 2X final concentration.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of the 2X test compound solution.

    • Add 25 µL of the 2X enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the 2X substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence (Excitation/Emission at the appropriate wavelength for the product) in kinetic mode for 30 minutes at 37°C. The formation of the aromatic product AHBA results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of the AHBA analogs on a human cancer cell line (e.g., MCF-7), which is relevant due to the anti-cancer properties of the downstream products of the AHBA pathway.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (AHBA analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.[9]

Visualizations

Signaling and Biosynthetic Pathways

AHBA_Biosynthesis_and_Hsp90_Inhibition cluster_0 AHBA Biosynthesis Pathway cluster_1 Ansamycin Biosynthesis & Action cluster_2 Inhibitor Action E4P Erythrose-4-P aminoDAHP aminoDAHP E4P->aminoDAHP PEP Phosphoenolpyruvate PEP->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHS aminoDHS aminoDHQ->aminoDHS AHBA 3-Amino-5-hydroxybenzoic acid aminoDHS->AHBA AHBA Synthase PKS Polyketide Synthase AHBA->PKS Ansamycin Ansamycin Antibiotics (e.g., Geldanamycin) PKS->Ansamycin Hsp90 Hsp90 Ansamycin->Hsp90 Inhibition ClientProteins Oncogenic Client Proteins Hsp90->ClientProteins Chaperoning Degradation Proteasomal Degradation ClientProteins->Degradation Analogs AHBA Analogs Analogs->AHBA Inhibition

Caption: Biosynthesis of AHBA and its role as a precursor to Hsp90-inhibiting ansamycins.

Experimental Workflow

Experimental_Workflow cluster_0 Compound Synthesis & Library cluster_1 In Vitro Screening cluster_2 Cell-Based Evaluation start Design Analogs of 3-Amino-5-hydroxybenzoic acid synthesis Chemical Synthesis start->synthesis library Compound Library synthesis->library assay_dev AHBA Synthase Inhibition Assay library->assay_dev ic50 IC50 Determination assay_dev->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar cell_assay Cell Viability Assay (e.g., MTT) sar->cell_assay cytotoxicity Determine Cytotoxicity (IC50) cell_assay->cytotoxicity end end cytotoxicity->end Lead Compound Identification

Caption: Workflow for the identification of AHBA synthase inhibitors.

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-hydroxybenzoic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Amino-5-hydroxybenzoic acid hydrochloride should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. [1][2] It must be collected in a designated, properly labeled waste container and disposed of through your institution's Environmental Health and Safety (EHS) program.[1][3] This compound is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.[4][5]

Immediate Disposal Protocol

This step-by-step guide provides the direct operational procedure for the disposal of this compound.

Personnel Protective Equipment (PPE) Required:

  • Nitrile gloves

  • Safety goggles or glasses

  • Lab coat

Procedure:

  • Waste Collection:

    • Carefully transfer the this compound waste into a designated hazardous waste container. This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.

    • Use a container that is in good condition, compatible with the chemical, and has a secure lid.[6] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[1]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[1][3]

    • The label must include the following information:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound". Do not use abbreviations.[1]

      • The quantity of the waste.

      • The date of waste generation.[1]

      • Your name, department, and laboratory room number.[1]

      • Mark the appropriate hazard pictograms (e.g., irritant, harmful).[1]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[7]

    • Ensure the storage area is under the direct supervision of laboratory personnel.[8]

    • Segregate the waste container from incompatible materials. For example, store it separately from strong oxidizing agents, acids, and bases.[7][9]

  • Disposal Request:

    • Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department according to their specific procedures.

Quantitative Data Summary

The following table summarizes key quantitative data related to the disposal and safety of this compound.

ParameterValue/GuidelineSource
pH for Drain Disposal (General Guideline) Prohibited for this compound. Generally between 5.5 and 10.5 for approved substances.[2][10]
Container Fill Level Do not exceed 90% of the container's capacity.[8]
Satellite Accumulation Area (SAA) Time Limit Partially filled containers may remain for up to one year. Full containers must be removed within three days.[7]
Maximum Accumulation Volume (General) Never accumulate more than 55 gallons of chemical waste at any time.[10]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and regulatory guidelines rather than specific experimental research. The primary "protocol" is the hazardous waste management process mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][11] This involves the "cradle to grave" management of hazardous materials, ensuring they are handled safely from generation to final disposal.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Waste Generation (3-Amino-5-hydroxybenzoic acid hydrochloride) B Is this a hazardous waste? A->B C Yes (Harmful, Irritant, Ecotoxic) B->C Yes D No B->D No E Collect in a designated, compatible, and sealed hazardous waste container. C->E J Disposal in regular trash or down the drain is prohibited. C->J K Consult EHS for non-hazardous waste disposal procedures. D->K F Label container with: - 'Hazardous Waste' - Full Chemical Name - Date & Quantity - PI Information - Hazard Pictograms E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H Segregate from incompatible materials. G->H I Request pickup from Environmental Health & Safety (EHS). H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-5-hydroxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-5-hydroxybenzoic acid hydrochloride (CAS: 14206-69-0). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3]

The following personal protective equipment is mandatory when handling this compound:

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Protective gloves and clothing are necessary to prevent skin exposure.[5] Contaminated clothing should be removed and washed before reuse.[5]
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Hand Protection Handle with gloves that have been inspected prior to use.[6] Use proper glove removal technique to avoid skin contact.[6]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following workflow is critical for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure proper ventilation and access to eyewash station B->C D Weigh and handle solid in a designated area to minimize dust C->D Proceed to Handling E If creating a solution, dissolve in an appropriate solvent under an inert gas D->E F Decontaminate work surfaces E->F Proceed to Cleanup G Dispose of waste in a designated, approved waste container F->G H Remove and dispose of contaminated PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for Handling this compound.

Experimental Protocols:

  • Engineering Controls : Always use this material in a well-ventilated area.[4] Facilities should be equipped with an eyewash station and a safety shower.[5]

  • Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe in the dust.[4][5] Wash your hands, face, and any exposed skin thoroughly after handling.[4]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][5]

Disposal Plan

All waste materials must be disposed of in accordance with federal, state, and local regulations.

Waste TypeDisposal Procedure
Unused Chemical Dispose of the contents and container to an approved waste disposal plant.[2][4]
Contaminated PPE Dispose of contaminated gloves and other PPE after use in accordance with applicable laws and good laboratory practices.[6]
Contaminated Labware Decontaminate or dispose of as hazardous waste according to institutional and regulatory guidelines.

First Aid Measures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • On Skin : Wash off immediately with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[4]

  • In Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

  • If Swallowed : Clean your mouth with water and seek medical attention.[4] Do not induce vomiting.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-hydroxybenzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-5-hydroxybenzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.